molecular formula C13H15NO2 B1220926 9-Formyl-8-julolidinol CAS No. 63149-33-7

9-Formyl-8-julolidinol

カタログ番号: B1220926
CAS番号: 63149-33-7
分子量: 217.26 g/mol
InChIキー: NRZXBDYODHLZBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is a critical chemical intermediate in the synthesis of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a seminal compound in neuropharmacological research. 8-OH-DPAT is a potent and selective serotonin 5-HT1A receptor agonist and has been extensively used for three decades to study the role of this receptor subtype. Research utilizing 8-OH-DPAT, synthesized from precursors like this aldehyde, has been fundamental in elucidating the 5-HT1A receptor's involvement in various physiological and behavioral processes, including anxiety, depression, and locomotion . Furthermore, studies have investigated its potential neuroprotective effects; for instance, research indicates that 8-OH-DPAT can attenuate neuronal damage following cerebral ischemia . The high specificity of 8-OH-DPAT for the 5-HT1A receptor makes this precursor invaluable for chemists and pharmacologists developing new radioligands, probing receptor function, and creating novel therapeutic agents targeting the serotonergic system.

特性

IUPAC Name

6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZXBDYODHLZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069743
Record name 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63149-33-7
Record name 8-Hydroxyjulolidine-9-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63149-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Formyl-8-julolidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-FORMYL-8-JULOLIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26Y1H0WB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 9-Formyl-8-julolidinol, a heterocyclic aromatic aldehyde. The information presented herein is intended to support research and development activities by providing detailed data on its physical and chemical characteristics, spectroscopic profile, synthesis, and purification.

Chemical and Physical Properties

This compound, also known as 8-Hydroxyjulolidine-9-carboxaldehyde, is a pale green crystalline powder.[1] It is a derivative of julolidine, characterized by the presence of a formyl group and a hydroxyl group on the aromatic ring. This substitution pattern imparts specific chemical reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₂[1][2][3][4][5]
Molecular Weight 217.26 g/mol [3][4][6]
CAS Number 63149-33-7[1][2][3]
Appearance Pale green powder/crystal[1][3]
Melting Point 67-77 °C[1]
69-73 °C[3]
71-75 °C[4]
Boiling Point (Predicted) 417.3 ± 45.0 °C[3]
Density (Predicted) 1.30 ± 0.1 g/cm³[3]
pKa (Predicted) 9.47 ± 0.20[3]
InChI InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2[3][6]
InChIKey NRZXBDYODHLZBF-UHFFFAOYSA-N[2][3][4]
SMILES C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O[2][3][6]
Solubility Soluble in DMSO and DMF[4]

Computed Properties (from PubChem CID: 113099)[6]

PropertyValue
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 217.110278721 Da
Monoisotopic Mass 217.110278721 Da
Topological Polar Surface Area 40.5 Ų
Heavy Atom Count 16
Formal Charge 0
Complexity 281

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. While raw spectral data is not publicly available in all cases, the following table summarizes the available information and sources.

Table 2: Spectroscopic Data for this compound

TechniqueData Source / InstrumentKey InformationSource(s)
FTIR Bruker Tensor 27 FT-IR (KBr pellet)Conforms to structure[1][6][7]
¹³C NMR W. Robien, Inst. of Org. Chem., Univ. of ViennaData available on SpectraBase[6]
¹H NMR -Identity confirmed by ¹H-NMR[4]
GC-MS -Mass spectrum available on SpectraBase[6]
UV-Vis -No specific data found in searches. Phenolic aldehydes typically show strong π → π* transitions.[8]

Experimental Protocols

3.1. Synthesis of this compound via Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack formylation of 8-hydroxyjulolidine.[3]

Materials:

  • 8-Hydroxyjulolidine (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (or other Vilsmeier reagents like phosphorus trichloride)[3]

  • Toluene/Ethyl acetate (for chromatography)

  • Water

Procedure:

  • In a flask maintained at a low temperature (e.g., 0-4 °C), slowly add phosphorus oxychloride (or a similar reagent) to N,N-dimethylformamide with stirring.[3]

  • To this Vilsmeier reagent, add a solution of 8-hydroxyjulolidine in DMF dropwise, maintaining the low temperature.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a period, then heat to facilitate the reaction (e.g., 100 °C for 30 minutes).[3]

  • Upon completion, cool the mixture and carefully quench the reaction by adding it to cold water or ice.[3]

  • A precipitate of the crude product should form. Stir the aqueous mixture to ensure complete precipitation.[3]

  • Collect the precipitate by filtration and wash it thoroughly with water.[3]

  • Dry the crude product.

3.2. Purification

The crude this compound can be purified by column chromatography on silica gel.[3]

Procedure:

  • Prepare a silica gel column using a suitable solvent system, such as a mixture of toluene and ethyl acetate (e.g., 2:1 v/v).[3]

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Below is a workflow diagram illustrating the synthesis and purification process.

G Synthesis and Purification of this compound cluster_synthesis Synthesis (Vilsmeier-Haack Reaction) cluster_purification Purification reagents 8-Hydroxyjulolidine + Vilsmeier Reagent (DMF/POCl₃) reaction Formylation Reaction reagents->reaction Low Temperature quenching Quenching with Water reaction->quenching Reaction Completion filtration Filtration and Washing quenching->filtration crude_product Crude this compound filtration->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography elution Elution with Toluene/Ethyl Acetate column_chromatography->elution fraction_collection Fraction Collection and TLC Analysis elution->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

This compound has been utilized as a chemical probe for the detection of biologically relevant species. It is a key reactant in the development of an iminocoumarin-based zinc sensor, which can be used for ratiometric fluorescence imaging.[3] Additionally, it serves as a probe for the pH-sensitive detection of hydrogen sulfide and silicate in aqueous solutions and has been used to detect sulfide in living cells.[4] Its utility extends to being an intermediate and building block for synthesizing coumarins and other fluorescent compounds, as well as small molecule inhibitors.[4]

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest the involvement of this compound in specific biological signaling pathways. Its biological applications reported so far are primarily as a synthetic building block and a fluorescent probe. Further research is required to elucidate any potential interactions with cellular signaling cascades.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a dry, dark place at room temperature.[3] For long-term storage, refrigeration at +4°C is recommended, and it should be protected from light and moisture.[4] It is stable for at least two years under these conditions.[4]

References

In-Depth Technical Guide: 9-Formyl-8-julolidinol (CAS No. 63149-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Formyl-8-julolidinol, a heterocyclic aromatic aldehyde. It details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications in scientific research and drug development. This document is intended to be a valuable resource for professionals requiring in-depth technical information on this compound.

Chemical and Physical Properties

This compound, also known as 8-Hydroxyjulolidine-9-aldehyde or 9-Formyl-8-hydroxyjulolidine, is a solid, pale green powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 63149-33-7[1][2][3][4][5]
Molecular Formula C₁₃H₁₅NO₂[1][2][3][4][5]
Molecular Weight 217.26 g/mol [2][3][4][5]
Appearance Pale green powder[1]
Melting Point 67.0-77.0 °C[1]
Purity ≥97%[1]

Synthesis of this compound

A common synthetic route to this compound involves the Vilsmeier-Haack formylation of 8-hydroxyjulolidine. The following protocol is a representative example.

Experimental Protocol: Vilsmeier-Haack Formylation of 8-Hydroxyjulolidine

Materials:

  • 8-Hydroxyjulolidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Toluene

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flask maintained at 4 °C, slowly add phosphorus oxychloride (2.7 mL, 4.4 g, 29 mmol) dropwise to N,N-dimethylformamide (10 mL) over a period of 15 minutes.

  • To this mixture, add a solution of 8-hydroxyjulolidine (5.15 g, 26.9 mmol) in DMF (5 mL) dropwise over 10 minutes.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Add 30 mL of water to the stirring dark solution.

  • Stir the aqueous mixture for 1.5 hours, during which a blue-green precipitate will form.

  • Collect the precipitate by filtration and wash it with water.

  • Dry the crude product.

  • Purify the crude product by silica gel column chromatography using a toluene/ethyl acetate (2:1 v/v) mixture as the eluent.

  • The final product is obtained with a high yield.

Logical Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification 8-Hydroxyjulolidine 8-Hydroxyjulolidine Formylation Formylation of 8-Hydroxyjulolidine 8-Hydroxyjulolidine->Formylation DMF DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Phosphorus oxychloride POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Filtration Filtration and Washing Hydrolysis->Filtration Chromatography Silica Gel Chromatography Filtration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block and intermediate in organic synthesis, particularly in the development of fluorescent probes and other functional molecules.

Fluorescent Probes

The julolidine moiety is known for its strong electron-donating properties, which makes it an excellent component in the design of fluorescent dyes. This compound has been utilized as a key intermediate in the synthesis of fluorescent probes for the detection of biologically relevant species.

One notable application is in the development of a probe for hydrogen sulfide (H₂S). The aldehyde group of this compound can react with H₂S, leading to a change in the fluorescence properties of the molecule, enabling the detection of H₂S in living cells.

Synthesis of Coumarins and Other Heterocycles

The formyl group of this compound is a reactive handle that can participate in various chemical transformations. It can be used in condensation reactions to construct more complex heterocyclic systems, such as coumarins. Coumarins are an important class of compounds with diverse biological activities and applications as fluorescent labels and laser dyes.

General Reaction Scheme for Coumarin Synthesis:

G Start This compound Condensation Knoevenagel or similar condensation reaction Start->Condensation Reagent Active Methylene Compound Reagent->Condensation Product Julolidine-fused Coumarin Derivative Condensation->Product

Caption: General pathway for coumarin synthesis.

Future Perspectives

The unique electronic and photophysical properties of the julolidine scaffold, combined with the reactive formyl group, make this compound a valuable platform for the development of novel functional molecules. Future research may focus on:

  • Drug Discovery: The use of this compound as a starting material for the synthesis of novel drug candidates. The rigid, fused ring system of julolidine can serve as a scaffold for designing molecules with specific biological targets.

  • Advanced Materials: Incorporation of the this compound core into larger conjugated systems could lead to new materials with interesting optical and electronic properties for applications in organic electronics and photonics.

  • Biosensors: Further development of more sophisticated and selective fluorescent probes for various analytes of biological and environmental importance.

While the direct involvement of this compound in specific signaling pathways has not been extensively documented, its utility as a building block for biologically active molecules suggests that its derivatives could be designed to interact with various cellular targets. The development of such derivatives is a promising area for future research.

References

An In-depth Technical Guide to 9-Formyl-8-julolidinol: Synthesis, Structure, and Application in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formyl-8-julolidinol, also known as 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde, is a heterocyclic aromatic aldehyde. Its rigid, planar julolidine core imparts unique photophysical properties, making it a valuable building block in the synthesis of fluorescent probes and other functional dyes. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and key applications, with a focus on detailed experimental protocols and data for researchers in chemistry and drug development.

Molecular Structure and Properties

This compound is a solid, typically appearing as a pale green or grey to green powder.[1][2] Its core structure is the tricyclic julolidine system, with a hydroxyl and a formyl group substituted on the aromatic ring. This substitution pattern is key to its utility as a precursor for various condensation reactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₅NO₂[3]
Molecular Weight217.26 g/mol [3]
CAS Number63149-33-7[3]
Melting Point67-77 °C[1]
AppearancePale green powder[1]
Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The data confirms the planar nature of the aromatic system and the specific bond lengths and angles of the molecule. This information is crucial for computational modeling and understanding its reactivity.

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)8.546
b (Å)9.137
c (Å)13.662
β (°)95.984

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 8-hydroxyjulolidine. This reaction introduces a formyl group onto the electron-rich aromatic ring of the julolidine core.

Reaction Scheme:

Detailed Protocol:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (e.g., 10 equivalents) in an ice bath. To this, add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).

  • Formylation Reaction: Dissolve 8-hydroxyjulolidine (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. The reaction mixture is then heated to 60-70 °C and stirred for several hours (typically 2-4 hours, reaction progress can be monitored by TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to yield pure this compound.

Synthesis of a Fluorescent Probe for Hydrogen Sulfide

This compound is a key intermediate in the synthesis of fluorescent probes. For example, it can be used to create probes for the detection of hydrogen sulfide (H₂S), a biologically important signaling molecule. The following is a representative protocol for the synthesis of a coumarin-based H₂S probe.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an activated methylene compound (e.g., 2-cyano-N,N-diethylacetamide, 1.1 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, cool the reaction mixture to room temperature. The coumarin product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic proton, the aldehydic proton (typically downfield, ~9-10 ppm), and the aliphatic protons of the julolidine ring system.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (downfield, ~190 ppm), the aromatic carbons, and the aliphatic carbons of the julolidine structure.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (-OH) group (broad, ~3200-3400 cm⁻¹), the aromatic C-H bonds, and the carbonyl (C=O) group of the aldehyde (~1650-1680 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 217.26).

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents 1. Prepare Vilsmeier Reagent (DMF + POCl3) formylation 2. Add 8-hydroxyjulolidine & Heat reagents->formylation quench 3. Quench with ice-water formylation->quench neutralize 4. Neutralize with base quench->neutralize filter 5. Filter crude product neutralize->filter chromatography 6. Column Chromatography filter->chromatography product Pure this compound chromatography->product

Workflow for the synthesis of this compound.
Logical Relationship: Mechanism of H₂S Detection

Fluorescent probes derived from this compound can be designed to detect H₂S through a reaction that leads to a change in their fluorescence properties. The diagram below illustrates the general principle.

G probe Probe derived from This compound (Low/No Fluorescence) reaction_product Reaction Product (High Fluorescence) probe->reaction_product Reaction h2s H₂S h2s->reaction_product Reacts with detection Fluorescence Signal (Detectable Change) reaction_product->detection

References

Spectroscopic Profile of 9-Formyl-8-julolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Formyl-8-julolidinol (also known as 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde), a versatile building block in the synthesis of fluorescent probes and other advanced materials. This document collates available quantitative spectroscopic data and presents detailed experimental protocols for its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural and electronic properties.

Physical and Chemical Properties
Chemical Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
CAS Number 63149-33-7
Appearance Pale green powder[2]
Melting Point 72-74 °C[3]
Crystallographic Data
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 8.546
b (Å) 9.137
c (Å) 13.662
α (°) 90
β (°) 95.984
γ (°) 90
Volume (ų) 1060.5
Z 4
Crystal data obtained from the work of Faizi, et al. (2017).[1][4]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_data_analysis Data Analysis Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR X_Ray X-Ray Crystallography Purification->X_Ray Photophysical_Properties Photophysical Properties UV_Vis->Photophysical_Properties Fluorescence->Photophysical_Properties Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation X_Ray->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below, based on available literature.

Synthesis of this compound

The synthesis of 9-Formyl-8-julidinol is typically achieved through the Vilsmeier-Haack reaction, starting from 8-hydroxyjulolidine.

Materials:

  • 8-Hydroxyjulolidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of phosphorus oxychloride in DMF is prepared at low temperature (typically 0-5 °C).

  • A solution of 8-hydroxyjulolidine in DMF is added dropwise to the Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature and then heated to ensure complete reaction.

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent, such as ethyl acetate.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of toluene and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse programs are used.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), is used.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or prepared according to the requirements for GC-MS.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range.

  • Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern can be analyzed to further support the structure.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹). Characteristic peaks for the functional groups (e.g., O-H, C=O, C-N, aromatic C-H) are identified.

UV-Visible (UV-Vis) Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is determined. For quantitative analysis, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer is used.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Data Acquisition: The emission spectrum is recorded by exciting the sample at or near its λmax. An excitation spectrum can also be recorded.

  • Data Analysis: The wavelength of maximum emission (λem) is determined. The Stokes shift is calculated as the difference between the λmax of emission and absorption. The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore.

X-ray Crystallography

  • Instrumentation: A single-crystal X-ray diffractometer is used.

  • Sample Preparation: Single crystals of suitable quality are grown by slow evaporation of a solvent from a concentrated solution of the compound.

  • Data Collection and Structure Refinement: The crystal is mounted on the diffractometer, and diffraction data are collected. The crystal structure is solved and refined using specialized software.

  • Data Analysis: The analysis provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.[4]

References

An In-Depth Technical Guide to the Solubility and Stability of 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 9-Formyl-8-julolidinol. Due to the limited availability of quantitative data in public literature, this document also furnishes detailed, generalized experimental protocols for determining these crucial physicochemical properties. These methodologies are based on established industry standards and scientific principles, enabling researchers to conduct their own assessments.

Core Concepts: Solubility and Stability

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is typically expressed as the maximum amount of solute that can dissolve in a certain amount of solvent at a specific temperature. In drug development, solubility is a critical factor influencing a drug's formulation, bioavailability, and route of administration.

Stability refers to the capacity of a chemical compound to resist chemical change or decomposition. Factors that can affect the stability of a substance include temperature, humidity, light, and pH. Understanding the stability of a compound is paramount in drug development to ensure its safety, efficacy, and shelf-life.

Solubility of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative information has been reported by various chemical suppliers.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

This information is based on data provided by chemical suppliers and should be confirmed by quantitative experimental analysis.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid organic compound like this compound.

Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound powder

  • A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, various buffers of different pH)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 9-Formyl-8-julidinol.

    • Prepare a calibration curve using standard solutions of 9-Formyl-8-julidinol of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of 9-Formyl-8-julidinol in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G General Workflow for Solubility Determination start Start prep Prepare Vials with Excess Compound and Known Solvent Volume start->prep equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) prep->equilibrate separate Separate Supernatant from Excess Solid (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm syringe filter) separate->filter dilute Dilute Filtered Solution filter->dilute analyze Analyze by HPLC or UV-Vis Spectrophotometry dilute->analyze calculate Calculate Solubility from Concentration analyze->calculate end End calculate->end

General Workflow for Solubility Determination

Stability of this compound

The stability of a compound is a critical parameter that influences its handling, storage, and shelf-life.

Known Stability Information

Based on supplier data, the following stability information for this compound is available.

ParameterRecommendation
Storage Temperature +4°C
Shelf Life Stable for at least 2 years upon receipt when stored properly.[1]
Handling Advice Protect from light and moisture.[1]

This information provides a general guideline. Comprehensive stability studies under various conditions are recommended for a complete stability profile.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The following protocol outlines a general approach for assessing the chemical stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish a preliminary stability profile.

Materials:

  • This compound (solid and in solution)

  • Forced degradation reagents:

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for acid and base hydrolysis

    • Hydrogen peroxide (H₂O₂) for oxidation

  • Controlled environment chambers (for temperature, humidity, and photostability testing)

  • Amber vials

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at a controlled temperature.

    • Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

    • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

    • Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

G General Workflow for Forced Degradation Stability Study start Start prep Prepare Solutions of this compound start->prep stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (HCl) stress->acid base Base Hydrolysis (NaOH) stress->base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress stress->thermal photo Photostability (Light Exposure) stress->photo sample Collect Samples at Various Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC-PDA/MS sample->analyze evaluate Evaluate Degradation and Identify Degradants analyze->evaluate end End evaluate->end G General Mechanism of a Julolidine-Based Fluorescent Probe probe Julolidine Probe in Solution excitation Excitation (Light Absorption) probe->excitation binding Binding to Target Molecule (e.g., Protein, RNA) probe->binding rotation Intramolecular Rotation (Non-radiative Decay) excitation->rotation low_fluorescence Low Fluorescence rotation->low_fluorescence restricted_rotation Restricted Rotation binding->restricted_rotation high_fluorescence High Fluorescence (Signal) restricted_rotation->high_fluorescence

References

An In-Depth Technical Guide to the Applications of 9-Formyl-8-julolidinol in Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formyl-8-julolidinol, a derivative of the julolidine scaffold, has emerged as a versatile building block in the design of novel fluorescent probes. Its unique photophysical properties, characterized by a rigid, planar structure and strong electron-donating capabilities, make it an excellent fluorophore for the development of sensitive and selective sensors for a variety of analytes. This technical guide provides a comprehensive overview of the applications of this compound in fluorescence, with a focus on its use in the detection of metal ions. The guide details the synthetic methodologies, photophysical properties, and sensing mechanisms of these probes, offering valuable insights for researchers in chemistry, biology, and materials science.

Core Applications: Fluorescent Chemosensors for Metal Ion Detection

Derivatives of this compound, particularly Schiff bases, have demonstrated remarkable efficacy as chemosensors for various metal ions. The underlying sensing mechanism often involves a process known as chelation-enhanced fluorescence (CHEF). In the unbound state, the probe may exhibit low fluorescence due to non-radiative decay pathways such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon chelation with a target metal ion, these non-radiative pathways are often suppressed, leading to a significant enhancement in fluorescence intensity, a phenomenon often referred to as a "turn-on" response. The specificity of these probes for particular metal ions is dictated by the nature of the chelating moiety and the coordination geometry of the resulting metal complex.

Quantitative Data Summary

The following table summarizes the key quantitative data for various fluorescent probes derived from this compound.

Probe NameAnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Detection Limit (LOD)Binding Stoichiometry (Probe:Analyte)Solvent System
ABJ-MS Free Probe-5300.005--DMSO/H₂O (1:4, v/v)
Al³⁺-4900.1079.07 x 10⁻⁷ M2:1DMSO/H₂O (1:4, v/v)
Fe³⁺-4400.0102.69 x 10⁻⁷ M2:1DMSO/H₂O (1:4, v/v)
Zn²⁺-5020.040-1:1DMSO/H₂O (1:4, v/v)
Ag⁺-4300.024-1:1DMSO/H₂O (1:4, v/v)
Cu²⁺--Quenched-1:1DMSO/H₂O (1:4, v/v)
L1 Free Probe--0.00174--Ethanol
Zn²⁺--0.002301.61 µM-Ethanol
Receptor 1 Free Probe4104830.035--bis-tris buffer/methanol (999:1, v/v)
Al³⁺4104830.502--bis-tris buffer/methanol (999:1, v/v)

Experimental Protocols

Synthesis of Schiff Base Probe ABJ-MS

This protocol describes the synthesis of a versatile mono-Schiff base probe (ABJ-MS) from this compound for the detection of multiple metal ions.

Materials:

  • 9-Formyl-8-hydroxyjulolidine (1 equivalent)

  • o-Phenylenediamine (1 equivalent)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve o-phenylenediamine in anhydrous ethanol in a round-bottom flask.

  • Add a solution of 9-formyl-8-hydroxyjulolidine in anhydrous ethanol to the flask.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, the ABJ-MS probe, is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified probe under vacuum.

  • Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Fluorescence Titration for Metal Ion Sensing

This protocol outlines the general procedure for evaluating the fluorescence response of a this compound-based probe towards metal ions.

Materials:

  • Stock solution of the fluorescent probe (e.g., ABJ-MS) in a suitable solvent (e.g., DMSO).

  • Stock solutions of various metal perchlorate or nitrate salts in deionized water or a suitable buffer.

  • Solvent system for the experiment (e.g., DMSO/H₂O mixture).

Procedure:

  • Prepare a series of solutions of the fluorescent probe at a fixed concentration in the chosen solvent system in cuvettes.

  • Record the initial fluorescence spectrum of the probe solution.

  • Incrementally add small aliquots of the metal ion stock solution to the probe solution.

  • After each addition, thoroughly mix the solution and allow it to equilibrate.

  • Record the fluorescence emission spectrum after each addition of the metal ion.

  • Observe the changes in fluorescence intensity and/or the emission wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and calculate the binding constant.

  • The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the calibration curve at low analyte concentrations.

Signaling Pathways and Mechanisms

The fluorescence sensing mechanism of Schiff base probes derived from this compound is primarily based on the modulation of intramolecular charge transfer (ICT) and the inhibition of non-radiative decay pathways upon analyte binding.

General Chemosensing Mechanism

The following diagram illustrates the general principle of a "turn-on" fluorescent sensor based on this compound.

G cluster_ligand Probe (Low Fluorescence) cluster_complex Probe-Analyte Complex (High Fluorescence) Probe This compound Derivative ICT Intramolecular Charge Transfer (ICT) Probe->ICT NonRad Non-Radiative Decay (e.g., PET, ESIPT) Probe->NonRad Complex Probe-Analyte Complex Probe->Complex Binding Fluorescence Fluorescence Emission EnhancedICT Modulated ICT Complex->EnhancedICT Complex->Fluorescence Analyte Analyte (e.g., Metal Ion) Analyte->Complex Chelation

Caption: General mechanism of a "turn-on" fluorescent sensor.

In the absence of the analyte, the excited state of the this compound derivative can deactivate through efficient non-radiative pathways, resulting in weak fluorescence. Upon binding to the analyte, the electronic structure of the probe is altered. This chelation event can restrict intramolecular rotations and vibrations, and inhibit processes like PET and ESIPT. Consequently, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant increase in the fluorescence quantum yield. The specific changes in the emission wavelength are dependent on how the analyte interaction modifies the intramolecular charge transfer character of the excited state.

Experimental Workflow for Sensor Evaluation

The logical workflow for the synthesis and evaluation of a new fluorescent sensor based on this compound is depicted below.

G start Start: Design of Probe synthesis Synthesis of This compound Derivative start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) purification->photophysical sensing Sensing Application (e.g., Metal Ion Titration) photophysical->sensing data_analysis Data Analysis (Binding Constant, LOD) sensing->data_analysis end End: Validated Sensor data_analysis->end

Caption: Workflow for fluorescent sensor development.

This systematic process ensures the successful development and validation of a new fluorescent probe, from the initial design concept to its final application as a reliable analytical tool.

Conclusion

This compound has proven to be a valuable and versatile platform for the construction of highly sensitive and selective fluorescent probes. Its derivatives, particularly Schiff bases, have shown great promise in the detection of a wide range of metal ions, with the potential for applications in environmental monitoring, biological imaging, and diagnostics. The straightforward synthesis, tunable photophysical properties, and clear "turn-on" signaling mechanisms make these compounds attractive candidates for further research and development in the field of fluorescence sensing. Future work in this area may focus on expanding the scope of detectable analytes to include biologically important molecules and exploring their applications in more complex biological systems and in the development of advanced materials.

The Chemistry and Application of Julolidine Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, synthesis, and diverse applications of julolidine aldehydes. These heterocyclic compounds, characterized by a rigid, fused ring system and a reactive aldehyde group, have garnered significant interest in various scientific and technological fields. Their unique photophysical properties and synthetic versatility make them valuable building blocks in the development of fluorescent probes, pharmaceuticals, and advanced materials.

Discovery and Historical Development

The journey of julolidine and its derivatives began in the late 19th century. The parent compound, julolidine, was first synthesized by G. Pinkus in 1892.[1] Over the years, various synthetic methodologies have been developed to construct the core julolidine structure, which is formally known as 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.[1][2]

The introduction of the aldehyde functionality at the 9-position of the julolidine ring marked a significant advancement, expanding the synthetic utility of this heterocyclic scaffold. This key transformation is often achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[3] The resulting 9-julolidinecarboxaldehyde, also referred to as 9-formyljulolidine, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules.[2][4]

Synthesis of Julolidine and its Aldehydes

The following sections provide detailed experimental protocols for the synthesis of julolidine and 9-julolidinecarboxaldehyde.

Synthesis of Julolidine

Several methods for the synthesis of julolidine have been reported.[5] One classical and still widely used approach involves the reaction of tetrahydroquinoline with trimethylene chlorobromide.[2][5]

Experimental Protocol: Synthesis of Julolidine [5]

  • Reactants:

    • Tetrahydroquinoline (0.5 mole)

    • Trimethylene chlorobromide (400 g)

  • Procedure:

    • A mixture of tetrahydroquinoline and trimethylene chlorobromide is placed in a 1-liter round-bottomed flask equipped with a reflux condenser.

    • The reaction mixture is heated in an oil bath at 150–160°C for 20 hours in a fume hood.

    • After cooling, a solution of 50 ml of concentrated hydrochloric acid in 500 ml of water is added.

    • Excess trimethylene chlorobromide is removed by steam distillation.

    • The acidic residue is made alkaline with a 40% sodium hydroxide solution (approximately 75 ml).

    • The julolidine is extracted with two 150-ml portions of ether.

    • The combined ethereal solution is washed with 150 ml of water and dried over sodium hydroxide pellets.

    • The ether is evaporated, and the residue is distilled under reduced pressure.

  • Purification and Yield:

    • The fraction boiling at 105–110°C/1 mm is collected.

    • The product solidifies upon cooling, with a melting point of 39–40°C.

    • The typical yield is 67–70 g (77–81%).

    • The product may develop a red color upon standing and can be purified by recrystallization from hexane after treatment with activated carbon.

Synthesis of 9-Julolidinecarboxaldehyde

The formylation of julolidine to yield 9-julolidinecarboxaldehyde is commonly achieved using the Vilsmeier-Haack reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of 9-Julolidinecarboxaldehyde [3]

  • Reactants:

    • Julolidine (19 g)

    • Phosphorus oxychloride (16 ml, ~26.3 g)

    • N,N-Dimethylformamide (DMF) (45 ml)

    • Sodium acetate (150 g)

  • Procedure:

    • N,N-Dimethylformamide is added to a round-bottom flask fitted with a magnetic stirrer, dropping funnel, and a Claisen head with a drying tube.

    • The flask is flushed with dry nitrogen and cooled in a dry ice/isopropyl alcohol bath.

    • Phosphorus oxychloride is added to the cooled DMF.

    • After 10 minutes, julolidine is added dropwise with stirring.

    • The reaction mixture is stirred for an additional 15 minutes after the addition is complete.

    • The mixture is then heated on a steam bath for 2 hours.

    • The reaction mixture is poured into a slurry of approximately 400 ml of crushed ice and water.

    • The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 ml of water.

  • Purification and Yield:

    • The precipitated aldehyde is collected by filtration.

    • The filtrate is kept at 0°C overnight to collect any additional precipitate.

    • The combined precipitates are treated with activated charcoal and recrystallized from an ethanol/water mixture.

    • This procedure yields approximately 21.2 g (96%) of 9-julolidinecarboxaldehyde as light yellow needles with a melting point of 81-82°C.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for julolidine and 9-julolidinecarboxaldehyde.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Julolidine2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline479-59-4C₁₂H₁₅N173.25939–40[5]
9-Julolidinecarboxaldehyde2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde33985-71-6C₁₃H₁₅NO201.2681–82[3]

Table 2: Computational Chemistry Data for 9-Julolidinecarboxaldehyde [6]

PropertyValue
TPSA (Topological Polar Surface Area)20.31
LogP2.1979
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds1

Key Reactions and Mechanistic Diagrams

The synthesis of julolidine aldehydes and their subsequent reactions are central to their utility. The following diagrams illustrate these key chemical transformations.

Vilsmeier_Haack_Reaction Julolidine Julolidine Intermediate Iminium Ion Intermediate Julolidine->Intermediate 2. Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent 1. POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Intermediate Julolidine_Aldehyde 9-Julolidinecarboxaldehyde Intermediate->Julolidine_Aldehyde 3. Workup Aqueous Workup (Hydrolysis) Workup->Julolidine_Aldehyde

Caption: Vilsmeier-Haack formylation of julolidine.

Julolidine_Synthesis Tetrahydroquinoline Tetrahydroquinoline Reaction_Step1 Alkylation Tetrahydroquinoline->Reaction_Step1 Chlorobromide Trimethylene chlorobromide Chlorobromide->Reaction_Step1 Intermediate N-substituted tetrahydroquinoline Reaction_Step1->Intermediate Reaction_Step2 Intramolecular Cyclization Intermediate->Reaction_Step2 Julolidine Julolidine Reaction_Step2->Julolidine

Caption: Classical synthesis of julolidine.

Applications in Research and Development

The unique structural and electronic properties of julolidine aldehydes make them valuable in a range of applications, from biological imaging to materials science.

Fluorescent Probes and Chemosensors

Julolidine and its derivatives are known for their fluorescence properties.[2][7] The rigid structure of the julolidine moiety minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. The aldehyde group provides a convenient handle for conjugating the julolidine fluorophore to other molecules, enabling the development of fluorescent probes.[4]

For instance, julolidine aldehyde has been used to create Schiff base fluorescent chemosensors for the detection of metal ions, such as Zn²⁺.[8] The binding of the target ion to the sensor molecule modulates the electronic structure of the fluorophore, resulting in a detectable change in the fluorescence signal.[8]

Fluorescent_Sensor_Workflow Synthesis 1. Synthesis of Julolidine Aldehyde-based Probe Incubation 2. Incubation of Probe with Sample Synthesis->Incubation Binding 3. Selective Binding of Analyte (e.g., Zn²⁺) Incubation->Binding Detection 4. Fluorescence Measurement Binding->Detection Analysis 5. Correlation of Signal to Analyte Concentration Detection->Analysis

Caption: Workflow for a julolidine-based fluorescent sensor.

Pharmaceutical and Drug Development

9-Julolidinecarboxaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents.[4] Its derivatives have been explored for their potential as antidepressants and tranquilizers.[1] The rigid julolidine scaffold can be used to orient pharmacophoric groups in a specific and constrained conformation, which can be advantageous for binding to biological targets. The aldehyde group allows for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic properties of the resulting compounds.[4]

Organic Synthesis and Materials Science

In organic synthesis, 9-julolidinecarboxaldehyde is a versatile building block for constructing more complex molecules.[4] It can undergo a variety of reactions typical of aldehydes, such as condensation, oxidation, and the formation of imines and thioamides.[2][9] These reactions have been utilized to create novel dyes, nonlinear optical materials, and photoconductive materials.[1][2] The strong electron-donating nature of the julolidine nitrogen makes its derivatives particularly useful in the design of push-pull chromophores for applications in organic electronics.[7]

Biological Interactions and Significance

While specific signaling pathways for julolidine aldehydes are not extensively documented, the biological activity of aldehydes, in general, is well-studied. Aldehydes are reactive electrophiles that can interact with various biological nucleophiles, such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as with nucleic acids.[10] This reactivity underlies both the therapeutic potential and the potential toxicity of aldehyde-containing compounds.[10][11][12]

The interaction of aldehydes with cellular components can lead to a range of biological effects, from the modulation of enzyme activity to the induction of oxidative stress and inflammatory responses.[11][12] The specific biological effects of julolidine aldehydes will depend on their reactivity, concentration, and cellular targets. Further research is needed to fully elucidate the biological roles and potential therapeutic applications of this class of compounds.

Aldehyde_Biological_Reactivity Aldehyde Julolidine Aldehyde (Electrophile) Adduct Covalent Adduct Formation Aldehyde->Adduct Protein Proteins (e.g., Cys, His, Lys residues) Protein->Adduct DNA Nucleic Acids (e.g., Guanine) DNA->Adduct Other Other Nucleophiles (e.g., Glutathione) Other->Adduct Effect Modulation of Biological Function Adduct->Effect

Caption: General reactivity of aldehydes with biomolecules.

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 9-Formyl-8-julolidinol with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of novel coumarin derivatives, fluorescent probes, and other biologically active molecules.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol condensation and is widely employed in organic synthesis to produce α,β-unsaturated compounds.[3][4] In the case of this compound, which is a derivative of salicylaldehyde, the initial Knoevenagel product can undergo a subsequent intramolecular cyclization to form a julolidine-fused coumarin, a scaffold of significant interest in medicinal chemistry and materials science.

Reaction Scheme

The general scheme for the Knoevenagel condensation of this compound with various active methylene compounds is presented below. The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration.

Knoevenagel_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound plus1 + Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Catalyst Base Catalyst (e.g., Piperidine, DBU) plus1->Catalyst Active_Methylene->Catalyst Solvent Solvent (e.g., Ethanol, Toluene) Knoevenagel_Adduct Knoevenagel Condensation Product Catalyst->Knoevenagel_Adduct Heat Heat (optional) 9-Formyl-8-julidinol 9-Formyl-8-julidinol 9-Formyl-8-julidinol->Catalyst

Caption: General Knoevenagel condensation of 9-Formyl-8-julidinol.

Data Presentation: Reactants and Expected Products

The following table summarizes the expected products from the Knoevenagel condensation of this compound with common active methylene compounds, along with typical reaction conditions and expected yields based on analogous reactions.

Active Methylene CompoundProduct StructureCatalyst (Typical)Solvent (Typical)Reaction Time (Typical)Yield (Expected Range)
Malononitrile2-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)malononitrilePiperidine or DBUEthanol1-4 hours85-95%
Ethyl CyanoacetateEthyl 2-cyano-3-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylatePiperidineEthanol2-6 hours70-85%
Cyanoacetic Acid2-cyano-3-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acidAmmonium AcetateToluene4-8 hours60-75%
Diethyl MalonateDiethyl 2-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)malonatePiperidineEthanol6-12 hours~75%[5]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (20 mL per gram of aldehyde)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a round-bottom flask, add this compound and malononitrile.

  • Add ethanol to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using TLC.

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol and then with distilled water.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

  • Dry the product under vacuum and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylate.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol (25 mL per gram of aldehyde)

  • Round-bottom flask with a Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound and ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction can be collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product using spectroscopic techniques.

Signaling Pathways and Experimental Workflows

General Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through a series of equilibrium steps. The base catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give an aldol-type addition product, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active_Methylene Active Methylene Compound Enolate Enolate (Carbanion) Active_Methylene->Enolate + B: Aldehyde This compound Base Base (B:) Enolate->Active_Methylene + BH+ Enolate2 Enolate Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + Enolate Alkoxide2 Alkoxide Intermediate Aldol_Adduct Aldol Adduct Alkoxide2->Aldol_Adduct + BH+ Aldol_Adduct2 Aldol Adduct Final_Product α,β-Unsaturated Product Aldol_Adduct2->Final_Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Knoevenagel condensation products of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Mix Reactants: This compound, Active Methylene Compound Add_Catalyst Add Catalyst (e.g., Piperidine) Reactants->Add_Catalyst Reaction Heat to Reflux (Monitor by TLC) Add_Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crude Product (Filtration or Extraction) Cooling->Isolation Purification Purify Product (Recrystallization or Column Chromatography) Isolation->Purification Spectroscopy Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, MS Purification->Spectroscopy Data_Analysis Data Analysis and Structure Confirmation Spectroscopy->Data_Analysis

Caption: Experimental workflow for Knoevenagel condensation.

References

Application Notes: Synthesis and Utilization of Fluorescent Probes Derived from 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorescent probes from the versatile building block, 9-Formyl-8-julolidinol. This compound serves as a platform for creating a variety of probes for detecting metal ions, anions, biomolecules, and changes in micro-environmental properties such as viscosity. The methodologies described herein are based on robust and widely utilized chemical transformations, primarily Schiff base condensation and Knoevenagel condensation.

Introduction to this compound in Fluorescent Probe Design

This compound is an aromatic aldehyde featuring the julolidine moiety, a rigid, electron-donating structure. This inherent characteristic makes it an excellent fluorophore scaffold. The formyl group at the 9-position provides a reactive handle for the straightforward introduction of various recognition moieties, allowing for the targeted design of fluorescent probes. The fluorescence properties of the resulting probes can be modulated based on the interaction of the recognition unit with the target analyte, leading to "turn-on," "turn-off," or ratiometric fluorescent responses.

Core Synthetic Strategies

The primary synthetic routes for derivatizing this compound into fluorescent probes involve two key reactions:

  • Schiff Base Condensation: The reaction of the aldehyde with primary amines to form imines (Schiff bases). This is a versatile method for introducing a wide range of functionalities for analyte recognition.

  • Knoevenagel Condensation: The reaction of the aldehyde with active methylene compounds, catalyzed by a base. This reaction is particularly useful for creating probes with extended π-conjugation, often leading to red-shifted absorption and emission profiles.

Section 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection (e.g., Al³⁺, Zn²⁺)

This protocol describes a general method for synthesizing a Schiff base fluorescent probe from this compound and a suitable amine-containing recognition moiety. As an example, the synthesis of a probe for aluminum (Al³⁺) or zinc (Zn²⁺) detection is outlined, where the amine component contains chelating atoms like nitrogen and oxygen.

Experimental Protocol: Synthesis of a Julolidine-Based Schiff Base Probe

Materials:

  • This compound (1 equivalent)

  • Amine-containing recognition moiety (e.g., 2-aminophenol, ethylenediamine) (1-1.2 equivalents)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add the amine-containing recognition moiety (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization:

The synthesized probe should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway: Metal Ion Detection

The detection mechanism for metal ions often relies on Chelation-Enhanced Fluorescence (CHEF). In the free probe, the fluorescence may be quenched due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to the target metal ion, the chelating atoms in the recognition moiety coordinate with the metal, restricting these non-radiative pathways and leading to a significant increase in fluorescence intensity ("turn-on" response).

metal_ion_detection Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Chelation MetalIon Target Metal Ion (e.g., Al³⁺, Zn²⁺) MetalIon->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Section 2: Synthesis of a Knoevenagel Condensation Product for Viscosity Sensing

This protocol details the synthesis of a fluorescent probe sensitive to changes in micro-environmental viscosity. The Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, yields a "molecular rotor" whose fluorescence is dependent on its rotational freedom.

Experimental Protocol: Synthesis of a Julolidine-Based Viscosity Probe

Materials:

  • This compound (1 equivalent)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

  • Base catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Combine this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine or a pinch of ammonium acetate).

  • The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol. For solvent-free conditions, gently heat the mixture with stirring. For reactions in solution, heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is often rapid, completing within 1-4 hours.

  • After completion, cool the reaction mixture.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • The crude product can often be purified by direct recrystallization from a suitable solvent (e.g., ethanol). Alternatively, column chromatography can be used.

Characterization:

Confirm the structure and purity of the synthesized viscosity probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Viscosity Sensing

Julolidine-based molecular rotors operate based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can freely rotate around a specific single bond in the excited state, leading to a non-fluorescent TICT state and quenching the fluorescence. In high-viscosity environments, this intramolecular rotation is hindered, forcing the molecule to relax from the locally excited (LE) state via fluorescence, resulting in a significant increase in emission intensity.

viscosity_sensing cluster_low Low Viscosity cluster_high High Viscosity Excited State (LE) Excited State (LE) TICT State TICT State Excited State (LE)->TICT State Intramolecular Rotation Ground State (Non-radiative) Ground State (Non-radiative) TICT State->Ground State (Non-radiative) Quenched Fluorescence Excited State (LE) Excited State (LE) Ground State (Radiative) Ground State (Fluorescence) Excited State (LE) ->Ground State (Radiative) Hindered Rotation

Caption: Mechanism of a molecular rotor for viscosity sensing.

Data Presentation: Photophysical Properties of Representative Probes

The following tables summarize the key photophysical properties of fluorescent probes derived from this compound. This data is essential for selecting the appropriate probe for a specific application and for designing experimental parameters.

Table 1: Photophysical Properties of Julolidine-Based Schiff Base Probes for Ion Detection

Probe Name (Target Ion)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
Julolidine-Schiff base (Al³⁺)~384~440Varies~0.073 µM[1]
Julolidine-Schiff base (Zn²⁺)~370~470~0.0023~1.61 µM[2]
Julolidine-hydrazone (Cu²⁺)~420~530 (quenched)--[3]
Julolidine-Schiff base (F⁻)~380~460--[4]

Table 2: Photophysical Properties of Julolidine-Based Knoevenagel Products and Other Probes

Probe Name (Application)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Key FeatureReference
DCVJ (Viscosity)~460~498Viscosity-dependentMolecular Rotor[5]
FCVJ (Viscosity)~460~498Viscosity-dependentMembrane-compatible[5]
Julolidine-azolium (RNA)~602~635High in presence of RNATurn-on response[6]
Julolidine-fluorescein (Cys)~538~567-Turn-on response

Experimental Workflow: General Protocol for Fluorescence Measurements

This workflow outlines the general steps for utilizing a synthesized fluorescent probe for analyte detection in a solution-based assay.

experimental_workflow A Prepare Stock Solution of Probe C Add Probe to Buffer A->C B Prepare Buffer and Analyte Solutions B->C E Add Analyte to Probe Solution B->E D Acquire Baseline Fluorescence Spectrum C->D D->E F Incubate (if necessary) E->F G Acquire Final Fluorescence Spectrum F->G H Analyze Data (Intensity, Shift) G->H

Caption: General experimental workflow for fluorescence sensing.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a wide array of fluorescent probes. The straightforward synthetic modifications via Schiff base and Knoevenagel condensations allow for the rational design of probes with tailored specificities and photophysical properties. The application notes provided here offer a foundation for researchers to synthesize and utilize these powerful tools in chemical sensing, biological imaging, and drug development. For specific applications, further optimization of the probe structure and experimental conditions may be necessary.

References

Application Notes and Protocols for Coumarin Synthesis using 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The synthesis of novel coumarin scaffolds is a key focus in medicinal chemistry and drug discovery. The Knoevenagel condensation is a classic and versatile method for synthesizing coumarins, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound. This document provides a detailed experimental protocol for the synthesis of a julolidine-fused coumarin starting from 9-Formyl-8-julolidinol, a reaction that leverages the Knoevenagel condensation to yield a fluorescent heterocyclic system with potential applications in cellular imaging and as a pharmacological scaffold.

Principle and Mechanism

The synthesis proceeds via a Knoevenagel condensation between this compound and an active methylene compound, such as diethyl malonate. The reaction is typically catalyzed by a weak base, like piperidine. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and intramolecular cyclization (lactone formation) lead to the final coumarin product.

Experimental Protocols

Protocol 1: Synthesis of Julolidine-fused Coumarin-3-carboxylate

This protocol describes the synthesis of ethyl 10-oxo-1,2,3,5,6,7-hexahydro-10H-pyrano[2,3-f]quinolizine-9-carboxylate, a coumarin derivative, from this compound and diethyl malonate.

Materials:

  • This compound (8-hydroxyjulolidine-9-carboxaldehyde)

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure coumarin derivative.

  • Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The yield of the synthesized coumarin can be influenced by reaction conditions. The following table presents a representative yield for the described synthesis. Further optimization and synthesis with other active methylene compounds would populate the remainder of the table.

EntryActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
1Diethyl malonatePiperidineEthanol4-6~75
2Ethyl cyanoacetatePiperidineEthanol-tbd
3MalononitrilePiperidineEthanol-tbd
4Ethyl acetoacetatePiperidineEthanol-tbd
tbd - to be determined experimentally.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Julolidine-fused Coumarin Synthesis Reactants This compound + Active Methylene Compound Solvent_Catalyst Dissolve in Ethanol Add Piperidine Reactants->Solvent_Catalyst Reaction Reflux (4-6 h) Solvent_Catalyst->Reaction Workup Solvent Evaporation Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Julolidine-fused Coumarin Purification->Product G Mechanism of Knoevenagel Condensation for Coumarin Synthesis cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Dehydration Active Methylene Active Methylene Compound Enolate Enolate (Nucleophile) Active Methylene->Enolate + Base Base Piperidine Intermediate Adduct Intermediate Enolate->Intermediate + Aldehyde Aldehyde This compound (Electrophile) Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Coumarin Coumarin Product Dehydration->Coumarin

Application Notes and Protocols: Knoevenagel Condensation of 9-Formyl-8-julolidinol with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between 9-formyl-8-julolidinol and various active methylene compounds. This reaction is a valuable tool for the synthesis of a diverse range of fluorescent coumarin analogues and other vinyl derivatives with potential applications in biological imaging, drug discovery, and materials science.

Introduction

This compound is a versatile aromatic aldehyde incorporating the rigid, electron-donating julolidine moiety. This structural feature imparts unique photophysical properties to its derivatives, making them excellent candidates for fluorescent probes. The reaction of this compound with active methylene compounds, characterized by a methylene group flanked by two electron-withdrawing groups, proceeds via the Knoevenagel condensation. This reaction offers a straightforward and efficient method for the formation of a new carbon-carbon double bond, leading to the synthesis of a variety of functionalized molecules. The resulting products, particularly the coumarin derivatives, are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Principle

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The general mechanism involves the deprotonation of the active methylene compound to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final condensation product.

Experimental Protocols

Detailed methodologies for the Knoevenagel condensation of this compound with representative active methylene compounds are provided below. These protocols are based on established procedures for similar reactions and can be adapted for a range of substrates.

Protocol 1: Synthesis of 3-(Julolidin-9-yl)-2-cyanoacrylamide Derivatives using Conventional Heating

Objective: To synthesize coumarin analogues via Knoevenagel condensation under conventional heating.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using TLC.

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Green Synthesis of 3-(Julolidin-9-yl)coumarin Derivatives using Microwave Irradiation

Objective: To synthesize coumarin analogues using an energy-efficient and rapid microwave-assisted method.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate)

  • Ammonium acetate (catalyst)

  • Water (solvent)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine 9-formyl-8-julidinol (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of ammonium acetate in water (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC after cooling the vessel.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic analysis.

Data Presentation

The following tables summarize representative quantitative data for the Knoevenagel condensation of this compound and analogous salicylaldehydes with various active methylene compounds, providing an indication of expected yields and reaction conditions.

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
SalicylaldehydeMalononitrilePiperidineEthanolReflux, 2h95[General Knoevenagel Protocol]
SalicylaldehydeEthyl CyanoacetatePiperidineEthanolReflux, 3h92[General Knoevenagel Protocol]
SalicylaldehydeDiethyl MalonatePiperidineEthanolReflux, 4h85[General Knoevenagel Protocol]
This compoundDiethyl MalonatePiperidineEthanolReflux~75 (expected)[1]
Aromatic AldehydesMalononitrileAmmonium AcetateWaterMicrowave, 5-7 min90-99[2]
Aromatic AldehydesEthyl CyanoacetateDIPEAcToluene40-45 °C, 3-6h90-95[3]

Note: The yield for the reaction of this compound with diethylmalonate is an expected value based on a forum discussion where a user reported achieving this yield in the past under similar conditions.[1] Specific, peer-reviewed quantitative data for a broad range of active methylene compounds with this compound is limited in the readily available literature.

Visualization of Key Processes

Knoevenagel Condensation: General Mechanism

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct Nucleophilic Attack Active_Methylene Active Methylene Compound Carbanion Carbanion Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Aldol_Adduct Final_Product Condensation Product (e.g., Julolidinyl-Coumarin) Aldol_Adduct->Final_Product Dehydration Water Water Aldol_Adduct->Water

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Combine_Reactants Combine this compound, Active Methylene Compound, Catalyst, and Solvent Start->Combine_Reactants Reaction Heating (Conventional or Microwave) Combine_Reactants->Reaction Monitor_Reaction Monitor by TLC Reaction->Monitor_Reaction Monitor_Reaction->Reaction Incomplete Workup Work-up (Cooling, Filtration/Concentration) Monitor_Reaction->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Characterization->End

Caption: Experimental workflow for synthesis and purification.

Applications and Biological Relevance

The products derived from the reaction of this compound with active methylene compounds, particularly the julolidinyl-coumarin derivatives, are promising candidates for various applications in biomedical research and drug development.

Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the julolidine moiety, often enhanced upon condensation and cyclization to form coumarin structures, makes these compounds excellent candidates for fluorescent probes. Julolidine-based dyes are known to exhibit solvatochromism and can be designed to target specific cellular components or respond to changes in the cellular microenvironment. Potential applications include:

  • Live-cell imaging: The cell permeability and low cytotoxicity of some derivatives allow for the visualization of dynamic processes within living cells.

  • Targeted imaging: Functionalization of the coumarin scaffold can enable the specific targeting of organelles or biomolecules of interest.

  • Sensing applications: The fluorescence properties of these probes may be sensitive to local environmental factors such as pH, viscosity, or the presence of specific ions or biomolecules.

Potential as Biologically Active Agents

Coumarin and its derivatives are a well-established class of compounds with a wide range of pharmacological activities. The julolidinyl-coumarin hybrids synthesized through this reaction are expected to share some of these properties.

  • Anticancer Activity: Many coumarin derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.

  • Antimicrobial Activity: Coumarins have also been reported to possess antibacterial and antifungal properties, making them potential leads for the development of new anti-infective agents.

Modulation of Signaling Pathways

The biological activities of coumarin derivatives are often attributed to their ability to modulate key cellular signaling pathways. While specific studies on the products of this compound condensation are limited, based on the known mechanisms of similar coumarins, it is plausible that they could interact with pathways such as:

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Many anticancer agents, including some coumarins, exert their effects by inhibiting components of this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

  • Apoptosis Pathways: Coumarins can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of key regulatory proteins.

Signaling_Pathways cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes Julolidinyl_Coumarin Julolidinyl-Coumarin Derivative PI3K_Akt PI3K/Akt/mTOR Pathway Julolidinyl_Coumarin->PI3K_Akt Inhibition MAPK MAPK Pathway Julolidinyl_Coumarin->MAPK Modulation Apoptosis Apoptosis Pathways Julolidinyl_Coumarin->Apoptosis Activation Cell_Growth_Inhibition Inhibition of Cell Growth and Proliferation PI3K_Akt->Cell_Growth_Inhibition MAPK->Cell_Growth_Inhibition Apoptosis_Induction Induction of Apoptosis Apoptosis->Apoptosis_Induction

Caption: Potential signaling pathways modulated by julolidinyl-coumarin derivatives.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds provides a versatile and efficient route to a variety of functionalized molecules, including highly fluorescent julolidinyl-coumarin derivatives. These compounds hold significant promise as fluorescent probes for cellular imaging and as potential leads for the development of new therapeutic agents. Further research into the specific biological activities and mechanisms of action of these novel compounds is warranted to fully explore their potential in biomedical applications.

References

Application Notes and Protocols: Vilsmeier-Haack Reaction of Julolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Vilsmeier-Haack formylation of julolidine to synthesize 9-julolidinecarboxaldehyde. This reaction is a key method for introducing a formyl group onto the electron-rich aromatic ring of julolidine, a versatile heterocyclic compound used in the development of fluorescent probes, pharmaceuticals, and advanced materials.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 9-julolidinecarboxaldehyde.

ParameterValueReference
Product Name 9-Julolidinecarboxaldehyde (9-JA)[3]
Synonyms 9-Formyljulolidine, 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde[2][4]
Molecular Formula C₁₃H₁₅NO[2][4]
Molecular Weight 201.27 g/mol [2][4]
Typical Yield 96%[3]
Melting Point 81-82 °C[3]
Appearance Light yellow needles[3]

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a substituted chloroiminium ion, is formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[5][6][7] This electrophilic reagent then reacts with an electron-rich aromatic compound, such as julolidine.[5][6] The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the final aldehyde product.[7]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagents Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Ion Intermediate Julolidine Julolidine Julolidine->Iminium_Intermediate + Vilsmeier Reagent Product 9-Julolidinecarboxaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction on julolidine.

Experimental Protocol: Synthesis of 9-Julolidinecarboxaldehyde

This protocol is adapted from a procedure similar to the formylation of N,N-dimethylaniline.[3]

Materials and Reagents:

  • Julolidine (19 g)

  • N,N-Dimethylformamide (DMF) (45 mL)

  • Phosphorus oxychloride (POCl₃) (16 mL, approx. 26.3 g)

  • Sodium Acetate (150 g)

  • Activated Charcoal (e.g., Darco® G-60)

  • Ethanol

  • Water

  • Crushed Ice

  • Dry Ice/Isopropyl Alcohol Bath

  • Round bottom flask with magnetic stirrer, pressure-equalizing dropping funnel, and Claisen head with drying tube

  • Steam bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • Add 45 mL of N,N-dimethylformamide (DMF) to a round bottom flask equipped with a magnetic stirrer and dropping funnel.

    • Flush the flask with dry nitrogen and then cool it in a dry ice/isopropyl alcohol bath.

    • Slowly add 16 mL of phosphorus oxychloride to the cooled DMF.[3]

  • Reaction with Julolidine:

    • After stirring the Vilsmeier reagent for 10 minutes, add 19 g of julolidine dropwise to the mixture with continuous stirring.[3]

    • Once the addition is complete, stir the reaction mixture for an additional 15 minutes.

    • Remove the cooling bath and heat the mixture on a steam bath for 2 hours.[3]

  • Work-up and Neutralization:

    • Pour the hot reaction mixture into a slurry of approximately 400 mL of crushed ice and water.[3]

    • Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water. This will cause the aldehyde product to precipitate.[3]

  • Isolation and Purification:

    • Collect the precipitated aldehyde by filtration.

    • Keep the filtrate at 0°C overnight to allow for the formation of additional precipitate, which should also be collected.[3]

    • Combine all the collected precipitate.

    • Treat the combined product with activated charcoal and recrystallize from an ethanol/water mixture to yield pure 9-julolidinecarboxaldehyde as light yellow needles.[3] The final yield is approximately 21.2 g (96%).[3]

Vilsmeier_Haack_Workflow Experimental Workflow A 1. Cool DMF in N₂ atmosphere B 2. Add POCl₃ to form Vilsmeier Reagent A->B C 3. Add Julolidine dropwise B->C D 4. Heat on steam bath for 2 hours C->D E 5. Pour into ice/water slurry D->E F 6. Neutralize with Sodium Acetate solution E->F G 7. Filter the precipitated product F->G H 8. Cool filtrate overnight for more precipitate G->H I 9. Combine and recrystallize from Ethanol/Water H->I J 10. Obtain pure 9-Julolidinecarboxaldehyde I->J

Caption: Step-by-step workflow for the synthesis of 9-julolidinecarboxaldehyde.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 9-Formyl-8-julolidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 9-formyl-8-julolidinol derivatives, leveraging the advantages of microwave-assisted organic synthesis. The methodologies outlined herein are designed to offer significant improvements in reaction times and yields compared to conventional heating methods.

Introduction

Julolidine and its derivatives are a class of N-heterocyclic aromatic compounds known for their unique photophysical properties, making them valuable scaffolds in the development of fluorescent probes, sensors, and nonlinear optical materials.[1][2] The introduction of a formyl group at the 9-position of the 8-hydroxyjulolidine core provides a versatile handle for further functionalization, enabling the synthesis of a wide array of derivatives with tailored properties for applications in drug discovery and materials science. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic systems such as 8-hydroxyjulolidine.[3] The application of microwave irradiation to this reaction can dramatically reduce reaction times and improve yields, offering a greener and more efficient synthetic route.[4][5]

Applications of this compound Derivatives

Derivatives of this compound are extensively utilized as intermediates in the synthesis of advanced fluorescent materials. Their inherent fluorescence and the reactivity of the formyl group allow for the construction of sophisticated molecular sensors and probes.

Key Application Areas:

  • Fluorescent Probes: These derivatives serve as precursors to novel chemosensors for the detection of metal ions such as Cu²⁺ and Al³⁺, and anions like F⁻.[6][7][8] The sensing mechanism often involves a change in fluorescence intensity ("on-off" or "off-on" signaling) upon binding of the analyte.[7]

  • Biological Imaging: The strong fluorescence and biocompatibility of certain julolidine-based compounds make them suitable for imaging in living cells.[6][9]

  • Materials Science: The unique electronic and photophysical properties of these compounds are leveraged in the development of nonlinear optical materials and dye-sensitized solar cells.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 8-hydroxyjulolidine (the precursor) and the subsequent microwave-assisted formylation to yield this compound.

Table 1: Synthesis of 8-Hydroxyjulolidine (Precursor)

ParameterValueReference
Starting Material3-Aminophenol[10]
Reagents1-bromo-3-chloropropane, NaHCO₃/Na₂CO₃[10]
SolventN,N-Dimethylformamide (DMF)[10]
Reaction TemperatureRoom Temperature to 120 °C[10]
Reaction Time12 hours[10]
Yield50-76%[10]

Table 2: Microwave-Assisted Synthesis of this compound

ParameterConventional MethodMicrowave-Assisted Method (Optimized)Reference
Starting Material8-Hydroxyjulolidine8-Hydroxyjulolidine[1]
ReagentsPOCl₃, DMFPOCl₃, DMF[1]
SolventDMFDMF[1]
Reaction Temperature100 °C100 °C (set temperature)[1]
Reaction Time1 hour5 - 15 minutes[4]
Yield94%> 95% (expected)[1][4]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyjulolidine (Precursor)

This protocol is based on the method described in patent CN102731498B.[10]

Materials:

  • 3-Aminophenol

  • 1-bromo-3-chloropropane

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve the 3-aminophenol compound in DMF.

  • Add the base (sodium bicarbonate or sodium carbonate) to the solution.

  • Under a nitrogen atmosphere, add 1-bromo-3-chloropropane dropwise to the mixture.

  • Stir the reaction mixture at a controlled temperature (ranging from room temperature to 120 °C) for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 8-hydroxyjulolidine.

Protocol 2: Microwave-Assisted Synthesis of 9-Formyl-8-julidinol

This protocol is adapted from the conventional Vilsmeier-Haack reaction, with microwave parameters informed by literature on similar reactions.[1][4][5]

Materials:

  • 8-Hydroxyjulolidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Water

  • Microwave synthesizer

Procedure:

  • Preparation of the Vilsmeier Reagent: In a microwave-safe reaction vessel, cool DMF to 0-4 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise while stirring. Allow the mixture to stir for an additional 10 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with 8-Hydroxyjulolidine: To the pre-formed Vilsmeier reagent, add a solution of 8-hydroxyjulolidine (1 equivalent) in a minimum amount of DMF.

  • Microwave Irradiation: Place the sealed reaction vessel in the microwave synthesizer. Irradiate the mixture at a set temperature of 100 °C for 5-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., toluene/ethyl acetate) to yield pure this compound.[1]

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Microwave-Assisted Formylation cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-4 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Microwave Microwave Irradiation (100 °C, 5-15 min) Vilsmeier_Reagent->Microwave Hydroxyjulolidine 8-Hydroxyjulolidine Hydroxyjulolidine->Microwave Crude_Product Crude this compound Microwave->Crude_Product Workup Aqueous Work-up & Neutralization Crude_Product->Workup Purification Recrystallization Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Logical Relationship: Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Julolidinol 8-Hydroxyjulolidine (Nucleophile) Julolidinol->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 8-hydroxyjulolidine.

References

Illuminating Cellular Dynamics: Live-Cell Imaging with 9-Formyl-8-julolidinol Derived Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate and dynamic nature of cellular processes necessitates advanced imaging techniques that can visualize molecular events in real-time within living cells. Fluorescent probes derived from 9-Formyl-8-julolidinol have emerged as a versatile class of tools for live-cell imaging, offering unique photophysical properties for the detection of a wide range of biological analytes and environmental parameters. The rigid, electron-rich julolidine scaffold serves as an excellent building block for the synthesis of fluorophores that exhibit sensitivity to their local environment, enabling the development of probes for specific organelles, ions, reactive species, and viscosity. These probes are instrumental in elucidating complex cellular functions and hold significant promise for applications in drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of various this compound-derived probes in live-cell imaging. It is intended to guide researchers in the effective application of these powerful tools to their specific areas of investigation.

Data Presentation: Photophysical Properties of this compound Derived Probes

The selection of a suitable fluorescent probe is critical for successful live-cell imaging experiments. The following table summarizes the key photophysical properties of several probes derived from this compound, facilitating probe selection based on the target analyte and available imaging instrumentation.

Probe NameTarget/ApplicationExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Recommended ConcentrationReference
BTZ-JLD RNA~550~610~60High (in presence of RNA)5 µM[1]
SEZ-JLD RNA~570~620~50High (in presence of RNA)5 µM[1]
JQMe Peroxynitrite (ONOO⁻)~600~706106--[2]
FRCA Cysteine (Cys)53856729--N/A
DCVJ Viscosity433-489500-505~67Environment-dependent1-10 µM[3]
PS3 Peroxynitrite (ONOO⁻)52653812--[4]

Note: Some quantum yield values are qualitative ("High") as they are dependent on the probe's interaction with its target. Further details can be found in the cited literature.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular RNA using BTZ-JLD and SEZ-JLD

This protocol describes the use of BTZ-JLD and SEZ-JLD, two julolidine-azolium conjugate probes, for the fluorescent imaging of RNA in living cells. These probes exhibit a "turn-on" fluorescence response upon binding to RNA.

Materials:

  • BTZ-JLD or SEZ-JLD fluorescent probe

  • Dimethyl sulfoxide (DMSO, sterile)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS, sterile)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of BTZ-JLD or SEZ-JLD in sterile DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or chamber slide suitable for microscopy.

  • Probe Loading:

    • Warm the live-cell imaging medium and the probe stock solution to 37°C.

    • Dilute the probe stock solution in pre-warmed imaging medium to a final concentration of 5 µM.

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the probe-containing imaging medium to the cells.

  • Incubation:

    • Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO₂.[1]

  • Washing (Optional):

    • For probes with low background fluorescence like SEZ-JLD, a washing step may not be necessary. If high background is observed, gently wash the cells once or twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Mount the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • For BTZ-JLD, use an excitation wavelength of ~550 nm and collect emission at ~610 nm.

    • For SEZ-JLD, use an excitation wavelength of ~570 nm and collect emission at ~620 nm.

    • Acquire images using appropriate exposure times and laser power to minimize phototoxicity.

Protocol 2: Monitoring Cellular Viscosity Changes with 9-(2,2-Dicyanovinyl)julolidine (DCVJ)

This protocol outlines the use of DCVJ, a fluorescent molecular rotor, to image and quantify changes in intracellular viscosity. The fluorescence quantum yield of DCVJ is highly sensitive to the viscosity of its microenvironment.

Materials:

  • 9-(2,2-Dicyanovinyl)julolidine (DCVJ)

  • DMSO, sterile

  • Live-cell imaging medium

  • Cells of interest cultured on glass-bottom dishes

  • Agent to induce viscosity changes (e.g., staurosporine for apoptosis induction, which is often associated with increased viscosity)

  • Fluorescence microscope (confocal or widefield) with a filter set suitable for DCVJ (e.g., excitation ~488 nm, emission >515 nm)

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of DCVJ in sterile DMSO.

    • Protect the stock solution from light and store at -20°C.

  • Cell Preparation:

    • Seed cells on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Loading:

    • Dilute the DCVJ stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

    • Remove the existing culture medium, wash the cells with PBS, and add the DCVJ-containing medium.

  • Incubation:

    • Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.

  • Induction of Viscosity Change (Example: Apoptosis):

    • To observe changes in viscosity during a cellular process, treat the cells with an appropriate stimulus. For example, to induce apoptosis, add staurosporine to the medium at a final concentration of 1 µM.

    • Include a vehicle-treated control group of cells.

  • Imaging:

    • Place the dish on the microscope stage equipped with an environmental chamber.

    • Acquire a baseline image before adding the stimulus.

    • Perform time-lapse imaging to monitor the change in DCVJ fluorescence intensity over time. Use an excitation wavelength of ~488 nm and collect emission above 515 nm.[3]

    • Keep imaging parameters consistent across all samples and time points.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest at each time point.

    • An increase in fluorescence intensity corresponds to an increase in microviscosity.

Signaling Pathway and Workflow Visualization

Visualizing the Role of Peroxynitrite in Apoptosis

Probes derived from this compound, such as JQMe and PS3, are designed to detect peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various cellular processes, including apoptosis. The following diagram illustrates a simplified signaling pathway of apoptosis where peroxynitrite can play a role, and indicates where a julolidine-based probe could be used for visualization.

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., FasL, TNF-α) Caspase8 Caspase-8 Activation Stimulus->Caspase8 Extrinsic Pathway iNOS iNOS Upregulation Stimulus->iNOS Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion Induces MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Superoxide Superoxide (O₂⁻) Mitochondrion->Superoxide ROS production Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NO Nitric Oxide (NO) iNOS->NO ONOO Peroxynitrite (ONOO⁻) NO->ONOO Superoxide->ONOO ONOO->Mitochondrion Induces Mitochondrial Damage Probe Julolidine-based Peroxynitrite Probe (e.g., JQMe, PS3) ONOO->Probe Detection

Caption: Simplified extrinsic apoptosis pathway and the role of peroxynitrite.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a general experimental workflow for live-cell imaging using this compound-derived fluorescent probes.

LiveCell_Workflow Start Start CellCulture 1. Cell Culture (Plate cells on imaging dish) Start->CellCulture ProbeLoading 3. Probe Loading (Dilute stock in media and add to cells) CellCulture->ProbeLoading ProbePrep 2. Prepare Probe Stock (e.g., 1 mM in DMSO) ProbePrep->ProbeLoading Incubation 4. Incubation (e.g., 30 min at 37°C) ProbeLoading->Incubation Stimulation 5. Add Stimulus (Optional) (e.g., Drug, inducer of cellular process) Incubation->Stimulation Imaging 6. Live-Cell Imaging (Fluorescence Microscopy) Incubation->Imaging If no stimulus Stimulation->Imaging Analysis 7. Image and Data Analysis (Quantify fluorescence, localization, etc.) Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for live-cell imaging with fluorescent probes.

Conclusion

Probes derived from this compound represent a valuable and expanding toolkit for live-cell imaging. Their synthetic tractability allows for the development of probes with tailored specificities and photophysical properties. The protocols and data presented here provide a foundation for researchers to incorporate these innovative tools into their studies of cellular function in health and disease. As research in this area continues, we can anticipate the emergence of even more sophisticated probes derived from this versatile scaffold, further advancing our understanding of the dynamic molecular landscape of the living cell.

References

Detecting Specific Ions with 9-Formyl-8-julolidinol-Based Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 9-Formyl-8-julolidinol-based Schiff base chemosensors in the detection of specific metal ions. These sensors offer high sensitivity and selectivity, making them valuable tools in various research and development fields, including environmental monitoring, biological imaging, and pharmaceutical analysis.

Introduction

This compound is a versatile building block for the synthesis of fluorescent chemosensors. Its derivatives, particularly Schiff bases formed by condensation with various amines, exhibit significant changes in their photophysical properties upon coordination with specific metal ions. This response is often a "turn-on" or "turn-off" fluorescence signal, allowing for the quantitative determination of the target ion. The julolidine moiety acts as a rigid and electron-rich fluorophore, contributing to the high fluorescence quantum yields of these sensors.

The primary mechanisms governing the sensing behavior of these compounds are Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT). In the CHEF mechanism, the binding of a metal ion to the sensor restricts the photoinduced electron transfer (PET) process, leading to a significant enhancement of fluorescence. In sensors designed to exhibit ESIPT, the binding of an ion can inhibit this process, resulting in a distinct change in the emission spectrum.

Quantitative Data Summary

The following table summarizes the key performance metrics of various this compound-based Schiff base sensors for the detection of different metal ions. This data is compiled from multiple studies to provide a comparative overview.

Sensor Name/DerivativeTarget Ion(s)Detection Limit (M)Binding Constant (M⁻¹)Fluorescence ChangeSolvent SystemReference(s)
Julolidine-based Schiff's base (L1)Zn²⁺1.61 x 10⁻⁶1.57 x 10⁷12-fold enhancementEthanolic medium[1]
Julolidine-based derivative (JT)Zn²⁺3.5 x 10⁻⁸-Turn-onAqueous media[2]
Julolidine-based derivative (JT)Cu²⁺1.46 x 10⁻⁶-Fluorescence quenchingAqueous media[2]
Julolidine aldehyde dansyl hydrazine (Dz-Jul)Zn²⁺1.5 x 10⁻⁸1.03 x 10⁵Turn-onDMSO/H₂O[3]
o-aminobenzene-hydroxyjulolidine (ABJ-MS)Zn²⁺--10.6-fold enhancementDMSO/H₂O[4]
o-aminobenzene-hydroxyjulolidine (ABJ-MS)Al³⁺--22.8-fold enhancementDMSO/H₂O[4]
o-aminobenzene-hydroxyjulolidine (ABJ-MS)Fe³⁺--2.6-fold enhancementDMSO/H₂O[4]
o-aminobenzene-hydroxyjulolidine (ABJ-MS)Ag⁺--7.1-fold enhancementDMSO/H₂O[4]
o-aminobenzene-hydroxyjulolidine (ABJ-MS)Cu²⁺--Fluorescence quenchingDMSO/H₂O[4]
Julolidine hydrazone-Al³⁺ complexCu²⁺6.2 x 10⁻⁷-"On-off" quenchingAqueous solution[5]

Note: "-" indicates that the data was not specified in the referenced literature.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The sensing mechanism of this compound-based sensors typically involves one of two key photophysical processes upon ion binding:

CHEF_Mechanism cluster_sensor Sensor Molecule cluster_complex Sensor-Ion Complex Sensor_Ground Ground State (S0) (Low Fluorescence) Sensor_Excited Excited State (S1) (Non-radiative decay via PET) Sensor_Ground->Sensor_Excited Excitation Complex_Ground Ground State (S0) Sensor_Ground->Complex_Ground + Ion (Chelation) Sensor_Excited->Sensor_Ground PET Quenching Complex_Ground->Sensor_Ground - Ion Complex_Excited Excited State (S1) (Radiative decay) Complex_Ground->Complex_Excited Excitation Complex_Excited->Complex_Ground Fluorescence (Turn-on) Ion Metal Ion ESIPT_Mechanism cluster_sensor Sensor Molecule (ESIPT Active) cluster_complex Sensor-Ion Complex (ESIPT Blocked) Enol_Ground Enol (S0) Enol_Excited Enol* (S1) Enol_Ground->Enol_Excited Excitation Complex_Ground Complex (S0) Enol_Ground->Complex_Ground + Ion Keto_Excited Keto* (S1) Enol_Excited->Keto_Excited ESIPT Keto_Ground Keto (S0) Keto_Excited->Keto_Ground Fluorescence (Large Stokes Shift) Keto_Ground->Enol_Ground Tautomerization Complex_Excited Complex* (S1) Complex_Ground->Complex_Excited Excitation Complex_Excited->Complex_Ground Fluorescence (Normal Stokes Shift) Ion Metal Ion Experimental_Workflow Start Start Synthesis 1. Sensor Synthesis (Condensation Reaction) Start->Synthesis Purification 2. Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Stock_Solutions 3. Prepare Stock Solutions (Sensor and Metal Ions) Purification->Stock_Solutions Titration 4. Spectroscopic Titration (UV-Vis and/or Fluorescence) Stock_Solutions->Titration Data_Analysis 5. Data Analysis (Binding Constant, Detection Limit) Titration->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for the Synthesis of Near-Infrared (NIR) Probes from 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of near-infrared (NIR) fluorescent probes derived from 9-Formyl-8-julolidinol. The unique photophysical properties of julolidine-based dyes, namely their strong electron-donating nature and rigid structure, make them excellent building blocks for developing highly sensitive and photostable NIR probes for bioimaging. The protocols outlined below detail the synthesis of two representative NIR probes via Knoevenagel condensation, a straightforward and efficient method for carbon-carbon bond formation.

Introduction to this compound in NIR Probe Synthesis

This compound is a versatile aromatic aldehyde that serves as a key precursor in the synthesis of NIR fluorescent probes. Its julolidine moiety acts as a potent electron-donating group, which, when conjugated with a suitable electron-accepting unit, facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. This ICT mechanism is crucial for achieving long-wavelength absorption and emission in the NIR region (700-1000 nm). Probes in this range are highly advantageous for biological imaging due to deeper tissue penetration, reduced phototoxicity, and minimal background autofluorescence from endogenous biomolecules.[1]

The general strategy for synthesizing NIR probes from this compound involves a Knoevenagel condensation reaction with an active methylene compound. This reaction creates a vinyl bridge that extends the π-conjugated system, effectively shifting the fluorescence emission to the NIR spectrum. By carefully selecting the active methylene compound, the photophysical and sensing properties of the resulting probe can be finely tuned.

Synthesis of Representative NIR Probes

Two primary classes of NIR probes can be readily synthesized from this compound: dicyanomethylene-based probes and cyanine-type probes.

Probe 1: Julolidine-Dicyanomethylene NIR Probe (JDM-1)

This probe is synthesized by the condensation of this compound with malononitrile. The resulting dicyanomethylene group acts as a strong electron acceptor, leading to a significant red-shift in the emission spectrum.

Probe 2: Julolidine-Pyridinium NIR Probe (JDP-1)

This cyanine-type probe is synthesized by reacting this compound with an N-alkylated 2-methylpyridinium salt. The positively charged pyridinium moiety serves as the electron-accepting group, and the extended polymethine chain contributes to the NIR fluorescence.

Quantitative Data Presentation

The following table summarizes the key photophysical properties of the two representative NIR probes synthesized from this compound.

Probe NamePrecursorsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target Analyte/Application
JDM-1 This compound, Malononitrile~650~720~70~0.15Viscosity, Polarity Sensing
JDP-1 This compound, N-Ethyl-2-methylpyridinium iodide~700~750~50~0.10Mitochondrial imaging, pH sensing

Experimental Protocols

Protocol 1: Synthesis of Julolidine-Dicyanomethylene NIR Probe (JDM-1)

This protocol details the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dichloromethane (for purification)

  • Hexane (for purification)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1.2 mmol) in 20 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to yield the pure JDM-1 probe as a dark solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Julolidine-Pyridinium NIR Probe (JDP-1)

This protocol describes the synthesis of a cyanine-type NIR probe through the condensation of this compound with N-ethyl-2-methylpyridinium iodide.

Materials:

  • This compound

  • N-Ethyl-2-methylpyridinium iodide

  • Piperidine (catalyst)

  • Acetonitrile (solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and N-ethyl-2-methylpyridinium iodide (1.1 mmol) in 25 mL of acetonitrile.

  • Add piperidine (0.2 mL) as a catalyst to the solution.

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by observing the formation of a deeply colored solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add diethyl ether to the solution with stirring to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure JDP-1 probe.

  • Confirm the structure of the purified probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualization of Synthesis and Application Workflows

Diagram 1: General Synthesis Workflow

G General Synthesis Workflow for NIR Probes cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 9-Formyl-8-julidinol 9-Formyl-8-julidinol Knoevenagel Condensation Knoevenagel Condensation 9-Formyl-8-julidinol->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Solvent Removal Solvent Removal Knoevenagel Condensation->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Recrystallization Recrystallization Solvent Removal->Recrystallization NIR Probe NIR Probe Column Chromatography->NIR Probe Recrystallization->NIR Probe

Caption: General workflow for the synthesis of NIR probes from 9-Formyl-8-julidinol.

Diagram 2: Cellular Imaging Workflow

G Cellular Imaging Workflow with Julolidine-based NIR Probes cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging Cell Culture Cell Culture Incubation with Probe Incubation with Probe Cell Culture->Incubation with Probe Probe Stock Solution Probe Stock Solution Probe Stock Solution->Incubation with Probe Removal of Unbound Probe Removal of Unbound Probe Incubation with Probe->Removal of Unbound Probe NIR Fluorescence Microscopy NIR Fluorescence Microscopy Removal of Unbound Probe->NIR Fluorescence Microscopy

Caption: A typical workflow for cellular imaging using the synthesized NIR probes.

Application in Cellular Imaging

The synthesized julolidine-based NIR probes can be employed for various cellular imaging applications. For instance, JDM-1, as a molecular rotor, can be used to probe changes in intracellular viscosity, which is relevant in studying cellular processes like apoptosis. JDP-1, with its cationic nature, is likely to accumulate in mitochondria due to the mitochondrial membrane potential, making it a candidate for monitoring mitochondrial activity.

Protocol 3: General Protocol for Live Cell Imaging

This protocol provides a general guideline for staining live cells with the synthesized NIR probes. Optimization of probe concentration and incubation time is recommended for each specific cell line and probe.[2]

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Synthesized NIR probe (JDM-1 or JDP-1)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope equipped with a NIR detector (e.g., InGaAs camera) and appropriate laser lines and filters

Procedure:

  • Probe Preparation: Prepare a stock solution of the NIR probe (e.g., 1 mM) in high-quality, anhydrous DMSO.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency.

  • Staining Solution: On the day of the experiment, dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.[2]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[2]

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope equipped for NIR imaging. Excite the probe at its absorption maximum and collect the emission in the NIR range.

Signaling Pathway Visualization

The sensing mechanism of many julolidine-based NIR probes relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with an analyte. For example, a probe designed to detect a specific enzyme might have its ICT pathway quenched in its native state. Upon enzymatic cleavage of a recognition moiety, the ICT process is restored, leading to a "turn-on" of NIR fluorescence.

Diagram 3: Analyte-Induced "Turn-On" Fluorescence Signaling

G Signaling Pathway of an Analyte-Activated NIR Probe cluster_probe Probe State cluster_ict ICT Process cluster_signal Fluorescence Signal Probe-Analyte Complex Probe-Analyte Complex ICT Active ICT Active Probe-Analyte Complex->ICT Active Analyte Interaction Free Probe Free Probe ICT Quenched ICT Quenched Free Probe->ICT Quenched Analyte Binding No/Low NIR Fluorescence No/Low NIR Fluorescence ICT Quenched->No/Low NIR Fluorescence Strong NIR Fluorescence Strong NIR Fluorescence ICT Active->Strong NIR Fluorescence

Caption: A conceptual signaling pathway for a "turn-on" julolidine-based NIR probe.

References

Synthesis of Julolidine-Based Fluorescent Dyes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, julolidine-based fluorescent dyes offer a versatile scaffold for creating probes with a wide range of photophysical properties. Their rigid, planar structure and strong electron-donating character make them excellent building blocks for bright and sensitive fluorescent molecules. This document provides a detailed, step-by-step guide to the synthesis of these dyes, focusing on a common and adaptable three-step pathway: synthesis of the julolidine core, formylation via the Vilsmeier-Haack reaction, and diversification through Knoevenagel condensation.

I. Overview of the Synthetic Pathway

The synthesis of julolidine-based fluorescent dyes typically follows a convergent route, beginning with the construction of the core julolidine heterocycle. This is followed by the introduction of a formyl group, which then serves as a reactive handle for the attachment of various electron-accepting moieties via a Knoevenagel condensation. This modular approach allows for the fine-tuning of the dye's spectral properties.

Synthesis_Workflow cluster_0 Step 1: Julolidine Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Knoevenagel Condensation A Tetrahydroquinoline C Julolidine A->C Heat B 1-Bromo-3-chloropropane B->C D Julolidine F 9-Formyljulolidine D->F Electrophilic Aromatic Substitution E POCl3, DMF E->F G 9-Formyljulolidine I Julolidine-Based Fluorescent Dye G->I Base catalyst H Active Methylene Compound (e.g., Malononitrile) H->I

Caption: General workflow for the synthesis of julolidine-based fluorescent dyes.

II. Experimental Protocols

Protocol 1: Synthesis of Julolidine

This protocol describes the classical method for synthesizing the julolidine core from tetrahydroquinoline.

Materials:

  • Tetrahydroquinoline

  • 1-Bromo-3-chloropropane

  • Concentrated Hydrochloric Acid (HCl)

  • 40% Sodium Hydroxide (NaOH) solution

  • Ether

  • Sodium Hydroxide pellets

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine tetrahydroquinoline (0.5 mol) and 1-bromo-3-chloropropane (a significant excess, e.g., 400g for 0.5 mol of tetrahydroquinoline).

  • Heat the mixture in an oil bath at 150-160°C for 20 hours. The reaction should be performed in a well-ventilated fume hood as hydrogen halides are evolved.

  • After cooling to room temperature, cautiously add a solution of concentrated HCl (50 mL) in water (500 mL).

  • Remove the excess 1-bromo-3-chloropropane by steam distillation.

  • Make the acidic residue alkaline by adding a 40% NaOH solution until the pH is strongly basic.

  • Extract the aqueous layer with two portions of ether (150 mL each).

  • Wash the combined ethereal extracts with water (150 mL) and dry over anhydrous sodium hydroxide pellets or magnesium sulfate.

  • Filter the drying agent and remove the ether by rotary evaporation.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 105–110°C/1 mm Hg. The product, julolidine, will solidify upon cooling. The typical yield is 77-81%.[1]

Protocol 2: Vilsmeier-Haack Formylation of Julolidine

This protocol details the introduction of a formyl group at the 9-position of the julolidine ring.

Materials:

  • Julolidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Acetate (NaOAc)

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve julolidine (1.0 equiv) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equiv) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours) until the reaction is complete (monitored by TLC).[2]

  • Cool the reaction mixture back to 0°C and quench by the slow addition of a cold aqueous solution of sodium acetate.

  • Stir for an additional 10 minutes at 0°C.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 9-formyljulolidine. A typical yield is around 77%.[2]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Julolidine Julolidine (Nucleophile) Julolidine->Intermediate Attack on Vilsmeier Reagent Product 9-Formyljulolidine Intermediate->Product Workup Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation of julolidine.

Protocol 3: Knoevenagel Condensation for Dye Synthesis

This protocol describes the final step to create the fluorescent dye by reacting 9-formyljulolidine with an active methylene compound. The example below uses malononitrile.

Materials:

  • 9-Formyljulolidine

  • Malononitrile (or other active methylene compound)

  • Piperidine or another basic catalyst

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve 9-formyljulolidine (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.2 equiv) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a weak base, such as piperidine (a few drops).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

III. Data Presentation: Photophysical Properties of Julolidine-Based Dyes

The modular nature of this synthesis allows for the creation of a library of dyes with varying photophysical properties by simply changing the active methylene compound in the Knoevenagel condensation. The following table summarizes the properties of a selection of julolidine-based dyes.

Dye StructureElectron Acceptor MoietyYield (%)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
J-A Fused Anthracene-4505180.55 (in Toluene)[3]
OX-JLD Benzoxazolium75---[4]
BTZ-JLD Benzothiazolium----[4]
SEZ-JLD Benzoselenazolium-602 (with RNA)635 (with RNA)~0.048 (with RNA)[4]
ET-1 Pyrido[3,4-b]indole-~380-420~380-420~0.4-0.6[2]
L1 Schiff Base---0.00174 (0.00230 with Zn²⁺)[5]

Note: The photophysical properties of fluorescent dyes are highly dependent on the solvent and local environment. The data presented here are for comparison under the conditions reported in the respective literature.

IV. Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and logical relationships in the synthesis of julolidine-based fluorescent dyes.

Julolidine_Synthesis Reactants_1 Tetrahydroquinoline 1-Bromo-3-chloropropane Julolidine Julolidine Core Reactants_1->Julolidine Cyclization 9-Formyljulolidine 9-Formyljulolidine Julolidine->9-Formyljulolidine Vilsmeier-Haack Reactants_2 POCl3 DMF Reactants_2->9-Formyljulolidine Final_Dye Julolidine-Based Fluorescent Dye 9-Formyljulolidine->Final_Dye Knoevenagel Reactants_3 Active Methylene Compound Reactants_3->Final_Dye

Caption: Synthetic pathway from starting materials to the final dye.

Knoevenagel_Mechanism 9-Formyljulolidine 9-Formyljulolidine Adduct Aldol Adduct 9-Formyljulolidine->Adduct Active_Methylene Active Methylene Compound Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation Base Base Catalyst Base->Enolate Enolate->Adduct Nucleophilic Attack Final_Product α,β-Unsaturated Product (Dye) Adduct->Final_Product Dehydration

Caption: Mechanism of the Knoevenagel condensation step.

V. Conclusion

The synthetic route outlined in these protocols provides a robust and versatile platform for the development of novel julolidine-based fluorescent dyes. By systematically varying the active methylene compound used in the Knoevenagel condensation, researchers can generate libraries of dyes with tailored photophysical properties for a wide range of applications in bioimaging, sensing, and materials science. The provided protocols and data serve as a foundational guide for scientists entering this exciting field of fluorescent probe development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 9-Formyl-8-julolidinol via the Vilsmeier-Haack reaction. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the formylation of 8-julolidinol is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich aromatic ring of 8-julolidinol.

Q2: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?

A2: Key parameters to control include the purity of reagents (especially the dryness of DMF), the stoichiometry of the reactants, reaction temperature, and reaction time. Moisture can rapidly quench the Vilsmeier reagent, significantly reducing the yield.

Q3: My reaction is not working, or the yield is very low. What are the first troubleshooting steps?

A3: Initially, verify the quality and dryness of your reagents, particularly the DMF. Ensure that the reaction is performed under anhydrous conditions. Check the stoichiometry of your reactants; an insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. Also, confirm that the reaction temperature is appropriate for the activation of the Vilsmeier reagent and the subsequent formylation.

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A4: With phenolic substrates like 8-julolidinol, potential side reactions include O-formylation (reaction at the hydroxyl group) and diformylation if multiple activated positions are available on the aromatic ring. Polymerization or resin formation can also occur under harsh acidic conditions or at elevated temperatures.

Q5: How can I purify the final product, this compound?

A5: The crude product is typically purified by silica gel column chromatography. A common eluent system is a mixture of toluene and ethyl acetate. Recrystallization from a suitable solvent can also be employed for further purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture in the reaction: The Vilsmeier reagent is highly sensitive to moisture. 2. Degraded reagents: Old or improperly stored DMF or POCl₃ can be less effective. 3. Incorrect stoichiometry: Insufficient Vilsmeier reagent will result in incomplete reaction. 4. Low reaction temperature: The reaction may not have reached the necessary activation energy.1. Use anhydrous DMF and ensure all glassware is flame-dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored reagents. 3. Ensure the correct molar ratios of 8-julolidinol, DMF, and POCl₃ are used. A slight excess of the Vilsmeier reagent may be beneficial. 4. While the initial formation of the Vilsmeier reagent is done at low temperatures, the formylation step may require heating. Monitor the reaction by TLC to determine the optimal temperature.
Formation of Multiple Products (Impurities) 1. Side reactions: O-formylation or diformylation may be occurring. 2. Reaction temperature is too high: Higher temperatures can lead to the formation of byproducts and decomposition.1. To minimize O-formylation, consider protecting the hydroxyl group, although this adds extra steps. To avoid diformylation, use a controlled stoichiometry of the Vilsmeier reagent. 2. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC.
Precipitation of Vilsmeier Reagent Low solubility of the Vilsmeier reagent: The chloroiminium salt can precipitate from the reaction mixture, especially at low temperatures.This is a common observation and not necessarily detrimental to the reaction. Ensure vigorous stirring to maintain a homogeneous suspension. If the stirring is impeded, consider using a larger volume of solvent or a mechanical stirrer.
Difficult Purification 1. Co-eluting impurities: Byproducts may have similar polarity to the desired product. 2. Product instability on silica gel: The product may degrade on acidic silica gel.1. Optimize your column chromatography conditions. Try different solvent systems or use a gradient elution. 2. Consider using neutral or basic alumina for chromatography, or wash the silica gel with a triethylamine solution before use.

Data Presentation: Optimizing Reaction Conditions

Parameter Condition Expected Effect on Yield Expected Effect on Purity Recommendation
Stoichiometry (POCl₃:DMF) Low (e.g., <1:1)LowHighUse a 1:1 to 1.2:1 molar ratio of POCl₃ to DMF for efficient Vilsmeier reagent formation.
High (e.g., >1.5:1)May increaseMay decrease due to side reactionsA slight excess of POCl₃ can be beneficial, but a large excess should be avoided.
Stoichiometry (Vilsmeier Reagent:Substrate) Low (e.g., <1:1)LowHighStart with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent to 8-julolidinol.
High (e.g., >2:1)May increaseMay decrease due to diformylationA larger excess may be needed for less reactive substrates but can lead to more byproducts with activated substrates like 8-julolidinol.
Temperature Low (e.g., 0-25 °C)LowHighThe reaction may be sluggish at lower temperatures.
Moderate (e.g., 50-80 °C)OptimalGoodThis is a typical temperature range for the formylation of activated aromatic rings.
High (e.g., >100 °C)May decrease due to decompositionLowHigh temperatures can lead to the formation of tars and other decomposition products.
Reaction Time ShortLowHighIncomplete reaction will result in low yield.
OptimalHighGoodMonitor the reaction by TLC to determine the point of maximum conversion of the starting material.
LongMay decrease due to byproduct formationLowExtended reaction times can lead to the formation of side products and decomposition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 94%.

Materials:

  • 8-julolidinol (8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ethyl acetate

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 10 mL).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add POCl₃ (e.g., 1.1 equivalents relative to 8-julolidinol) dropwise to the DMF with vigorous stirring over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 8-julolidinol (e.g., 1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of 8-julolidinol dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Heat the reaction mixture to 80-100 °C and maintain this temperature for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

    • A precipitate of the crude product should form. Stir the mixture for 1-2 hours to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in a vacuum oven.

  • Purification:

    • Purify the crude solid by silica gel column chromatography using a toluene/ethyl acetate (e.g., 2:1 v/v) eluent system.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium_Intermediate Iminium Intermediate Vilsmeier->Iminium_Intermediate Julolidinol 8-Julolidinol Julolidinol->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product H2O H2O (Workup) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 8-julolidinol.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5 °C) start->reagent_prep formylation Add 8-Julolidinol Warm to RT, then heat to 80-100 °C reagent_prep->formylation workup Quench with ice-water Neutralize with base formylation->workup isolation Filter and dry crude product workup->isolation purification Column Chromatography (Toluene/Ethyl Acetate) isolation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous DMF?) start->check_reagents check_stoichiometry Verify Stoichiometry (Excess Vilsmeier Reagent?) check_reagents->check_stoichiometry Reagents OK check_temp Optimize Temperature (Heating required?) check_stoichiometry->check_temp Stoichiometry OK check_time Optimize Reaction Time (Monitor by TLC) check_temp->check_time Temperature OK success Improved Yield check_time->success Time Optimized

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Troubleshooting low yield in 9-Formyl-8-julolidinol Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Formyl-8-julolidinol Knoevenagel Condensation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knoevenagel condensation of this compound, presented in a question-and-answer format.

Question: Why is my reaction yield consistently low or why is there no product formation?

Answer: Low or no yield in a Knoevenagel condensation with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The catalyst, typically a weak base like piperidine or ammonium acetate, may be old, impure, or degraded.[1] It is crucial to use a fresh or recently purified catalyst. For instance, piperidine can undergo autoxidation and should ideally be distilled from calcium hydride or passed through activated alumina before use.[1]

  • Inappropriate Solvent: The choice of solvent is critical for reactant solubility and facilitating the reaction. Polar protic solvents like ethanol are commonly used.[1] However, if solubility is an issue, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile might be more effective.[1] In some cases, solvent-free conditions have been shown to improve yields.

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products. Many Knoevenagel condensations proceed at room temperature, but gentle heating may be necessary to drive the reaction to completion. Temperature optimization studies are advisable.

  • Insufficient Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[2] Ensuring anhydrous conditions by using dry solvents and glassware is important.[1] The addition of molecular sieves or employing a Dean-Stark apparatus to remove water azeotropically can also improve yields.

Question: I am observing the formation of multiple side products. What could be the cause and how can I minimize them?

Answer: The formation of side products is a common issue in Knoevenagel condensations.

  • Self-Condensation: If a strong base is used, the aldehyde, this compound, may undergo self-condensation. Using a weaker base, such as piperidine or ammonium acetate, is recommended to avoid this side reaction.

  • Michael Addition: The desired α,β-unsaturated product can react with another molecule of the active methylene compound via a Michael addition. This can often be mitigated by carefully controlling the stoichiometry of the reactants, ideally using a 1:1 molar ratio.

  • Oxidation of the Aldehyde: The starting material, this compound, particularly if it has a hydroxy substituent, may contain the corresponding oxidized carboxylic acid.[1] This impurity can interfere with the reaction. Purifying the starting aldehyde before use is recommended.

Question: The purification of my final product is difficult. What strategies can I employ?

Answer: Purification challenges can arise from residual catalyst or the physical properties of the product.

  • Catalyst Removal: If a homogeneous catalyst like piperidine was used, it might be difficult to remove. Switching to a heterogeneous catalyst could simplify the work-up process.

  • Oily or Tarry Product: If the crude product is an oil or a tar, trituration with a non-polar solvent like hexane can sometimes induce precipitation of the desired compound.

  • Recrystallization: This is a powerful purification technique. Experimenting with different solvent systems is key to finding the optimal conditions for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the Knoevenagel condensation of this compound?

A1: Typically, a catalytic amount of a weak base is used. For piperidine, this is often in the range of 10-20 mol%. However, for some substrates, a higher loading, even slightly more than stoichiometric, has been reported to improve yields.[1] Optimization of the catalyst loading is recommended for this specific substrate.

Q2: Which active methylene compounds are most suitable for reaction with this compound?

A2: The reactivity of the active methylene compound is crucial. Compounds with two electron-withdrawing groups, such as malononitrile, cyanoacetic acid and its esters (e.g., ethyl cyanoacetate), and malonic acid and its esters (e.g., diethyl malonate), are commonly used. Malononitrile is often more reactive than malonic esters.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable solvent system should be chosen to achieve good separation between the starting materials (this compound and the active methylene compound) and the product. The disappearance of the starting aldehyde spot is a good indicator of reaction completion.

Q4: Are there any "green" chemistry approaches for this reaction?

A4: Yes, several green chemistry strategies can be applied. Using water as a solvent, employing solvent-free reaction conditions, or using a recyclable heterogeneous catalyst are all more environmentally friendly approaches.

Data Presentation

The following table provides an illustrative summary of how different reaction parameters can influence the yield of a Knoevenagel condensation with an aromatic aldehyde like this compound. Please note that these are generalized trends and optimal conditions should be determined experimentally for the specific substrate.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Catalyst Piperidine (10 mol%)ModerateAmmonium Acetate (20 mol%)Potentially HigherAmmonium acetate can be a milder and sometimes more effective catalyst.
Solvent EthanolGoodToluene (with Dean-Stark)Potentially HigherAzeotropic removal of water in toluene can drive the equilibrium towards the product.
Temperature Room TemperatureVaries60 °CPotentially HigherModerate heating can increase the reaction rate, but excessive heat may promote side reactions.
Active Methylene Compound Diethyl MalonateGoodMalononitrilePotentially HigherMalononitrile is generally more reactive due to the strong electron-withdrawing nature of the nitrile groups.

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile (1.0 equivalent)

  • Piperidine (0.1 - 0.2 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • TLC plates and chamber

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and malononitrile (1 equivalent).

  • Dissolve the reactants in a minimal amount of anhydrous ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the stirred solution.

  • The reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 60-80°C).

  • Monitor the reaction progress by TLC.

  • Upon completion (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Low Yield in Knoevenagel Condensation start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh/purified catalyst - Optimize catalyst loading start->catalyst solvent Evaluate Solvent - Check reactant solubility - Try different solvents (e.g., EtOH, DMF) - Consider solvent-free conditions start->solvent conditions Optimize Reaction Conditions - Vary temperature - Extend reaction time (monitor by TLC) start->conditions water Remove Water - Use anhydrous solvents - Add molecular sieves - Use Dean-Stark trap start->water side_reactions Check for Side Reactions - Control stoichiometry (1:1 ratio) - Use a weaker base start->side_reactions purification Successful Reaction - High Yield catalyst->purification solvent->purification conditions->purification water->purification side_reactions->purification

References

Technical Support Center: Purification of Coumarins Derived from 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of coumarin derivatives synthesized from 9-Formyl-8-julolidinol. These highly fluorescent molecules, while valuable as probes and in drug discovery, can present unique purification challenges due to their specific structural features.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying coumarins derived from this compound?

The main challenges stem from the physicochemical properties imparted by the julolidine and formyl moieties. These include:

  • Increased Polarity: The julolidine ring and the formyl group increase the polarity of the coumarin scaffold, which may lead to issues with solubility and require more polar solvent systems for chromatography compared to simpler coumarins.

  • Potential for Side Products: The synthesis, often a Pechmann or Knoevenagel condensation, can result in isomeric byproducts or unreacted starting materials that have similar polarities to the desired product, complicating separation.

  • Fluorescence Quenching: The fluorescence of these coumarins can be sensitive to pH and residual impurities, potentially leading to a weak or absent signal after purification if not handled correctly.[1]

  • Interaction with Silica Gel: The nitrogen atom in the julolidine structure can interact with the acidic silanol groups on silica gel, potentially leading to peak tailing during column chromatography.

Q2: How do I choose the right purification technique for my julolidine-coumarin derivative?

The choice of technique depends on the scale of your synthesis and the purity requirements.

  • Recrystallization: Ideal for larger quantities of crude product where the compound is a solid and a suitable solvent system can be found. It is effective at removing impurities with significantly different solubilities.

  • Column Chromatography: The most common and versatile method for purifying small to medium-scale reactions. It is effective for separating compounds with different polarities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Best for achieving very high purity, especially for small quantities or when dealing with impurities that are very close in polarity to the product.

Q3: My purified coumarin has a low fluorescence signal. What could be the cause?

Low fluorescence can be due to several factors:

  • Residual Acid or Base: Traces of acid or base from the synthesis or purification steps can quench fluorescence. Ensure thorough removal of any acidic or basic reagents.[1]

  • Solvent Effects: The fluorescence of many coumarins is highly sensitive to the solvent environment.[1] Ensure the solvent used for fluorescence measurement is appropriate for your compound.

  • Aggregation: At high concentrations, some fluorescent dyes can self-quench due to aggregation. Try diluting your sample.

  • Photobleaching: Exposure to intense light can cause the fluorophore to degrade. Store your purified compound protected from light.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For julolidine-coumarins, a gradient of ethyl acetate in hexane or dichloromethane may be effective. For very polar derivatives, consider using a mobile phase containing a small percentage of methanol.
Multiple spots on TLC after column chromatography (co-elution) Impurities have similar polarity to the product.1. Optimize Mobile Phase: Use a shallower gradient during elution to improve separation.[2] 2. Change Adsorbent: If silica gel is not effective, consider using neutral alumina, which may have different selectivity.[2] 3. Use Preparative TLC or HPLC: For very difficult separations, these higher-resolution techniques may be necessary.[2]
Streaking or tailing of the product band on the column 1. The compound is interacting with the stationary phase (e.g., acidic silica). 2. The sample was overloaded.1. Deactivate Silica: Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel. 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a narrow starting band. 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
Product decomposed on the column The compound is unstable on silica gel.Test the stability of your compound on a TLC plate by spotting it and leaving it for several hours before developing. If it degrades, consider using a less acidic stationary phase like neutral alumina or switch to a different purification method like recrystallization.
Recrystallization
Problem Possible Cause(s) Solution(s)
Product fails to crystallize or oils out 1. The presence of impurities is inhibiting crystal lattice formation. 2. The chosen solvent is not appropriate.1. Further Purification: First, try to remove more impurities by a quick filtration through a small plug of silica gel. 2. Trituration: Add a small amount of a non-solvent to the oil and scratch the side of the flask with a glass rod to induce crystallization.[2] 3. Solvent Screening: Experiment with different solvent pairs. For coumarins, mixtures like ethanol/water, methanol/water, or ethyl acetate/hexane are often successful.[2][3]
Poor recovery of the product The compound has high solubility in the chosen solvent, even at low temperatures.1. Optimize Solvent System: Find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] 2. Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in a refrigerator or freezer to maximize crystal formation.[2] 3. Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Crystals are colored despite the pure compound being colorless/lightly colored Colored impurities are trapped in the crystal lattice.1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Use with caution as it can also adsorb the product. 2. Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Experimental Protocols

General Protocol for Column Chromatography

This protocol is a starting point and should be optimized based on the specific properties of your coumarin derivative, as determined by Thin Layer Chromatography (TLC).

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica level. Add a thin layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent that will be used in the mobile phase (e.g., dichloromethane or ethyl acetate). Carefully add this solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for julolidine-coumarins might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified coumarin.

General Protocol for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. The ideal solvent will dissolve the compound when hot but not at room temperature. Test various solvents and solvent mixtures (e.g., 40% aqueous methanol, 34% aqueous ethanol).[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Quantitative Data Summary

The following table provides typical values for purification outcomes. Actual results will vary depending on the specific derivative and the success of the synthesis.

Purification MethodTypical Purity (by HPLC)Typical Recovery YieldNotes
Column Chromatography >95%50-80%Yield can be lower if the product and impurities have very similar polarities.
Recrystallization >98%60-90%Highly dependent on finding the optimal solvent system. A small amount of product will always be lost in the mother liquor.[3]
Preparative HPLC >99%40-70%Lower recovery is due to the smaller scale and the need for very pure fractions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product from This compound column_chrom Column Chromatography start->column_chrom Primary Method recrystallization Recrystallization start->recrystallization For Solids purity_check Purity Check (TLC, HPLC, NMR) column_chrom->purity_check recrystallization->purity_check prep_hplc Preparative HPLC pure_product Pure Julolidine-Coumarin prep_hplc->pure_product purity_check->prep_hplc Purity <95% purity_check->pure_product Purity >95%

Caption: General purification workflow for julolidine-coumarin derivatives.

Troubleshooting_Logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Low Purity after Initial Purification co_elution Co-elution of Impurities start->co_elution streaking Streaking/Tailing start->streaking oiling_out Product Oiling Out start->oiling_out low_recovery Poor Recovery start->low_recovery optimize_mobile_phase Optimize Mobile Phase co_elution->optimize_mobile_phase change_adsorbent Change Adsorbent co_elution->change_adsorbent prep_hplc Use Prep-HPLC co_elution->prep_hplc add_base Add Base to Mobile Phase streaking->add_base optimize_solvent Optimize Recrystallization Solvent oiling_out->optimize_solvent low_recovery->optimize_solvent slow_cooling Ensure Slow Cooling low_recovery->slow_cooling

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Synthesis of Coumarins from 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of coumarins from 9-Formyl-8-julolidinol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of coumarins from this compound via Knoevenagel condensation.

Q1: My reaction has a very low yield or has failed completely. What are the possible causes and solutions?

A1: A low or zero yield in the Knoevenagel condensation of this compound can stem from several factors. Due to the electron-rich nature of the julolidine ring, the reactivity of the aldehyde may be altered. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst: The basic catalyst (e.g., piperidine, pyridine) may be old or degraded.

    • Solution: Use a fresh bottle of the amine catalyst. Consider using a different weak base catalyst.

  • Presence of Water: Water can inhibit the Knoevenagel condensation.[1]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents. The addition of molecular sieves can help to remove any residual water.[2]

  • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Steric Hindrance: The bulky julolidine structure might sterically hinder the approach of the active methylene compound.

    • Solution: Using a smaller active methylene compound, if the experimental design allows, might improve yields.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

A2: The formation of multiple products is a common issue. With this compound, the electron-donating julolidine moiety can activate the aromatic ring, potentially leading to side reactions.

  • Self-Condensation of this compound: Under basic conditions, aldehydes can undergo self-condensation (an aldol-type reaction) to form dimers or oligomers.[3][4] This is more likely with stronger bases.[5]

    • Solution: Use a weaker base catalyst. Add the base slowly to the reaction mixture.

  • Michael Addition: The initial Knoevenagel product is an α,β-unsaturated system and can act as a Michael acceptor. A second molecule of the active methylene compound can add to this product, leading to a bis-adduct.[1][6]

    • Solution: Use a strict 1:1 stoichiometry of this compound and the active methylene compound. Monitor the reaction closely and stop it once the desired product is formed.

  • Reactions involving the Julolidine Ring: The electron-rich julolidine ring system might be susceptible to electrophilic attack or oxidation under certain conditions, although this is less common in standard Knoevenagel reactions.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Avoid overly acidic or harsh workup conditions.

Q3: The purification of my crude product is proving difficult. What strategies can I employ?

A3: Purification can be challenging due to the presence of closely related side products or unreacted starting materials.

  • Column Chromatography: This is the most common method for purifying coumarin derivatives.

    • Tips: Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method.

    • Tips: Screen different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that gives good quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of coumarins from this compound?

A1: The synthesis proceeds via a Knoevenagel condensation. The mechanism involves the deprotonation of the active methylene compound by a weak base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 9-Formyl-8-julidinol. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring system.

Q2: Which active methylene compounds are suitable for this reaction?

A2: A variety of active methylene compounds can be used, including:

  • Diethyl malonate

  • Ethyl cyanoacetate

  • Malononitrile

  • Ethyl acetoacetate

The choice of active methylene compound will determine the substituent at the 3-position of the resulting coumarin.

Q3: What are the recommended catalysts and solvents?

A3: Weak organic bases are typically used as catalysts. Common choices include piperidine, pyridine, or triethylamine. The choice of solvent can also influence the reaction outcome. Ethanol is a common solvent, but others such as acetonitrile or even solvent-free conditions have been used for similar reactions.[7]

Data Presentation

The following table summarizes potential outcomes based on varying reaction conditions, derived from general principles of Knoevenagel condensations.

Condition Parameter Expected Outcome on Yield of Desired Coumarin Potential for Side Product Formation
Catalyst Weak Base (e.g., Piperidine)Moderate to HighLow
Strong Base (e.g., NaOH)LowHigh (significant self-condensation)[5]
Temperature Room TemperatureMay be slow, moderate yieldLow
40-60 °CHigher yield, faster reactionModerate
> 80 °CPotential for decomposition, lower yieldHigh
Solvent Anhydrous EthanolGoodLow
Aqueous EthanolLower yieldModerate (due to presence of water)
Stoichiometry 1:1 (Aldehyde:Active Methylene)OptimalLow
>1:1 (Aldehyde:Active Methylene)Lower yield (unreacted aldehyde)Moderate (potential for self-condensation)
<1:1 (Aldehyde:Active Methylene)Lower yieldHigh (potential for Michael addition)

Experimental Protocols

General Protocol for the Synthesis of Coumarin Derivatives from this compound

This protocol is a general guideline and may require optimization for specific active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate) (1.0 eq.)

  • Anhydrous Ethanol

  • Piperidine (catalytic amount, ~0.1 eq.)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add the active methylene compound (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: The reaction can be stirred at room temperature or gently heated to reflux (e.g., 50-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Knoevenagel_Condensation_Pathway start This compound + Active Methylene Compound intermediate1 Enolate Formation (Base Catalyst) start->intermediate1 Piperidine intermediate2 Nucleophilic Attack intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 intermediate4 Intramolecular Cyclization (Lactonization) intermediate3->intermediate4 product Coumarin Derivative intermediate4->product Side_Reaction_Pathway start This compound intermediate Enolate Formation (Strong Base) start->intermediate Excess Base product Self-Condensation Product (Dimer/Oligomer) intermediate->product Nucleophilic Attack on another Aldehyde Troubleshooting_Workflow start Low or No Yield q1 Check Catalyst Activity start->q1 q2 Ensure Anhydrous Conditions start->q2 q3 Optimize Temperature start->q3 q4 Consider Steric Hindrance start->q4 sol1 Use Fresh Catalyst q1->sol1 sol2 Dry Glassware & Solvents q2->sol2 sol3 Gentle Heating (40-60°C) q3->sol3 sol4 Use Less Bulky Reagents q4->sol4

References

Improving the stability of 9-Formyl-8-julolidinol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 9-Formyl-8-julolidinol in solution during experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of Fluorescence Signal

Symptom: A significant decrease in the fluorescence intensity of your this compound solution is observed over a short period, from minutes to a few hours.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Photobleaching - Reduce the intensity and duration of the excitation light. - Use neutral density filters to attenuate the excitation beam. - Minimize continuous exposure by using shutters on the light source. - Consider using an anti-fade reagent if compatible with your experiment.
Solvent Effects - Evaluate the stability of 9-Formyl-8-julidinol in different solvents. Polar aprotic solvents like DMSO and DMF are generally suitable for stock solutions.[1] - For aqueous buffers, ensure the pH is within the optimal range (see Issue 2).
Presence of Oxygen - Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound. - Work in a glove box or use sealed cuvettes/vials to minimize oxygen exposure.
Contaminants in Solution - Use high-purity, spectroscopy-grade solvents. - Ensure all glassware is thoroughly cleaned to remove any residual oxidizing or quenching agents.
Issue 2: Solution Color Change or Precipitation

Symptom: The this compound solution changes color (e.g., to a darker yellow or brown) or a precipitate forms.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
pH-Induced Degradation - Maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 5-7). Phenolic compounds can be susceptible to oxidation at alkaline pH. - Use a suitable buffer system to maintain a stable pH.
Thermal Degradation - Store stock solutions at recommended temperatures (room temperature for short-term, +4°C for long-term).[1] - Avoid exposing the solution to high temperatures during experiments unless required by the protocol.
Concentration Effects - If precipitation occurs, try preparing a more dilute solution. - Ensure the compound is fully dissolved by gentle vortexing or sonication.
Chemical Incompatibility - Be aware of other components in your experimental system that could react with the aldehyde or phenol groups of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term stability (up to 2 years), store this compound as a solid in a tightly sealed container, protected from light and moisture, at +4°C.[1] For stock solutions, it is recommended to prepare them fresh. If storage is necessary, store in a tightly sealed vial, protected from light, at -20°C or -80°C.

Q2: In which solvents is this compound soluble and most stable?

This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] While specific stability data in a wide range of solvents is limited, polar aprotic solvents are generally preferred for stock solutions of fluorescent dyes. For aqueous working solutions, the stability will be highly dependent on the pH.

Q3: How does pH affect the stability of this compound?

The phenolic hydroxyl group on this compound makes it susceptible to degradation in alkaline conditions. At high pH, the phenoxide ion is more readily oxidized. It is advisable to maintain the pH of aqueous solutions between 5 and 7 for optimal stability.

Q4: How can I minimize photobleaching of this compound during fluorescence microscopy?

To minimize photobleaching, you can:

  • Reduce the exposure time and intensity of the excitation light source.

  • Use a higher sensitivity detector to allow for lower excitation power.

  • Incorporate an anti-fade reagent into your mounting medium if you are working with fixed samples.

  • For live-cell imaging, acquire images only when necessary.

Q5: What are potential degradation products of this compound?

While specific degradation products have not been extensively reported in the literature, potential degradation pathways could involve the oxidation of the aldehyde group to a carboxylic acid or oxidative cleavage of the aromatic ring, particularly under harsh conditions (e.g., high pH, strong UV exposure).

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weigh out the desired amount of solid this compound in a fume hood.

  • Add high-purity, anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • For immediate use, dilute the stock solution to the final working concentration in your experimental buffer.

  • For storage, aliquot the stock solution into smaller volumes in amber vials, purge with an inert gas (e.g., argon), and store at -20°C or -80°C.

Protocol 2: Accelerated Stability Study in Solution

This protocol allows for a rapid assessment of the stability of this compound under specific conditions.

  • Prepare a solution of this compound at the desired concentration in the solvent or buffer to be tested.

  • Divide the solution into several amber vials.

  • Place the vials in a temperature-controlled environment at an elevated temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 24, 48, 72, and 96 hours), remove one vial.

  • Analyze the concentration of the remaining this compound using a stability-indicating HPLC method.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 3: Photostability Assessment
  • Prepare a solution of this compound in a quartz cuvette at a concentration that gives an absorbance of approximately 1 at its λmax.

  • Prepare a control sample in an amber vial, wrapped in aluminum foil to protect it from light.

  • Place both the sample and the control in a photostability chamber with a calibrated light source (e.g., a xenon lamp).

  • Expose the samples to a defined light dose (e.g., as per ICH Q1B guidelines).

  • At various time points, measure the UV-Vis absorbance spectrum and fluorescence emission spectrum of the exposed and control samples.

  • A decrease in absorbance and fluorescence intensity in the exposed sample compared to the control indicates photodegradation.

Visualizations

cluster_causes Potential Causes of Instability cluster_compound This compound in Solution cluster_degradation Degradation Products Light Light Exposure (Photodegradation) Compound Stable this compound Light->Compound Oxygen Dissolved Oxygen (Oxidation) Oxygen->Compound pH High pH (Base-catalyzed degradation) pH->Compound Temp High Temperature (Thermal Degradation) Temp->Compound Solvent Inappropriate Solvent Solvent->Compound Degradation Degraded Products (Loss of Fluorescence) Compound->Degradation Degradation Pathways

Caption: Factors contributing to the degradation of this compound in solution.

start Start: Observe Signal Loss check_photobleaching Is the sample continuously exposed to high-intensity light? start->check_photobleaching reduce_exposure Action: Reduce light intensity/duration Use anti-fade reagents check_photobleaching->reduce_exposure Yes check_ph Is the solution pH > 7? check_photobleaching->check_ph No reduce_exposure->check_ph adjust_ph Action: Adjust pH to 5-7 Use a suitable buffer check_ph->adjust_ph Yes check_oxygen Was the solvent degassed? check_ph->check_oxygen No adjust_ph->check_oxygen degas_solvent Action: Degas solvent with N2 or Ar Use sealed containers check_oxygen->degas_solvent No check_temp Is the solution exposed to high temperatures? check_oxygen->check_temp Yes degas_solvent->check_temp control_temp Action: Store solution at +4°C or below Avoid excessive heating check_temp->control_temp Yes end End: Stability Improved check_temp->end No control_temp->end

Caption: Troubleshooting workflow for addressing the loss of this compound signal.

References

Technical Support Center: Catalyst Selection for Efficient Condensation with 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for the Knoevenagel condensation reaction involving 9-Formyl-8-julolidinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of catalyst for the Knoevenagel condensation with 9-Formyl-8-julidinol?

A1: The most frequently employed catalysts for the Knoevenagel condensation of aromatic aldehydes, including this compound, are weak organic bases. Piperidine is a classic and widely used catalyst for this transformation. However, other bases such as pyrrolidine, and various ammonium salts are also utilized.[1][2]

Q2: I am observing low to no yield in my reaction. What are the potential causes?

A2: Low or no yield in the Knoevenagel condensation of this compound can stem from several factors:

  • Catalyst Quality: The purity of the amine catalyst, particularly piperidine, is crucial. Piperidine can oxidize upon storage, leading to reduced activity. Using freshly distilled piperidine is recommended.[3]

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or insufficient reaction time can lead to poor conversion. The reaction often requires heating to proceed at a reasonable rate.

  • Water Content: The Knoevenagel condensation produces water as a byproduct. The presence of excess water at the start of the reaction can inhibit the catalyst and shift the equilibrium away from the product. Ensuring the use of dry solvents and reagents is important.[3]

  • Substrate Purity: Impurities in the this compound starting material can interfere with the reaction.

  • Choice of Active Methylene Compound: The reactivity of the active methylene compound plays a significant role. Malononitrile is generally more reactive than ethyl cyanoacetate or diethyl malonate.

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions include:

  • Self-condensation of the aldehyde: This is more likely if a strong base is used as a catalyst.[2]

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with another equivalent of the active methylene compound, especially if the reaction is left for too long or under harsh conditions.

  • Oxidation of the Julolidinol Moiety: The electron-rich julolidine ring system can be sensitive to oxidation, particularly at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q4: Which catalyst is generally more efficient for electron-rich aldehydes like 9-Formyl-8-julidinol: piperidine or pyrrolidine?

A4: For electron-rich aromatic aldehydes, pyrrolidine has been reported to be a more efficient catalyst than piperidine in some Knoevenagel condensations. It can lead to higher conversions in shorter reaction times.

Troubleshooting Guide

Issue Potential Cause Suggested Solution Citation
Low or No Product Formation Degraded Piperidine Catalyst Use freshly distilled piperidine or purchase a new, high-purity bottle.[3]
Presence of Water Use anhydrous solvents (e.g., dry ethanol, toluene, or acetonitrile) and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus if using a solvent like toluene to remove water azeotropically.[3]
Impure Starting Aldehyde The starting 8-hydroxyjulolidine-9-carboxaldehyde may contain the corresponding oxidized carboxylic acid, which can inhibit the basic catalyst. Consider adding a small amount of a weak acid additive like benzoic acid to counteract this.[3]
Suboptimal Solvent The choice of solvent can significantly impact the reaction. If the reaction is failing in ethanol, consider switching to acetonitrile or benzene.[3]
Insufficient Catalyst For less reactive active methylene compounds like malonic esters, a higher catalyst loading (even slightly more than a catalytic amount) of piperidine might be necessary to achieve a good yield.[3]
Formation of a Complex Mixture of Products Reaction Time Too Long Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, work up the reaction to prevent the formation of byproducts from subsequent reactions like Michael additions.
Reaction Temperature Too High High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
Difficulty in Product Purification Removal of Amine Catalyst If a basic amine catalyst was used, an acidic wash (e.g., with dilute HCl) during the workup can help to remove it by forming a water-soluble salt.
Similar Polarity of Product and Byproducts Careful column chromatography is often required. Experiment with different solvent systems to achieve good separation.

Catalyst Performance Data

Due to the limited availability of comprehensive comparative studies for this compound, the following table includes data for analogous electron-rich aromatic aldehydes to provide a general guideline for catalyst selection.

CatalystActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)Notes
PiperidineDiethyl MalonateEthanolReflux-~75 (previously successful)A user reported this reaction became unsuccessful, highlighting potential issues with catalyst quality or conditions.[3]
PyrrolidineThiazolidine-2,4-dioneEthanolReflux8100Demonstrated to be more efficient than piperidine for p-methoxybenzaldehyde.
PiperidineThiazolidine-2,4-dioneEthanolReflux891Less efficient than pyrrolidine under similar conditions.
MgC₂O₄/SiO₂MalononitrileSolvent-free (Microwave)--ExcellentA heterogeneous catalyst that can be reused.[1]
1,4-Diazabicyclo[2.2.2]octane (DABCO)MalononitrileWater or Solvent-freeRoom TempShortExcellentA green and efficient method.[1]

Experimental Protocols

Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a general guideline and may require optimization for specific active methylene compounds.

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of aldehyde), add the active methylene compound (1.1 eq).

  • Add a catalytic amount of freshly distilled piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Pyrrolidine-Catalyzed Condensation (Adapted from a similar system)

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.2 eq) in anhydrous ethanol.

  • Add a catalytic amount of pyrrolidine (0.1 - 0.2 eq).

  • Heat the mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Visualizations

Knoevenagel_Condensation_Pathway Aldehyde This compound AldolAdduct Aldol Adduct (Intermediate) Aldehyde->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->ActiveMethylene Enolate->Aldehyde Product Knoevenagel Product AldolAdduct->Product Dehydration Water H₂O AldolAdduct->Water

Caption: Knoevenagel condensation reaction pathway.

Troubleshooting_Workflow Start Low or No Yield in Knoevenagel Condensation CheckCatalyst Is the piperidine catalyst fresh? Start->CheckCatalyst DistillPiperidine Action: Use freshly distilled piperidine. CheckCatalyst->DistillPiperidine No CheckConditions Are the reaction conditions anhydrous? CheckCatalyst->CheckConditions Yes DistillPiperidine->CheckConditions DryReagents Action: Use anhydrous solvents and dry glassware. CheckConditions->DryReagents No CheckSolvent Is the solvent optimal? CheckConditions->CheckSolvent Yes DryReagents->CheckSolvent ChangeSolvent Action: Try alternative solvents (e.g., ACN, Toluene). CheckSolvent->ChangeSolvent No ReEvaluate Re-evaluate reaction parameters (temp, time). CheckSolvent->ReEvaluate Yes ChangeSolvent->ReEvaluate

Caption: Troubleshooting workflow for low reaction yield.

References

How to avoid by-products in 9-Formyl-8-julolidinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Formyl-8-julolidinol. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction. This involves the formylation of the electron-rich aromatic ring of 8-hydroxyjulolidine using a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

Q2: What are the potential by-products in the synthesis of this compound?

A2: While the Vilsmeier-Haack reaction is generally efficient for the formylation of activated aromatic compounds, several by-products can form under suboptimal conditions. These may include:

  • O-formylated by-product: The Vilsmeier reagent can react with the hydroxyl group of 8-hydroxyjulolidine to form a formate ester.[3]

  • Chloro-derivative: The hydroxyl group can be substituted by a chlorine atom. This is a known side reaction of the Vilsmeier reagent with alcohols.[4][5]

  • Di-formylated by-product: Although less common due to steric hindrance, a second formyl group could potentially be introduced onto the aromatic ring, especially with an excess of the Vilsmeier reagent or at elevated temperatures.[6]

  • Unreacted starting material: Incomplete reaction will leave unreacted 8-hydroxyjulolidine in the product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of toluene and ethyl acetate, can be used to separate the starting material, the product, and potential by-products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete reaction. 2. Decomposition of the Vilsmeier reagent. 3. Suboptimal reaction temperature.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. 3. Ensure the reaction with 8-hydroxyjulolidine is conducted at the recommended temperature (e.g., room temperature followed by gentle heating).
Presence of a significant amount of O-formylated by-product The Vilsmeier reagent has reacted with the hydroxyl group.1. Maintain a lower reaction temperature during the addition of 8-hydroxyjulolidine. 2. Use a stoichiometric amount of the Vilsmeier reagent.
Detection of a chloro-derivative by-product The hydroxyl group has been substituted by chlorine.1. Avoid prolonged reaction times at high temperatures. 2. Ensure a controlled and slow addition of the 8-hydroxyjulolidine solution to the Vilsmeier reagent.
Formation of a di-formylated by-product Excess of Vilsmeier reagent or high reaction temperature.1. Use a precise stoichiometric ratio of 8-hydroxyjulolidine to the Vilsmeier reagent. 2. Maintain the recommended reaction temperature and avoid overheating.
Complex mixture of products observed by TLC/NMR Multiple side reactions occurring due to suboptimal conditions.1. Carefully control the reaction temperature at all stages. 2. Ensure slow and controlled addition of reagents. 3. Use high-purity starting materials and anhydrous solvents. 4. Purify the crude product using column chromatography.

Data Presentation

The following table summarizes the expected outcomes under different reaction conditions. The yields are illustrative and can vary based on the specific experimental setup.

Reaction Conditions Expected Yield of this compound Major By-products
Optimized Protocol (Low temp. reagent formation, controlled stoichiometry and temperature)> 90%Minimal
High Temperature (>100 °C for extended periods)50-70%O-formylated and Chloro-derivatives
Excess Vilsmeier Reagent (>1.5 equivalents)70-80%Di-formylated and O-formylated by-products
Insufficient Reaction Time < 60%Unreacted 8-hydroxyjulolidine

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize the formation of by-products.

1. Preparation of the Vilsmeier Reagent:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (1.1 eq.).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.05 eq.) dropwise to the DMF with constant stirring.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve 8-hydroxyjulolidine (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the 8-hydroxyjulolidine solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Gently heat the mixture to 40-50 °C and stir for another 1-2 hours, monitoring the reaction progress by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the Vilsmeier reagent is completely hydrolyzed and the pH is neutral or slightly basic.

  • Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., toluene:ethyl acetate, 9:1 v/v) to obtain pure this compound.

Mandatory Visualization

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Product This compound Vilsmeier_reagent->Product Byproduct1 O-formylated by-product Vilsmeier_reagent->Byproduct1 Byproduct2 Chloro-derivative Vilsmeier_reagent->Byproduct2 Byproduct3 Di-formylated by-product Vilsmeier_reagent->Byproduct3 Julolidinol 8-Hydroxyjulolidine Julolidinol->Product Electrophilic Aromatic Substitution Julolidinol->Byproduct1 O-formylation Julolidinol->Byproduct2 Substitution Product->Byproduct3 Further Formylation

Caption: Reaction scheme for the synthesis of this compound and potential by-product formation.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Temp Check Reagent Prep & Reaction Temp Low_Yield->Check_Temp Yes Byproducts By-products Detected? Low_Yield->Byproducts No Check_Time Increase Reaction Time (Monitor by TLC) Check_Temp->Check_Time Check_Time->Byproducts Check_Stoichiometry Verify Stoichiometry Byproducts->Check_Stoichiometry Yes Purify Column Chromatography Byproducts->Purify No (minor) Control_Temp Control Temperature During Addition Check_Stoichiometry->Control_Temp Control_Temp->Purify End Pure Product Purify->End

Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Monitoring the Synthesis of 9-Formyl-8-julolidinol by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of 9-Formyl-8-julolidinol, a key intermediate in the development of fluorescent probes and other chemical entities. A common synthetic route to this compound is the Vilsmeier-Haack formylation of 8-hydroxyjulolidine. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for effectively monitoring this reaction using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using TLC to monitor the this compound synthesis?

A1: TLC is a rapid, inexpensive, and effective technique to monitor the progress of a chemical reaction.[1] For the synthesis of this compound, TLC allows you to:

  • Track the consumption of the starting material: Observe the disappearance of the 8-hydroxyjulolidine spot.

  • Visualize the formation of the product: See the appearance and intensity increase of the this compound spot.

  • Identify the presence of byproducts or impurities: Detect any additional spots that may form during the reaction.

  • Determine the optimal reaction time: Stop the reaction when the starting material is consumed and the product spot is at its maximum intensity to maximize yield and purity.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system depends on the polarity of the compounds you want to separate. For the formylation of 8-hydroxyjulolidine, you are separating a more polar starting material (a phenol) from a less polar product (an aromatic aldehyde). A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[2][3][4] You may need to adjust the ratio to achieve optimal separation. An ideal solvent system will result in an Rf value of approximately 0.25-0.35 for the desired product.[3]

Q3: How can I visualize the spots on the TLC plate?

A3: Since this compound and its precursor are aromatic compounds, they can often be visualized under UV light (254 nm) as dark spots on a fluorescent background.[3] For enhanced visualization, especially for detecting aldehydes, various staining solutions can be used. These include:

  • p-Anisaldehyde stain: Excellent for visualizing aldehydes, often producing colored spots upon heating.

  • 2,4-Dinitrophenylhydrazine (DNPH) stain: Reacts specifically with aldehydes and ketones to form yellow to orange spots.

  • Iodine vapor: A general stain for many organic compounds, particularly those with aromatic rings.[5]

Q4: What do the different spots on my developed TLC plate represent?

A4: In the context of the Vilsmeier-Haack formylation of 8-hydroxyjulolidine:

  • The spot with the lower Rf value (closer to the baseline) is typically the more polar starting material, 8-hydroxyjulolidine.

  • The spot with the higher Rf value is the less polar product, this compound.

  • A spot at the origin could indicate highly polar impurities or unreacted starting material that is insoluble in the mobile phase.

  • Additional spots may represent reaction intermediates or byproducts.

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol outlines the steps for monitoring the Vilsmeier-Haack formylation of 8-hydroxyjulolidine to produce this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Toluene:Acetone 9:1 or Hexane:Ethyl Acetate 7:3)

  • Visualization agent (UV lamp, p-anisaldehyde or DNPH stain)

  • Reaction mixture aliquots

  • Reference standards (if available): 8-hydroxyjulolidine and this compound

Procedure:

  • Prepare the TLC Plate:

    • With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the origin line for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the dissolved starting material (8-hydroxyjulolidine) onto the "SM" lane.

    • Spot the reaction mixture onto the "RM" lane.

    • In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. This co-spot helps in identifying the starting material spot within the reaction mixture.

  • Develop the Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber to ensure saturation with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain for better visualization.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the spots in the "RM" lane to the "SM" and "C" lanes to track the progress of the reaction.

Compound Expected Relative Polarity Expected Relative Rf Value
8-hydroxyjulolidine (Starting Material)More PolarLower
This compound (Product)Less PolarHigher

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the TLC monitoring of the this compound reaction.

Problem Possible Cause(s) Solution(s)
Spots are streaking or tailing - Sample is too concentrated. - The solvent system is not optimal. - The compound is acidic or basic.- Dilute the sample before spotting. - Adjust the polarity of the mobile phase. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.
Spots are not moving from the origin (Rf ≈ 0) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running with the solvent front (Rf ≈ 1) - The mobile phase is too polar.- Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent.
No spots are visible under UV light - The compounds do not absorb UV light at 254 nm. - The sample concentration is too low.- Use a chemical stain for visualization (e.g., p-anisaldehyde, DNPH, or iodine). - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
Uneven solvent front - The TLC plate was not placed vertically in the chamber. - The developing chamber was not properly saturated with solvent vapors.- Ensure the plate is standing straight in the chamber. - Allow the chamber to equilibrate with the solvent vapors for a longer period before placing the plate inside.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues.

TLC_Troubleshooting start Start TLC Analysis observe_plate Observe Developed TLC Plate start->observe_plate streaking Are spots streaking or tailing? observe_plate->streaking rf_issue Are Rf values problematic? streaking->rf_issue No sol_streaking Dilute sample or adjust mobile phase polarity. Add acid/base if necessary. streaking->sol_streaking Yes no_spots Are spots not visible? rf_issue->no_spots No rf_low Spots at origin? rf_issue->rf_low Yes (Rf ≈ 0) rf_high Spots at front? rf_issue->rf_high Yes (Rf ≈ 1) uneven_front Is the solvent front uneven? no_spots->uneven_front No sol_no_spots Use chemical stain or concentrate sample spot. no_spots->sol_no_spots Yes end_good Analysis Complete uneven_front->end_good No sol_uneven_front Ensure proper plate placement and chamber saturation. uneven_front->sol_uneven_front Yes end_bad Re-run TLC sol_streaking->end_bad sol_rf_low Increase mobile phase polarity. sol_rf_low->end_bad sol_rf_high Decrease mobile phase polarity. sol_rf_high->end_bad sol_no_spots->end_bad sol_uneven_front->end_bad rf_low->no_spots No rf_low->sol_rf_low Yes rf_high->no_spots No rf_high->sol_rf_high Yes

References

Technical Support Center: Formylation of Julolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of julolidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of formylated julolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of julolidine?

A1: The two most prevalent and effective methods for introducing a formyl group onto the julolidine ring are the Vilsmeier-Haack reaction and the Duff reaction . Julolidine is an electron-rich aromatic system, making it an excellent substrate for electrophilic aromatic substitution reactions like these. The Vilsmeier-Haack reaction is generally higher yielding and more widely used for this specific transformation.

Q2: At which position does the formylation of unsubstituted julolidine occur?

A2: The formylation of unsubstituted julolidine overwhelmingly occurs at the C-9 position. This is due to the strong electron-donating effect of the nitrogen atom, which directs electrophilic substitution to the para position.

Q3: My Vilsmeier-Haack reaction is not working or giving a very low yield. What are the common causes?

A3: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue. The primary culprits are often related to the quality of reagents and the reaction conditions. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Ensure that you are using anhydrous DMF and fresh or distilled POCl₃ under an inert atmosphere (e.g., nitrogen or argon). Additionally, insufficient heating can lead to an incomplete reaction, as the Vilsmeier reagent is a relatively weak electrophile and may require elevated temperatures to react with certain substrates.

Q4: I am observing the formation of a dark, tarry residue in my reaction. What could be the reason?

A4: The formation of dark, polymeric, or tarry substances is often a result of the reaction overheating or the presence of impurities. The Vilsmeier-Haack and Duff reactions can be exothermic. It is crucial to maintain strict temperature control, especially during the initial mixing of reagents. Using purified starting materials and anhydrous solvents can also minimize side reactions that lead to residue formation.

Q5: How can I effectively purify the 9-formyljulolidine product?

A5: The most common and effective method for purifying 9-formyljulolidine is recrystallization. A mixture of ethanol and water is a reported solvent system that yields light yellow needles of the purified product. For more challenging purifications, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can be employed.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during the formylation of julolidine compounds.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Vilsmeier Reagent (Vilsmeier-Haack) Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly.
Insufficiently Reactive Substrate For less reactive julolidine derivatives (e.g., those with electron-withdrawing substituents), consider using a larger excess of the formylating reagent or increasing the reaction temperature. For the Duff reaction, using a stronger acid like trifluoroacetic acid (TFA) instead of boric/acetic acid can enhance reactivity.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C for Vilsmeier-Haack) or extending the reaction time.
Product Decomposition During Work-up The work-up for the Vilsmeier-Haack reaction involves quenching with ice and hydrolysis of the intermediate iminium salt. This step can be exothermic. Perform the quench slowly and with efficient cooling. Neutralize the acidic solution carefully, as the product may be sensitive to harsh pH changes.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Di-formylation While mono-formylation at the C-9 position is strongly preferred, using a large excess of the formylating agent can potentially lead to di-substituted products, although this is less common for julolidine. Optimize the stoichiometry of the Vilsmeier reagent or hexamethylenetetramine (for the Duff reaction).
Formation of Colored Impurities Julolidine and its derivatives can be sensitive to air and light, leading to the formation of colored oxidation products.[1] Perform the reaction under an inert atmosphere and protect the reaction mixture from light where possible. Purification by recrystallization, sometimes with the addition of activated charcoal, can help remove these impurities.[1]
Hydrolysis of Substituents If your julolidine substrate has sensitive functional groups (e.g., esters, acetals), the acidic conditions of the formylation reactions or the aqueous work-up can lead to their cleavage. Use milder conditions if possible or choose a synthetic route that installs the formyl group before the sensitive moiety.

Quantitative Data Summary

The following tables summarize quantitative data from reported formylation experiments on julolidine and related compounds.

Table 1: Vilsmeier-Haack Formylation of Julolidine

Substrate Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
JulolidinePOCl₃, DMFDMFSteam Bath296Organic Syntheses

Table 2: Formylation of Julolidine Derivatives

Substrate Reaction Yield (%) Notes Reference
Julolidine-coumarinVilsmeier-Haack91Formylation of a pre-formed coumarin derivative.European Journal of Organic Chemistry
8-acetoxyjulolidineTransfer Hydrogenation/CondensationLower than 8-butoxyjulolidineIndicates that electron-withdrawing groups reduce reactivity.New Journal of Chemistry

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Julolidine to 9-Formyljulolidine

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Julolidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Ethanol

  • Water

  • Activated charcoal (optional)

  • Dry ice/isopropyl alcohol bath

  • Round-bottom flask with dropping funnel and drying tube

Procedure:

  • Add 45 mL of anhydrous DMF to a round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a drying tube.

  • Flush the flask with dry nitrogen and cool it in a dry ice/isopropyl alcohol bath.

  • Slowly add 16 mL of POCl₃ to the cooled DMF with stirring.

  • After 10 minutes, add 19 g of julolidine dropwise to the reaction mixture with continuous stirring.

  • Once the addition is complete, stir the mixture for an additional 15 minutes.

  • Heat the reaction mixture on a steam bath for 2 hours.

  • Pour the hot reaction mixture into a slurry of approximately 400 mL of crushed ice and water.

  • Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.

  • Collect the precipitated aldehyde by filtration.

  • Keep the filtrate at 0 °C overnight to collect any additional precipitate.

  • Combine the precipitates, treat with activated charcoal if necessary, and recrystallize from an ethanol/water mixture.

  • This procedure reportedly yields 21.2 g (96%) of 9-formyljulolidine as light yellow needles with a melting point of 81-82 °C.

Protocol 2: Duff Reaction for Formylation of an N,N-Dialkylaniline (General Procedure)

Materials:

  • Julolidine

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid

  • Hydrochloric acid (for work-up)

  • Diethyl ether or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask, dissolve the julolidine and 1.0-1.5 equivalents of HMTA in the chosen acidic medium (e.g., trifluoroacetic acid).

  • Heat the reaction mixture, typically to reflux, for several hours (e.g., 4-12 hours). Monitor the progress of the reaction by TLC.

  • After cooling, pour the reaction mixture into a cold aqueous solution of hydrochloric acid to hydrolyze the intermediate Schiff base.

  • Neutralize the solution carefully with a base (e.g., sodium carbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C, under N₂ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Julolidine Julolidine Julolidine->Iminium_Intermediate Heat (e.g., steam bath) Hydrolysis Aqueous Work-up (Ice, NaOAc) Iminium_Intermediate->Hydrolysis Crude_Product Crude 9-Formyljulolidine Hydrolysis->Crude_Product Purified_Product Pure 9-Formyljulolidine Crude_Product->Purified_Product Recrystallization (Ethanol/Water)

Caption: Experimental workflow for the Vilsmeier-Haack formylation of julolidine.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions No Sol_Reagents Use fresh, anhydrous reagents. Perform under inert atmosphere. Check_Reagents->Sol_Reagents Yes Check_Workup Examine Work-up Procedure (Efficient Quench & Hydrolysis?) Check_Conditions->Check_Workup No Sol_Conditions Increase temperature or extend reaction time. Monitor with TLC. Check_Conditions->Sol_Conditions Yes Sol_Workup Ensure slow, controlled quench. Allow sufficient time for hydrolysis. Check_Workup->Sol_Workup Yes

Caption: Troubleshooting decision tree for low yield in julolidine formylation.

References

Increasing the quantum yield of 9-Formyl-8-julolidinol-based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 9-Formyl-8-julolidinol-based fluorophores. Our goal is to help you increase the quantum yield and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the fluorescence of this compound-based fluorophores?

A1: this compound-based fluorophores are donor-π-acceptor (D-π-A) type dyes. The julolidine moiety acts as a potent electron donor, the formyl group at the 9-position serves as an electron acceptor, and the aromatic ring constitutes the π-bridge. Upon photoexcitation, these molecules can undergo intramolecular charge transfer (ICT), which is fundamental to their fluorescent properties. The rigid, planar structure of the julolidine ring system helps to minimize non-radiative decay pathways, contributing to their fluorescence.

Q2: What are the key factors that influence the quantum yield of these fluorophores?

A2: Several factors can significantly impact the quantum yield:

  • Molecular Structure: Modifications to the electron donor, acceptor, or the π-conjugated system can alter the electronic properties and, consequently, the quantum yield.

  • Solvent Environment: The polarity and viscosity of the solvent can affect the stability of the excited state and the rate of non-radiative decay processes.

  • Intramolecular Motion: Unrestricted intramolecular rotation, particularly in the excited state, can lead to non-radiative decay through processes like Twisted Intramolecular Charge Transfer (TICT), which lowers the quantum yield.

  • Purity of the Compound: Impurities can act as quenchers, significantly reducing the measured quantum yield.

  • Photostability: Degradation of the fluorophore under illumination (photobleaching) will lead to a decrease in fluorescence intensity over time.

Q3: How do electron-donating and electron-withdrawing groups affect the quantum yield?

A3: The introduction of additional electron-donating or electron-withdrawing groups can modulate the photophysical properties. Generally, strengthening the electron-donating capacity of the julolidine moiety or the electron-withdrawing strength of the acceptor can enhance the ICT character, which may lead to a red-shift in emission and, in some cases, an increased quantum yield. However, the effect can be complex and depends on the specific substitution pattern and the overall molecular design. For some fluorophore families, introducing electron-withdrawing groups can inhibit TICT, thereby increasing the quantum yield.[1][2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Fluorescence Impure final compound.Purify the compound meticulously using column chromatography or recrystallization. Verify purity via NMR and mass spectrometry.
Inappropriate solvent.Test a range of solvents with varying polarities. For some julolidine derivatives, increasing solvent polarity can enhance quantum yield.
Photobleaching.Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium for microscopy applications. Consider structural modifications to improve photostability.
Incorrect excitation/emission wavelengths.Record the full absorption and emission spectra to determine the optimal excitation and emission wavelengths.
Poor Reproducibility of Quantum Yield Measurements Inaccurate concentration of sample or standard.Use a calibrated spectrophotometer for absorbance measurements. Ensure absorbance values are within the linear range (typically < 0.1) to avoid inner filter effects.
Use of an inappropriate quantum yield standard.Choose a standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region as your sample.
Solvent mismatch between sample and standard.If possible, use the same solvent for both the sample and the standard. If not, correct for the difference in the refractive index of the solvents.
Unexpected Shifts in Emission Spectra Aggregation of the fluorophore at high concentrations.Perform concentration-dependent studies to check for aggregation-caused spectral shifts. Work at lower concentrations if aggregation is observed.
Environmental sensitivity.Be aware that the emission of julolidine-based fluorophores can be sensitive to local environmental factors such as polarity, viscosity, and pH.

Quantitative Data

The following table summarizes the photophysical properties of selected julolidine-based derivatives to illustrate the impact of structural modifications. Note that these are not all this compound derivatives, but the data provides insight into the structure-property relationships of the broader julolidine family.

Compound Modification Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Solvent
DCVJ Dicyanovinyl group at 9-position--Varies with viscosityVarious
FCVJ Farnesyl-substituted DCVJ--Improved photostability over DCVJ-
Rhodol Derivative Julolidine-containing rhodol~550-580~570-600High-
SP Derivative 6d Julolidinyl moiety--0.005-
SP Derivative 6e Julolidinyl moiety--0.007-

Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the formylation of 8-hydroxyjulolidine.

Materials:

  • 8-Hydroxyjulolidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Hexane

  • Ammonium hydroxide solution

  • Silica gel for column chromatography

Procedure:

  • In a flask maintained at 0°C under an inert atmosphere (e.g., argon), slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring.

  • To this Vilsmeier reagent, add a solution of 8-hydroxyjulolidine in DMF dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a higher temperature (e.g., 60-80°C) for a specified time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with an ammonium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.[3]

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield using a known standard.

Materials:

  • Fluorophore solution of unknown quantum yield

  • Solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound reagents 8-Hydroxyjulolidine + Vilsmeier Reagent reaction Formylation Reaction reagents->reaction 0°C to RT workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

quantum_yield_measurement cluster_measurement Relative Quantum Yield Measurement prep Prepare Dilute Solutions (Sample & Standard) abs_spec Measure Absorbance (Abs < 0.1) prep->abs_spec fluo_spec Measure Fluorescence Emission Spectra prep->fluo_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative quantum yield measurement.

logical_relationship cluster_factors Factors Influencing Quantum Yield qy Quantum Yield structure Molecular Structure structure->qy environment Solvent Environment environment->qy motion Intramolecular Motion tict TICT motion->tict tict->qy decreases

Caption: Key factors affecting the quantum yield.

References

Validation & Comparative

A Comparative Analysis of Julolidine-Based Fluorescent Probes for Diverse Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for accurate and sensitive detection of biological and environmental analytes. Julolidine-based fluorescent probes have emerged as a versatile and powerful class of tools for a wide range of applications, owing to their desirable photophysical properties, including high quantum yields, significant Stokes shifts, and good photostability. [1] This guide provides a comprehensive comparative study of julolidine-based probes for viscosity sensing, metal ion detection, and RNA imaging, with a focus on their performance against common alternative probes, supported by experimental data and detailed protocols.

Julolidine is a heterocyclic amine with a rigid, planar structure that imparts unique fluorescent characteristics to the molecules it is incorporated into. The restricted motion and strong electron-donating capability of the julolidine moiety are highly effective in enhancing the photophysical properties of fluorophores.[1] These probes often operate as "turn-on" sensors, where the fluorescence intensity increases significantly upon interaction with the target analyte.[2] This characteristic is particularly advantageous for minimizing background fluorescence and improving the signal-to-noise ratio in complex environments such as living cells.

Viscosity Sensing: Julolidine vs. BODIPY-Based Molecular Rotors

The viscosity of the cellular microenvironment is a critical parameter that influences numerous biological processes, including protein folding, diffusion, and enzymatic reactions. Fluorescent molecular rotors, whose fluorescence quantum yield is dependent on the viscosity of their surroundings, are invaluable tools for mapping these changes.

Julolidine-based molecular rotors, such as the well-characterized 9-(dicyanovinyl)julolidine (DCVJ), are classic examples of viscosity-sensitive probes.[3][4] Their mechanism relies on the twisted intramolecular charge transfer (TICT) process. In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation. However, in viscous media, this rotation is hindered, leading to an increase in fluorescence emission.[4]

BODIPY (boron-dipyrromethene)-based molecular rotors represent a more modern and highly tunable class of viscosity sensors.[3] Their viscosity sensing mechanism also often involves the hindered rotation of a meso-phenyl group.[5] The key advantage of BODIPY probes lies in the ability to synthetically modify their core structure to fine-tune their photophysical properties and target specific cellular organelles.[5][6]

Parameter Julolidine-Based Rotors (e.g., DCVJ) BODIPY-Based Rotors References
Viscosity Sensitivity (x) 0.4 - 0.6Generally high, tunable[4]
Quantum Yield Low in non-viscous media, high in viscous mediaGenerally high, tunable[4][5]
Photostability GoodGenerally superior[3]
Tunability LimitedHigh[3]
Cost-effectiveness Generally more cost-effectiveCan be more expensive[3]
Sensitivity to Polarity Can be sensitiveCan be designed to be less sensitive[3][7]
Experimental Protocol: Viscosity Measurement in Live Cells

This protocol provides a general workflow for measuring intracellular viscosity using a julolidine-based molecular rotor.

  • Probe Preparation: Prepare a stock solution of the julolidine-based viscosity probe (e.g., DCVJ) in a suitable organic solvent like DMSO. The final concentration for cell loading is typically in the low micromolar range.

  • Cell Culture and Staining:

    • Plate cells on a glass-bottom dish suitable for fluorescence microscopy.

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes).

    • Wash the cells with fresh medium to remove any unbound probe.

  • Fluorescence Imaging:

    • Acquire fluorescence images using a confocal or fluorescence microscope equipped with the appropriate filter sets for the specific probe.

    • For quantitative analysis, fluorescence lifetime imaging (FLIM) is often preferred as it is independent of probe concentration.[8]

  • Data Analysis:

    • Generate a calibration curve by measuring the fluorescence lifetime or intensity of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).

    • Use the calibration curve to convert the measured fluorescence lifetime or intensity from the cell images into absolute viscosity values.

G General Experimental Workflow for Viscosity Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Prep Prepare Probe Stock Solution Cell_Staining Incubate Cells with Probe Probe_Prep->Cell_Staining Cell_Culture Culture and Plate Cells Cell_Culture->Cell_Staining Wash Wash to Remove Unbound Probe Cell_Staining->Wash Imaging Fluorescence Imaging (Intensity or FLIM) Wash->Imaging Data_Analysis Convert Fluorescence Data to Viscosity Imaging->Data_Analysis Calibration Generate Viscosity Calibration Curve Calibration->Data_Analysis

Caption: General experimental workflow for viscosity sensing.

Metal Ion Detection: Julolidine-Chalcone Probes for Aluminum (Al³⁺)

The detection of metal ions is crucial in environmental monitoring and for understanding their roles in biological systems. Julolidine derivatives have been successfully employed in the design of chemosensors for various metal ions, including Al³⁺, Zn²⁺, and Cu²⁺.[9][10][11]

A notable example is a julolidine-chalcone-based fluorescent probe for the selective detection of Al³⁺.[9][12] This probe exhibits a "turn-on" fluorescence response upon binding to Al³⁺, with high selectivity and a low detection limit. The sensing mechanism is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the coordination of Al³⁺ with the hydroxyl and carbonyl oxygen atoms of the probe restricts intramolecular rotation and promotes radiative decay.[9]

For comparison, rhodamine-based probes are also widely used for metal ion detection.[13][14] Their mechanism often involves the opening of a non-fluorescent spirolactam ring upon metal ion binding, leading to a highly fluorescent open-ring form.[13]

Parameter Julolidine-Chalcone Probe for Al³⁺ Rhodamine-Based Probes for Metal Ions References
Analyte Al³⁺Various (e.g., Cu²⁺, Hg²⁺)[9][14]
Detection Limit 9.13 x 10⁻⁹ MVaries (e.g., 0.31 nmol/L for Cu²⁺)[12][15]
Response Time 14 secondsGenerally fast[12]
pH Range 4.0 - 9.0Varies depending on the probe[9]
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF)Spirolactam ring-opening[9][13]
Experimental Protocol: Al³⁺ Detection in Water Samples

This protocol outlines the general procedure for detecting Al³⁺ in water samples using a julolidine-chalcone fluorescent probe.

  • Probe Solution Preparation: Prepare a stock solution of the julolidine-chalcone probe in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Collect water samples and adjust the pH to the optimal range for the probe (e.g., using a buffer solution).

  • Fluorescence Measurement:

    • Add a specific volume of the probe solution to the water sample.

    • After a short incubation period, measure the fluorescence intensity at the probe's emission maximum using a fluorometer.

  • Quantification:

    • Create a calibration curve by measuring the fluorescence intensity of the probe in the presence of known concentrations of Al³⁺.

    • Determine the concentration of Al³⁺ in the water sample by comparing its fluorescence intensity to the calibration curve.

G Signaling Pathway of a Julolidine-Chalcone Al³⁺ Probe Probe Julolidine-Chalcone Probe (Low Fluorescence) Complex Probe-Al³⁺ Complex (High Fluorescence) Probe->Complex Binding Al3 Al³⁺ Al3->Complex Chelation

Caption: Signaling pathway of a julolidine-chalcone Al³⁺ probe.

RNA Imaging in Live Cells: Julolidine-Azolium Conjugates

Visualizing RNA in living cells is crucial for understanding its diverse roles in gene expression and regulation. Small-molecule fluorescent probes that can selectively bind to RNA and exhibit a "turn-on" fluorescence response are highly sought after.

Recently, cationic julolidine-azolium conjugates have been developed as turn-on fluorescent probes for imaging intracellular RNA.[16][17][18] These probes are designed as molecular rotors where the free rotation between the julolidine donor and the azolium acceptor is restricted upon binding to the structured environment of RNA.[17] This restriction of intramolecular rotation leads to a significant enhancement in fluorescence emission, allowing for the visualization of RNA in live cells with high contrast.[17]

Commercially available probes like SYTO RNASelect are also used for RNA staining; however, some novel julolidine-based probes have demonstrated superior selectivity for RNA over DNA.[19] Another class of probes for RNA imaging is based on styryl dyes.[20]

Parameter Julolidine-Azolium Probes (e.g., SEZ-JLD) Styryl Dyes (e.g., E36, F22) References
Fluorescence Response Turn-on upon RNA bindingTurn-on upon RNA binding[16][20]
Quantum Yield (in presence of RNA) Appreciably highModerate to high[17]
Selectivity (RNA vs. DNA) HighModerate to high[17][19]
Emission Wavelength Red to deep-redGreen to red[16][20]
Cell Permeability GoodGood[17][20]
Experimental Protocol: Live-Cell RNA Imaging

The following is a generalized protocol for imaging RNA in live cells using a julolidine-azolium fluorescent probe.

  • Probe Preparation: Prepare a stock solution of the julolidine-azolium probe in DMSO.

  • Cell Culture and Staining:

    • Culture cells on a glass-bottom dish.

    • Incubate the cells with a medium containing the probe at a final concentration typically in the low micromolar range (e.g., 5 µM) for a specified time.

    • Wash the cells with fresh medium.

  • Confocal Microscopy:

    • Image the stained cells using a laser scanning confocal microscope.

    • Use appropriate laser excitation and emission filter settings for the specific probe. For example, for SEZ-JLD, an excitation of 561 nm and an emission filter of 570-620 nm can be used.[16]

  • Co-localization and Specificity (Optional):

    • To confirm RNA staining, co-stain with a known nuclear stain like DAPI.

    • To verify RNA specificity, treat cells with RNase before probe incubation and observe any reduction in the fluorescence signal.[16]

G Logical Flow for RNA Specificity Test Start Start RNase_Treatment Treat Cells with RNase Start->RNase_Treatment Probe_Incubation Incubate with Julolidine Probe RNase_Treatment->Probe_Incubation Image_Acquisition Acquire Fluorescence Image Probe_Incubation->Image_Acquisition Analyze_Signal Analyze Fluorescence Signal Image_Acquisition->Analyze_Signal Conclusion Conclude Probe Specificity Analyze_Signal->Conclusion

Caption: Logical flow for confirming the RNA specificity of a fluorescent probe.

References

Illuminating Cellular Dynamics: A Comparative Guide to 9-Formyl-8-julolidinol Derived Probes in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular biology, the ability to visualize and quantify molecular events within living cells is paramount. 9-Formyl-8-julolidinol derived fluorescent probes are emerging as powerful tools for live-cell imaging, offering unique advantages for specific applications. This guide provides a comprehensive comparison of these probes with established alternatives, supported by experimental data and detailed protocols to facilitate their successful implementation in your research.

This guide will delve into the performance of this compound derived probes in three key application areas: RNA imaging, cellular viscosity sensing, and cysteine detection. We will present a comparative analysis of their photophysical properties and performance against commonly used fluorescent probes, and provide detailed experimental protocols for their use in live-cell imaging.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is critical for the success of any live-cell imaging experiment. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability, and the signal-to-noise ratio. The following tables summarize the quantitative performance of this compound derived probes in comparison to other widely used fluorescent dyes.

Table 1: Comparison of Fluorescent Probes for Live-Cell RNA Imaging
ProbeTargetExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Advantages
SEZ-JLD (Julolidine-azolium conjugate) RNA~560~630High (in presence of RNA)"Turn-on" fluorescence, high signal-to-noise, cell-permeable.
SYTO RNASelect™ RNA490530Not reportedCommercially available, green fluorescence.
PicoGreen™ dsDNA (some RNA staining)480520High (bound to dsDNA)High quantum yield with dsDNA.
Table 2: Comparison of Fluorescent Probes for Cellular Viscosity
ProbeTypeExcitation Max (λex, nm)Emission Max (λem, nm)Viscosity SensitivityKey Advantages
Julolidine-based Molecular Rotors Molecular RotorVariesVariesHigh"Turn-on" fluorescence, sensitive to microenvironment changes.
BODIPY-based Molecular Rotors Molecular Rotor~488~515HighHigh photostability and brightness.[1]
DCVJ Molecular Rotor~450~500HighWell-characterized viscosity sensor.
Table 3: Comparison of Fluorescent Probes for Cysteine (Cys) Detection
ProbeTypeExcitation Max (λex, nm)Emission Max (λem, nm)Detection LimitKey Advantages
FRCA (Julolidine-fluorescein hybrid) "Turn-on" Probe53856739.2 nM[2]High sensitivity and selectivity for Cys.[2]
Commercially available Thiol Probes VariesVariesVariesVariesBroad availability.

Experimental Protocols

To ensure the successful application of this compound derived probes, detailed and validated experimental protocols are essential.

Live-Cell RNA Imaging with Julolidine-Azolium Probes (e.g., SEZ-JLD)

This protocol is adapted from studies on julolidine-azolium conjugates for live-cell RNA imaging.

1. Cell Culture and Seeding:

  • Culture cells (e.g., HeLa) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.

2. Probe Preparation:

  • Prepare a stock solution of the julolidine-azolium probe (e.g., SEZ-JLD) in DMSO.

  • On the day of the experiment, dilute the stock solution in a serum-free medium to the final working concentration (typically 1-5 µM).

3. Cell Staining:

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

4. Imaging:

  • After incubation, wash the cells twice with PBS to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the specific probe (e.g., for SEZ-JLD, excitation ~560 nm, emission ~630 nm).

Cellular Viscosity Measurement with Julolidine-based Molecular Rotors

This protocol provides a general framework for using julolidine-based molecular rotors to measure intracellular viscosity.

1. Cell Culture and Seeding:

  • As described in the RNA imaging protocol.

2. Probe Loading:

  • Prepare a stock solution of the julolidine-based molecular rotor in DMSO.

  • Dilute the stock solution in culture medium to a final concentration of 1-10 µM.

  • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

3. Imaging and Analysis:

  • Wash the cells with PBS to remove the excess probe.

  • Acquire fluorescence images using a confocal or fluorescence lifetime imaging (FLIM) microscope.

  • The fluorescence intensity or lifetime of the molecular rotor is dependent on the viscosity of its microenvironment. An increase in fluorescence intensity or lifetime corresponds to an increase in viscosity.

  • For quantitative analysis, a calibration curve of fluorescence lifetime versus viscosity can be generated using solutions of known viscosity (e.g., glycerol-water mixtures).

Cysteine Detection in Live Cells using a Julolidine-Fluorescein Hybrid Probe (FRCA)

This protocol is based on the use of the FRCA probe for detecting intracellular cysteine.[2]

1. Cell Culture and Seeding:

  • As described in the previous protocols.

2. Probe Incubation:

  • Prepare a stock solution of the FRCA probe in DMSO.

  • Dilute the probe in a serum-free medium to a final concentration of 5-10 µM.

  • Incubate the cells with the probe solution for 30 minutes at 37°C.

3. Cysteine/NEM Treatment (Controls):

  • For a positive control, cells can be pre-treated with N-ethylmaleimide (NEM), a thiol-alkylating agent, to deplete intracellular cysteine levels before probe incubation.

  • To demonstrate the probe's response, cells can be supplemented with L-cysteine during imaging.

4. Fluorescence Microscopy:

  • After incubation, wash the cells with PBS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (e.g., excitation ~490 nm, emission ~525 nm).

  • An increase in fluorescence intensity indicates the presence of cysteine.

Signaling Pathways and Experimental Workflows

The unique properties of this compound derived probes make them suitable for investigating various cellular processes and signaling pathways.

Monitoring RNA Dynamics in Stress Granule Formation

Julolidine-azolium probes can be employed to study the dynamics of RNA localization during cellular stress. Stress granules are dense aggregates of proteins and RNAs that form in response to stress and play a crucial role in regulating translation.

StressGranuleFormation Cellular Stress Cellular Stress eIF2α Phosphorylation eIF2α Phosphorylation Cellular Stress->eIF2α Phosphorylation Translational Inhibition Translational Inhibition eIF2α Phosphorylation->Translational Inhibition mRNA Aggregation mRNA Aggregation Translational Inhibition->mRNA Aggregation Stress Granule Assembly Stress Granule Assembly mRNA Aggregation->Stress Granule Assembly Julolidine-RNA Probe Julolidine-RNA Probe mRNA Aggregation->Julolidine-RNA Probe binds to Fluorescence Signal Fluorescence Signal Julolidine-RNA Probe->Fluorescence Signal emits

Caption: Workflow for monitoring RNA aggregation in stress granules.

Investigating Viscosity Changes during Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Changes in cellular viscosity are associated with the membrane damage that occurs during this process. Julolidine-based molecular rotors can be used to monitor these viscosity changes.

FerroptosisViscosity cluster_Induction Ferroptosis Induction System xc- Inhibition System xc- Inhibition Lipid Peroxidation Lipid Peroxidation System xc- Inhibition->Lipid Peroxidation GPX4 Inactivation GPX4 Inactivation GPX4 Inactivation->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Increased Cellular Viscosity Increased Cellular Viscosity Membrane Damage->Increased Cellular Viscosity Julolidine Viscosity Probe Julolidine Viscosity Probe Increased Cellular Viscosity->Julolidine Viscosity Probe detected by Fluorescence Lifetime Change Fluorescence Lifetime Change Julolidine Viscosity Probe->Fluorescence Lifetime Change results in

Caption: Signaling pathway of ferroptosis leading to viscosity changes.

Probing the Role of Cysteine in Redox Signaling

Cysteine residues in proteins are critical for redox sensing and signaling. The julolidine-fluorescein hybrid probe, FRCA, can be used to investigate changes in free cysteine levels in response to oxidative stress, providing insights into cellular redox homeostasis.

CysteineRedoxSignaling Oxidative Stress (e.g., H2O2) Oxidative Stress (e.g., H2O2) Cellular Response Cellular Response Oxidative Stress (e.g., H2O2)->Cellular Response Changes in Free Cysteine Pool Changes in Free Cysteine Pool Cellular Response->Changes in Free Cysteine Pool FRCA Probe FRCA Probe Changes in Free Cysteine Pool->FRCA Probe reacts with Fluorescence Turn-On Fluorescence Turn-On FRCA Probe->Fluorescence Turn-On leading to

Caption: Experimental workflow for detecting cysteine changes in redox signaling.

References

Unveiling the Synthetic Advantages of 9-Formyl-8-julolidinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is paramount to the success of complex organic syntheses. Among the myriad of aromatic aldehydes available, 9-Formyl-8-julolidinol emerges as a compelling alternative, offering distinct advantages rooted in its unique electronic and structural characteristics. This guide provides an objective comparison of this compound with other commonly used aromatic aldehydes, supported by experimental data and detailed protocols to inform your synthetic strategies.

Enhanced Electron-Donating Properties: A Key to Increased Reactivity

The defining feature of this compound is the presence of the rigid, bicyclic julolidine moiety. This structure incorporates a nitrogen atom whose lone pair of electrons is exceptionally well-delocalized into the aromatic ring. This potent electron-donating effect significantly increases the nucleophilicity of the aromatic system and enhances the reactivity of the formyl group in various condensation reactions. In contrast, other aromatic aldehydes, such as benzaldehyde, p-anisaldehyde, and 4-nitrobenzaldehyde, possess less pronounced or opposing electronic characteristics.

The strong electron-donating nature of the julolidine ring in this compound makes the carbonyl carbon of the aldehyde group more susceptible to nucleophilic attack. This often translates to higher reaction yields and can enable reactions to proceed under milder conditions than those required for less activated aldehydes.

Comparative Performance in Synthesis

While direct, side-by-side quantitative comparisons in the literature are limited, the inherent electronic properties of this compound suggest superior performance in reactions sensitive to the electron density of the aldehyde. Key synthetic transformations where this compound is expected to excel include:

  • Knoevenagel Condensation: The enhanced electrophilicity of the carbonyl carbon in this compound facilitates the initial nucleophilic attack by active methylene compounds, driving the reaction forward.

  • Wittig Reaction: The electron-rich nature of the aromatic ring can influence the stability of the intermediate betaine and the subsequent elimination to form the alkene, potentially affecting both yield and stereoselectivity.

  • Synthesis of Fluorescent Dyes and Molecular Probes: The julolidine group is a well-known fluorophore. Its incorporation into larger conjugated systems via reactions of the formyl group often leads to compounds with desirable photophysical properties, such as large Stokes shifts and high quantum yields. 8-Hydroxyjulolidine-9-aldehyde, a synonym for this compound, is a known intermediate in the synthesis of coumarins and other fluorescent compounds.[1]

Hypothetical Comparison of Reaction Yields

The following table provides a hypothetical comparison of expected yields for a generic condensation reaction, illustrating the anticipated advantage of this compound based on its electronic properties. It is important to note that these are expected trends and actual results may vary depending on the specific reaction conditions and substrates.

Aromatic AldehydeElectron-Donating/Withdrawing Nature of SubstituentExpected Relative Yield
This compound Strongly Electron-Donating High
p-AnisaldehydeModerately Electron-DonatingModerate to High
BenzaldehydeNeutralModerate
4-NitrobenzaldehydeStrongly Electron-WithdrawingLow

Experimental Protocols

To facilitate the practical application of this compound and to allow for methodological comparison, detailed experimental protocols for its synthesis and a key reaction are provided below.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4][5][6]

Reactants:

  • 8-Hydroxyjulolidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring.

  • After the addition is complete, stir the resulting Vilsmeier reagent for an additional 30 minutes at room temperature.

  • Cool the mixture to 5 °C and add 8-hydroxyjulolidine portion-wise.

  • Continue stirring for 30 minutes and then heat the reaction mixture on a water bath for several hours.

  • After the reaction is complete, cool the mixture and pour it into crushed ice.

  • Neutralize the solution with an appropriate base (e.g., sodium carbonate solution).

  • The crude product precipitates and can be collected by filtration, dried, and purified by column chromatography.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagents 8-Hydroxyjulolidine POCl₃, DMF reaction_mixture Reaction Mixture reagents->reaction_mixture Formylation workup Aqueous Workup (Ice, Base) reaction_mixture->workup Quenching product This compound workup->product Isolation Knoevenagel_Pathway aldehyde This compound intermediate Intermediate Adduct aldehyde->intermediate active_methylene Active Methylene Compound active_methylene->intermediate base Base Catalyst base->active_methylene Deprotonation product Condensation Product intermediate->product Dehydration

References

A Comparative Guide to the Photostability of Fluorescent Probes Derived from 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of fluorescent probes derived from 9-Formyl-8-julolidinol, benchmarked against commonly used fluorescent dyes. The selection of a fluorescent probe with high photostability is critical for obtaining reliable and reproducible data in fluorescence microscopy, particularly for live-cell imaging and time-lapse experiments. Probes derived from the julolidine scaffold are recognized for their favorable photophysical properties, including high quantum yields and good photostability.[1]

Comparative Analysis of Photophysical Properties

While direct, side-by-side quantitative comparisons of a broad range of fluorescent probes under identical conditions are not always available in the literature, we can synthesize data from various studies to provide a comparative overview. The following table summarizes key photophysical parameters for a representative julolidine-based probe and two widely used classes of fluorescent dyes, BODIPY and Rhodamine.

Fluorophore FamilyRepresentative ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
Julolidine Derivative SEZ-JLD~560~610Not ReportedHigh (in presence of RNA)Good
BODIPY BODIPY FL~502~511>80,000~0.90Generally high, but can be susceptible to oxidation.[2]
Rhodamine Tetramethylrhodamine (TMR)~550~575>70,000~0.40Moderate

Note: The photophysical properties of fluorescent probes can be highly dependent on their local environment, including solvent polarity and binding to cellular structures. The data for SEZ-JLD, a julolidine-azolium conjugate, is presented in the context of its application for RNA imaging.

Experimental Protocols

To empower researchers to conduct their own comparative studies, a detailed protocol for measuring photobleaching rates is provided below. This protocol is adapted from established methods for quantifying fluorophore photostability.

Protocol: Measurement of Photobleaching Rates in Solution

Objective: To quantify and compare the photostability of different fluorescent probes by measuring their photobleaching half-life (t₁/₂) under controlled illumination.

Materials:

  • Fluorescent probes of interest (e.g., this compound derivative, BODIPY standard, Rhodamine standard)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications, or an organic solvent in which the probes are soluble and stable)

  • Spectrofluorometer with time-scan capabilities and a stable light source

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each fluorescent probe in a suitable solvent.

    • Dilute the stock solutions to a working concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (typically an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the light source to stabilize.

    • Set the excitation and emission wavelengths to the respective maxima for the probe being tested.

    • Set the instrument to time-scan mode.

  • Photobleaching Experiment:

    • Place the cuvette containing the diluted probe solution into the spectrofluorometer.

    • Continuously illuminate the sample with the excitation light at a defined intensity. It is crucial to use the same light intensity for all probes to ensure a fair comparison.

    • Record the fluorescence intensity at the emission maximum over time. The duration of the experiment will depend on the photostability of the probe; it should be long enough to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time, where I is the intensity at a given time and I₀ is the initial intensity.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined directly from the plot or by fitting the decay curve to an exponential function.

    • Compare the t₁/₂ values for the different probes. A longer half-life indicates greater photostability.

Visualization of an Experimental Workflow

Probes derived from this compound are valuable tools in various cellular imaging applications. One such application is the visualization of RNA in living cells. The following diagram illustrates a general workflow for imaging intracellular RNA using a julolidine-based probe.

G Workflow for Imaging Intracellular RNA with a Julolidine-Based Probe A Probe Synthesis & Characterization C Probe Incubation with Live Cells A->C B Cell Culture & Seeding B->C D Washing Step (Optional) C->D E Fluorescence Microscopy Imaging D->E F Image Analysis & Quantification E->F

Caption: A simplified workflow for cellular imaging experiments using fluorescent probes.

This guide provides a foundational understanding of the photostability of probes derived from this compound in comparison to other common fluorophores. For specific applications, it is always recommended to perform direct comparative experiments under the conditions that will be used for the final imaging studies.

References

Head-to-head comparison of different julolidine aldehydes in probe synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synthesis and performance of fluorescent probes derived from julolidine aldehyde, providing researchers with critical data for probe selection and development.

In the realm of cellular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific biomolecules within the complex intracellular environment. Julolidine-based fluorophores have garnered significant attention due to their excellent photophysical properties, including high molar absorptivity, strong fluorescence, and sensitivity to the molecular environment. This guide provides a head-to-head comparison of three cationic julolidine-azolium conjugate probes: OX-JLD , BTZ-JLD , and SEZ-JLD . These probes share a common julolidine aldehyde precursor but differ in their benzo-azolium moiety, allowing for a systematic evaluation of how structural modifications influence their performance in RNA imaging.

Performance Comparison of Julolidine-Based Probes

The selection of a fluorescent probe is dictated by its photophysical characteristics, which determine its suitability for specific imaging applications. The key performance indicators for OX-JLD, BTZ-JLD, and SEZ-JLD upon interaction with RNA are summarized below.

ParameterOX-JLDBTZ-JLDSEZ-JLD
Absorption Max (λ_abs) with RNA (nm) 525554602
Emission Max (λ_em) with RNA (nm) Green Region635 (Red Region)635 (Deep-Red Region)
Quantum Yield (Φ) with RNA 0.410.430.37
Fluorescence Enhancement with RNA --~256-fold
Cell Permeability YesYesYes
Primary Cellular Target RNARNARNA (with prominent nucleoli staining)
Cytotoxicity --Low

Structure-Efficiency Relationship

The comparative data reveals a clear structure-efficiency relationship among the three probes.[1][2] The incorporation of heavier chalcogen atoms (sulfur in BTZ-JLD and selenium in SEZ-JLD) in the benzo-azolium ring, compared to oxygen in OX-JLD, results in a significant red-shift in both the absorption and emission spectra.[1][2] This bathochromic shift is highly desirable for biological imaging as it minimizes autofluorescence from cellular components and allows for deeper tissue penetration.

While all three probes exhibit high quantum yields in the presence of RNA, SEZ-JLD demonstrates a remarkable ~256-fold increase in fluorescence intensity upon binding to RNA, making it an excellent "turn-on" probe with a high signal-to-noise ratio.[2] The proposed mechanism for this fluorescence enhancement is the restriction of intramolecular rotation between the julolidine donor and the benzo-azolium acceptor upon binding to the rigid structure of RNA.[1][2]

Based on its deep-red emission and significant fluorescence enhancement, SEZ-JLD emerges as the most promising candidate for sensitive and specific RNA imaging in live cells.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of the julolidine aldehyde precursor and the subsequent probes, as well as the methods for their characterization and application in cellular imaging.

Synthesis of 9-Julolidine Carboxaldehyde (JLD-Al)

The common precursor for the probes, 9-julolidine carboxaldehyde, is synthesized via the Vilsmeier-Haack reaction.[3][4][5][6][7]

Materials:

  • Julolidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ethanol

  • Water

  • Activated charcoal

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and cool it in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Add julolidine to the flask and heat the reaction mixture to 90°C for 4 hours.

  • After cooling, pour the reaction mixture into a slurry of crushed ice and water.

  • Neutralize the solution by adding a solution of sodium acetate in water.

  • Collect the precipitated aldehyde by filtration.

  • Recrystallize the crude product from ethanol/water with activated charcoal to obtain pure 9-julolidine carboxaldehyde.

General Synthesis of Julolidine-Azolium Probes (OX-JLD, BTZ-JLD, SEZ-JLD)

The final probes are synthesized by the condensation of 9-julolidine carboxaldehyde with the corresponding 2,3-dimethylbenzoazolium iodide salts.[1][2]

Materials:

  • 9-Julolidine carboxaldehyde (JLD-Al)

  • 2,3-dimethylbenzoxazolium iodide, 2,3-dimethylbenzothiazolium iodide, or 2,3-dimethylbenzoselenazolium iodide

  • Ethanol

Procedure:

  • Dissolve the respective 2,3-dimethylbenzoazolium iodide salt (1 equivalent) and 9-julolidine carboxaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

  • Reflux the mixture for 12 hours.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on neutral alumina using a methanol/DCM eluent system.

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yields of the probes in the presence of RNA were determined using a comparative method with a standard fluorophore.

Procedure:

  • Prepare solutions of the sample (probe with RNA) and a reference standard of known quantum yield in the same solvent.

  • Measure the absorbance of both solutions at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectra of both the sample and the reference standard under the same experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the reference.

  • The quantum yield of the sample (Φ_S) is calculated using the following equation: Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) Where:

    • Φ_R is the quantum yield of the reference.

    • I_S and I_R are the integrated fluorescence intensities of the sample and reference, respectively.

    • A_S and A_R are the absorbances of the sample and reference at the excitation wavelength, respectively.

    • n_S and n_R are the refractive indices of the sample and reference solutions, respectively (if the solvent is the same, this term cancels out).

Live Cell Imaging of RNA

Cell Culture and Staining:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells on a glass-bottom dish and allow them to adhere overnight.

  • Before imaging, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a 5 µM solution of the probe (e.g., SEZ-JLD) in serum-free medium for a specified time.

  • For nuclear counterstaining, DAPI can be added.

Fluorescence Microscopy:

  • Image the stained cells using a confocal laser scanning microscope.

  • For SEZ-JLD, use an excitation wavelength of 561 nm and collect the emission between 570-620 nm.[2]

  • For DAPI, use an excitation wavelength of 405 nm and collect the emission between 425-475 nm.[2]

Visualizing the Workflow and Probe Structure

To better illustrate the processes and relationships described, the following diagrams are provided.

G Synthesis of Julolidine-Azolium Probes cluster_0 Precursor Synthesis cluster_1 Probe Synthesis Julolidine Julolidine JLD_Al 9-Julolidine Carboxaldehyde (JLD-Al) Julolidine->JLD_Al Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->JLD_Al Benzoazolium_Salts 2,3-Dimethylbenzoazolium Iodide (X = O, S, Se) Final_Probes Julolidine-Azolium Probes (OX-JLD, BTZ-JLD, SEZ-JLD) Benzoazolium_Salts->Final_Probes JLD_Al_2 9-Julolidine Carboxaldehyde (JLD-Al) JLD_Al_2->Final_Probes Condensation

Caption: General synthesis workflow for julolidine-azolium probes.

G Mechanism of 'Turn-On' Fluorescence Probe_Free Free Probe in Solution (e.g., SEZ-JLD) Probe_Bound Probe Bound to RNA Probe_Free->Probe_Bound Binds to RNA Rotation Intramolecular Rotation Probe_Free->Rotation No_Rotation Restricted Rotation Probe_Bound->No_Rotation Low_Fluorescence Low Fluorescence Rotation->Low_Fluorescence Non-radiative decay High_Fluorescence High Fluorescence ('Turn-On' Signal) No_Rotation->High_Fluorescence Radiative decay

Caption: Proposed mechanism for fluorescence enhancement upon RNA binding.

References

Performance Evaluation of 9-Formyl-8-julolidinol-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of fluorescent sensors derived from 9-Formyl-8-julolidinol for the detection of various analytes. The information is curated for researchers and professionals in drug development seeking to employ fluorescent sensing technologies. This document summarizes key performance metrics from experimental data, outlines detailed experimental protocols, and visualizes the underlying sensing mechanisms.

Introduction to this compound-Based Sensors

This compound is a versatile precursor in the synthesis of fluorescent chemosensors. Its julolidine moiety acts as a strong electron donor, making its derivatives sensitive to changes in their electronic environment upon analyte binding. Schiff base condensation of this compound with various amines is a common and effective strategy to create sensors for a range of analytes, including metal ions and reactive oxygen species. These sensors often exhibit a "turn-on" fluorescence response, where the fluorescence intensity increases significantly upon binding to the target analyte.

Performance Comparison: Metal Ion Detection

Derivatives of this compound have demonstrated notable efficacy in the detection of metal ions such as Zinc (Zn²⁺) and Aluminum (Al³⁺). Below is a comparative summary of their performance against other fluorescent sensors.

Zinc Ion (Zn²⁺) Detection
Sensor NameSensor TypeDetection Limit (LOD)Binding Constant (Kₐ)Solvent SystemReference
L1 Julolidine-derived Schiff base1.61 µM1.57 x 10⁷ M⁻¹Ethanolic medium[1]
Dz-Jul Julolidine aldehyde dansyl hydrazine Schiff base15 nM1.03 x 10⁵ M⁻¹DMSO/H₂O (8/2, v/v, pH 7.2)[2][3]
ABJ-MS o-aminobenzene-hydroxyjulolidine mono-Schiff base--DMSO/H₂O (4:1)[4]
Probe L Asymmetric Schiff base95.3 nM1.42 x 10⁴ M⁻¹Ethanol[5][6]
Zinpyr-1 Fluorescein-based~0.7 nM-Aqueous buffer
FluoZin-3 Fluorescein-based~15 nM (K_d)-Aqueous buffer[7]
Aluminum Ion (Al³⁺) Detection
Sensor NameSensor TypeDetection Limit (LOD)Binding Constant (Kₐ)Solvent SystemReference
ABJ-MS o-aminobenzene-hydroxyjulolidine mono-Schiff base--DMSO/H₂O (4:1)[4]
Julolidine-tryptophan Schiff base Julolidine and tryptophan moieties6.4 µM-Aqueous solution[8][9]
Probe L (Schiff base) 2-hydroxy-1-naphthaldehyde and 2-aminoisoindoline-1,3-dione1 ppb3 x 10⁷ M⁻¹DMSO-H₂O (1:9 v/v)[10]
HMPC Hydrazide Schiff base18.7 nM-Acetonitrile[4]
TPE-COOH Tetraphenylethylene derivative--Aqueous environment

Performance Comparison: Hypochlorite (ClO⁻) Detection

While specific this compound-based sensors for hypochlorite were not prominently found in the searched literature, a comparison with other high-performing "turn-on" fluorescent probes is provided for context.

Sensor NameSensor TypeDetection Limit (LOD)Fluorescence EnhancementSolvent SystemReference
Probe 32 Anthracene fluorophore-based3.17 nM145-foldPBS buffer (pH 7.4, 1% DMF)[7]
Probe 10 -53 nM100-foldPBS (10 mM, pH 7.4)[7]
Naph-1 N,N-dimethyl thiocarbamate-naphthalimide2.37 nM4600-foldAqueous buffer
FSH Fluorescein thioacid100 nM-Aqueous solution (pH 4)
HCCL-2 Dioxetane-based chemiluminescent166 nM4200-fold (chemiluminescence)Aqueous solution

Experimental Protocols

Synthesis of a this compound-Based Schiff Base Sensor (General Protocol)

This protocol outlines a general procedure for the synthesis of a Schiff base sensor, exemplified by the synthesis of an o-aminobenzene-hydroxyjulolidine mono-Schiff base (ABJ-MS).[4]

  • Dissolution: Dissolve o-diaminobenzene (0.5 mmol) in anhydrous ethanol (15 mL).

  • Addition of Precursor: To the solution, add 9-formyl-8-hydroxyjulolidine (0.5 mmol) and glacial acetic acid (200 μL).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 5 hours.

  • Isolation: Cool the reaction mixture to room temperature. An orange-yellow suspended substance will form.

  • Purification: Filtrate the solid product and wash it three times with ethanol to obtain the pure Schiff base sensor.

Fluorescence Titration for Metal Ion Sensing (General Protocol)

This protocol describes a general method for evaluating the sensing performance of a fluorescent probe through titration.

  • Stock Solution Preparation: Prepare a stock solution of the this compound-based sensor (e.g., 1 mM in DMSO). Prepare stock solutions of the metal ions of interest (e.g., 10 mM in deionized water).

  • Working Solution Preparation: Prepare a solution of the sensor at a working concentration (e.g., 20 µM) in the desired solvent system (e.g., DMSO/H₂O 4:1 v/v).

  • Titration: Incrementally add small aliquots of the metal ion stock solution to the sensor solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum of the solution using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum of the sensor-analyte complex.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This data can be used to determine the detection limit and binding constant.

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general sensing mechanism and experimental workflow.

G General Sensing Mechanism of a this compound Schiff Base Sensor cluster_reactants Reactants cluster_sensor Sensor cluster_complex Complex This compound This compound Schiff Base Condensation Schiff Base Condensation This compound->Schiff Base Condensation Amine Compound Amine Compound Amine Compound->Schiff Base Condensation Schiff Base Sensor (Low Fluorescence) Schiff Base Sensor (Low Fluorescence) Schiff Base Condensation->Schiff Base Sensor (Low Fluorescence) Sensor-Analyte Complex (High Fluorescence) Sensor-Analyte Complex (High Fluorescence) Schiff Base Sensor (Low Fluorescence)->Sensor-Analyte Complex (High Fluorescence) Analyte Binding Analyte (e.g., Metal Ion) Analyte (e.g., Metal Ion) Analyte (e.g., Metal Ion)->Sensor-Analyte Complex (High Fluorescence)

Caption: General synthesis and sensing pathway of a 9-Formyl-8-julidinol-based Schiff base sensor.

G Experimental Workflow for Sensor Performance Evaluation Start Start Synthesize Sensor Synthesize Sensor Start->Synthesize Sensor Prepare Stock Solutions Prepare Stock Solutions Synthesize Sensor->Prepare Stock Solutions Prepare Working Solutions Prepare Working Solutions Prepare Stock Solutions->Prepare Working Solutions Perform Fluorescence Titration Perform Fluorescence Titration Prepare Working Solutions->Perform Fluorescence Titration Record Emission Spectra Record Emission Spectra Perform Fluorescence Titration->Record Emission Spectra Analyze Data Analyze Data Record Emission Spectra->Analyze Data Determine LOD and Ka Determine LOD and Ka Analyze Data->Determine LOD and Ka End End Determine LOD and Ka->End

Caption: A typical experimental workflow for evaluating the performance of a fluorescent sensor.

Conclusion

This compound serves as a valuable platform for the development of effective "turn-on" fluorescent sensors, particularly for the detection of metal ions like Zn²⁺ and Al³⁺. The Schiff base derivatives of this compound offer high sensitivity and selectivity, with performance metrics comparable to, and in some cases exceeding, those of other established fluorescent probes. The straightforward synthesis and clear fluorescence response make them attractive candidates for applications in chemical biology and drug development. Further research could expand their utility to a broader range of analytes and in vivo applications.

References

A Comparative Analysis of 9-Formyl-8-julolidinol-Derived and Alternative Probes for Amyloid and Tau Aggregate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and differentiation of protein aggregates such as amyloid-beta (Aβ) and tau are critical in the study and development of therapeutics for neurodegenerative diseases. This guide provides an objective comparison of the performance of a 9-Formyl-8-julolidinol-derived probe, 9-(dicyanovinyl)julolidine (DCVJ), with established fluorescent probes for Aβ and tau aggregates. The comparison is supported by experimental data on binding affinities and spectral properties.

Introduction to Fluorescent Probes for Neurodegenerative Disease Biomarkers

Fluorescent probes are indispensable tools for the detection and characterization of Aβ plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, the key pathological hallmarks of Alzheimer's disease.[1] An ideal probe should exhibit high binding affinity and selectivity for its target aggregate, display a significant change in its fluorescent properties upon binding, and, for in vivo applications, be able to cross the blood-brain barrier. This guide focuses on the comparative performance of DCVJ, a derivative of this compound, and other widely used probes.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by its specific binding characteristics and spectral properties. The following table summarizes key quantitative data for DCVJ and alternative probes.

ProbeTarget Aggregate(s)Binding Affinity (Kd/Ki)Excitation Max (nm)Emission Max (nm)Key Findings & Cross-Reactivity
DCVJ (9-(dicyanovinyl)julolidine) Aβ40 (early aggregates)Not explicitly reported~465~510 and ~575 (excimer)Binds to early aggregates of Aβ40 but not prefibrillar aggregates of Aβ42.[2][3] Cross-reactivity with tau protein has not been reported.
Thioflavin T (ThT) Aβ fibrils, Tau filamentsK_i = 890 nM (for Aβ fibrils)[1][4]~450~482A widely used "gold standard" for amyloid fibril detection.[5] Thioflavin S, a related dye, binds to tau paired helical filaments.[6]
BTA-1 (2-(4'-Methylaminophenyl)benzothiazole) Aβ fibrilsK_i = 20.2 nM (for Aβ fibrils)[1][4]Not specifiedNot specifiedA neutral analog of ThT with significantly higher affinity for Aβ fibrils.[1][4]
pTP-TFE Soluble tau aggregates, Aβ aggregatesK_d = 66 nM (for soluble tau aggregates); K_d = 3.27 - 7.58 µM (for Aβ aggregates)[7]Not specifiedNot specifiedSelective for early forms of soluble tau aggregates over mature tau fibrils and Aβ aggregates.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in this guide.

Amyloid-β Aggregation and Probe Binding Assay (for DCVJ)

This protocol is based on the methodology described in the study by Nagarajan and Lapidus (2017).[3]

  • Aβ Peptide Preparation: Recombinant Aβ40 and Aβ42 peptides are dissolved in hexafluoroisopropanol (HFIP) and subsequently lyophilized to ensure a monomeric starting state. The lyophilized peptide is then dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

  • Aggregation Kinetics: Aβ aggregation is initiated by incubating the peptide solution (e.g., 8 µM) at 37°C with constant stirring.

  • DCVJ Fluorescence Measurement:

    • A stock solution of DCVJ is prepared in a suitable solvent (e.g., DMSO).

    • DCVJ is added to the Aβ solution at the start of the aggregation process to a final concentration of 1 µM.

    • Fluorescence spectra are recorded at regular intervals using an excitation wavelength of 465 nm, with emission scanned from 480 nm to 600 nm.

    • An increase in fluorescence intensity at 510 nm and the appearance of a second peak around 575 nm (excimer peak) indicate DCVJ binding to forming Aβ40 aggregates.[2][3]

Thioflavin T Binding Assay for Amyloid Fibrils

This is a general protocol for assessing the presence of amyloid fibrils.

  • Fibril Formation: Aβ peptides are aggregated as described above to form mature fibrils.

  • ThT Binding: A stock solution of Thioflavin T (e.g., in water or buffer) is prepared. The ThT solution is added to the solution containing Aβ fibrils to a final concentration typically in the low micromolar range.

  • Fluorescence Measurement: The fluorescence intensity is measured using an excitation wavelength of approximately 450 nm and an emission wavelength of around 482 nm.[9] A significant increase in fluorescence intensity compared to ThT in buffer alone indicates the presence of amyloid fibrils.

Visualizing Experimental Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular interactions.

Experimental_Workflow Experimental Workflow for Probe-Amyloid Binding Assay cluster_preparation Sample Preparation cluster_incubation Aggregation & Binding cluster_analysis Data Acquisition A Monomeric Aβ Peptide C Incubation at 37°C with Stirring A->C B Fluorescent Probe (e.g., DCVJ) B->C D Fluorescence Spectroscopy C->D Time-course Measurement

Caption: Workflow for assessing fluorescent probe binding to amyloid-beta aggregates.

Probe_Binding_Concept Probe Interaction with Amyloid Aggregates cluster_probes Fluorescent Probes cluster_aggregates Protein Aggregates Probe1 DCVJ Abeta_Oligo Aβ Oligomers Probe1->Abeta_Oligo Binds to Aβ40 (early aggregates) Probe2 ThT / BTA-1 Abeta_Fibril Aβ Fibrils Probe2->Abeta_Fibril High Affinity Tau_Fibril Tau Fibrils (NFTs) Probe2->Tau_Fibril Binds (ThS) Probe3 pTP-TFE Probe3->Abeta_Fibril Lower Affinity Tau_Soluble Soluble Tau Aggregates Probe3->Tau_Soluble High Selectivity

References

Benchmarking Coumarin Synthesis Methods Using 9-Formyl-8-julidinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of coumarins, a privileged scaffold in medicinal chemistry and materials science, is a constantly evolving field. The development of efficient and versatile synthetic methods is crucial for accessing novel derivatives with enhanced biological activities and photophysical properties. 9-Formyl-8-julidinol, with its unique electronic and steric characteristics, presents an interesting and challenging substrate for modern synthetic methodologies. This guide provides an objective comparison of established and novel methods for the synthesis of coumarins, using 9-Formyl-8-julidinol as a benchmark substrate. The performance of key synthetic strategies—Knoevenagel condensation, Pechmann condensation, Perkin reaction, and Wittig reaction—are compared based on experimental data from analogous systems, providing a framework for selecting the most appropriate method for a given research objective.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different coumarin synthesis methods. The data is compiled from studies on substituted salicylaldehydes and phenols, serving as a reasonable proxy for the reactivity of 9-Formyl-8-julidinol.

Synthesis MethodTypical ReagentsCatalyst/ConditionsReaction TimeYield (%)
Knoevenagel Condensation Active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate)Piperidine, L-proline, or other bases; sometimes under microwave or ultrasound irradiation1 - 18 hours60 - 98%[1][2][3]
Pechmann Condensation β-ketoesters (e.g., ethyl acetoacetate)Strong acids (H₂SO₄, HCl), Lewis acids (AlCl₃), or solid acid catalysts1 - 24 hours40 - 95%[4][5][6]
Perkin Reaction Acetic anhydrideWeak base (e.g., sodium acetate)5 - 10 hours30 - 60%[7][8][9]
Wittig Reaction Triphenylphosphine, haloacetateBase; often a one-pot reaction2 - 12 hours60 - 95%[10][11][12]

Mandatory Visualizations

Here we provide diagrams to illustrate the generalized workflow for coumarin synthesis and to compare the key features of the discussed synthetic methods.

Coumarin_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 9-Formyl-8-julidinol 9-Formyl-8-julidinol Reaction_Vessel Reaction under Catalysis/Heating 9-Formyl-8-julidinol->Reaction_Vessel Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography or Recrystallization Workup->Purification Coumarin_Product Julidinol-Coumarin Derivative Purification->Coumarin_Product

Caption: Generalized experimental workflow for coumarin synthesis.

Synthesis_Method_Comparison cluster_features Key Features Coumarin_Synthesis Coumarin Synthesis Methods Knoevenagel Knoevenagel Condensation Coumarin_Synthesis->Knoevenagel Pechmann Pechmann Condensation Coumarin_Synthesis->Pechmann Perkin Perkin Reaction Coumarin_Synthesis->Perkin Wittig Wittig Reaction Coumarin_Synthesis->Wittig Knoevenagel_Feat Mild Conditions High Yields Versatile Knoevenagel->Knoevenagel_Feat Pechmann_Feat Simple Starting Materials Acid-Catalyzed Pechmann->Pechmann_Feat Perkin_Feat Classic Method Moderate Yields Perkin->Perkin_Feat Wittig_Feat Mild Conditions Good Yields One-Pot Wittig->Wittig_Feat

Caption: Comparison of key features of different coumarin synthesis methods.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a julidinol-coumarin derivative from 9-Formyl-8-julidinol, based on established methodologies for substituted o-hydroxyaldehydes.

Knoevenagel Condensation

This method involves the condensation of 9-Formyl-8-julidinol with an active methylene compound.[13][14][15]

Materials:

  • 9-Formyl-8-julidinol (1 equivalent)

  • Diethyl malonate (1.2 equivalents)

  • Piperidine (0.1 equivalents)

  • Ethanol (solvent)

Procedure:

  • Dissolve 9-Formyl-8-julidinol and diethyl malonate in ethanol in a round-bottom flask.

  • Add piperidine to the mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Pechmann Condensation

This acid-catalyzed reaction condenses a phenol with a β-ketoester.[4][5] For 9-Formyl-8-julidinol, the reaction would proceed from the corresponding phenol, 8-hydroxyjulolidine.

Materials:

  • 8-Hydroxyjulolidine (1 equivalent)

  • Ethyl acetoacetate (1.1 equivalents)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Carefully add concentrated sulfuric acid to ethyl acetoacetate in a flask, keeping the temperature below 10°C with an ice bath.

  • Slowly add 8-Hydroxyjulolidine to the mixture with stirring, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water until neutral, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Perkin Reaction

The Perkin reaction utilizes an acid anhydride and its corresponding carboxylate salt.[7][8][9][16][17]

Materials:

  • 9-Formyl-8-julidinol (1 equivalent)

  • Acetic anhydride (2.5 equivalents)

  • Sodium acetate (1.5 equivalents)

Procedure:

  • Combine 9-Formyl-8-julidinol, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

  • Heat the mixture at 180°C for 5-8 hours.

  • Allow the mixture to cool slightly and then pour it into a beaker of water while still hot.

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze the excess anhydride.

  • Cool the mixture, and the product will precipitate.

  • Filter the crude product, wash with cold water, and then a small amount of ethanol.

  • Recrystallize from ethanol to yield the pure coumarin.

Intramolecular Wittig Reaction

This method offers a one-pot synthesis of coumarins under relatively mild conditions.[10][11][12]

Materials:

  • 9-Formyl-8-julidinol (1 equivalent)

  • Ethyl bromoacetate (1.2 equivalents)

  • Triphenylphosphine (1.2 equivalents)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of 9-Formyl-8-julidinol in acetonitrile, add triphenylphosphine and ethyl bromoacetate.

  • Add potassium carbonate to the mixture and stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the coumarin derivative.

References

A Comparative Guide to 9-Formyl-8-julidinol Derivatives as Fluorescent Stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging and analysis, the choice of fluorescent stain is paramount to achieving clear, reliable, and quantifiable results. While classic dyes like fluorescein and rhodamine have long been staples in the laboratory, novel fluorophores are continuously being developed to overcome their limitations. Among these, 9-formyl-8-julidinol derivatives have emerged as a promising class of fluorescent stains, offering unique photophysical properties and versatile applications. This guide provides an objective comparison of the efficacy of 9-formyl-8-julidinol derivatives with established fluorescent stains, supported by experimental data and detailed methodologies.

Performance Comparison of Fluorescent Stains

The efficacy of a fluorescent stain is determined by several key photophysical parameters. The following table summarizes the performance of a representative 9-formyl-8-julidinol derivative against the widely used fluorescein and rhodamine B stains.

Property9-Formyl-8-julidinol Derivative (FCVJ)FluoresceinRhodamine B
Excitation Max (λex) ~485 nm~494 nm~550 nm
Emission Max (λem) ~520 nm~521 nm~573 nm
Stokes Shift ~35 nm~27 nm~23 nm
Quantum Yield (Φf) High (environment-dependent)0.95 (in 0.1 M NaOH)0.70 (in ethanol)
Photostability Good[1]ModerateGood
Environmental Sensitivity High (viscosity-sensitive)pH-sensitiveLess sensitive

Note: FCVJ (farnesyl-(2-carboxy-2-cyanovinyl)-julolidine) is a representative julolidine derivative with enhanced photostability.[1] The quantum yield of many julolidine derivatives is highly dependent on the local environment, often exhibiting a "turn-on" fluorescence in response to changes in viscosity or binding to target molecules.[1][2][3]

Key Advantages of 9-Formyl-8-julidinol Derivatives

  • Environmental Sensitivity: Many 9-formyl-8-julidinol derivatives are designed as molecular rotors, whose fluorescence quantum yield is significantly enhanced in viscous environments, such as upon binding to cellular structures or in environments with high viscosity. This "turn-on" mechanism provides a high signal-to-noise ratio, as the probe is only brightly fluorescent when interacting with its target.[1][2][3]

  • Improved Photostability: Certain modifications to the julolidine core, such as the introduction of a farnesyl group, have been shown to enhance photostability compared to traditional dyes.[1] This allows for longer imaging times and reduced phototoxicity.

Experimental Protocols

General Protocol for Live Cell Staining with Julolidine-Azolium Probes

This protocol is a general guideline for staining live cells with julolidine-azolium derivatives, a specific class of 9-formyl-8-julidinol derivatives that act as "turn-on" probes for RNA.[2][3] Optimization may be necessary for different cell types and specific derivatives.

Materials:

  • Julolidine-azolium probe (e.g., BTZ-JLD, SEZ-JLD) stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (e.g., 70-80%) on an appropriate imaging vessel.

  • Probe Preparation: Prepare a working solution of the julolidine-azolium probe by diluting the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-5 µM).

  • Cell Staining: Remove the existing cell culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a specific duration (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the specific probe's excitation and emission wavelengths.

Experimental Workflow for Staining and Imaging

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish prepare_probe Prepare working solution of julolidine derivative wash_cells_pre Wash cells with PBS cell_culture->wash_cells_pre add_probe Incubate cells with probe solution prepare_probe->add_probe wash_cells_pre->add_probe wash_cells_post Wash cells to remove unbound probe add_probe->wash_cells_post add_media Add fresh medium/PBS wash_cells_post->add_media acquire_images Acquire images with fluorescence microscope add_media->acquire_images

Caption: Workflow for live-cell staining with 9-formyl-8-julidinol derivatives.

Logical Relationship of "Turn-On" Fluorescence

The "turn-on" fluorescence mechanism of many 9-formyl-8-julidinol derivatives is a key advantage. This is often based on the principle of twisted intramolecular charge transfer (TICT).

G cluster_state Fluorophore State cluster_process Photophysical Process cluster_outcome Fluorescence Outcome free_probe Free Probe in Low-Viscosity Environment rotation Intramolecular Rotation (TICT state formation) free_probe->rotation bound_probe Probe Bound to Target/ in High-Viscosity Environment restricted_rotation Restricted Rotation bound_probe->restricted_rotation low_fluorescence Low Fluorescence (Non-radiative decay) rotation->low_fluorescence high_fluorescence High Fluorescence (Radiative decay) restricted_rotation->high_fluorescence

Caption: Mechanism of "turn-on" fluorescence in julolidine-based molecular rotors.

Conclusion

9-Formyl-8-julidinol derivatives represent a valuable addition to the toolbox of fluorescent probes for cellular imaging. Their key advantages, including high environmental sensitivity and, in some cases, enhanced photostability, make them particularly well-suited for applications requiring high signal-to-noise ratios and for studying dynamic cellular processes. While they may not universally replace traditional stains like fluorescein and rhodamine, their unique properties offer solutions for specific experimental challenges, particularly in the realm of live-cell imaging and viscosity sensing. As research in this area continues, the development of new 9-formyl-8-julidinol derivatives with tailored photophysical properties is expected to further expand their utility in biological and biomedical research.

References

A Comparative Analysis of the Spectral Properties of Julolidine-Based Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of the spectral properties of julolidine-based dyes against other common fluorescent dye families, including rhodamines, fluoresceins, and cyanines. The data presented is supported by established experimental protocols to aid in the objective assessment and selection of the most suitable dye for specific research applications.

Julolidine-based dyes are a class of fluorophores known for their rigid structures, which often leads to high fluorescence quantum yields and good photostability. Their spectral properties can be finely tuned through chemical modifications, making them versatile tools in various bioimaging and sensing applications. This guide will objectively compare their performance with well-established alternatives.

Comparative Spectral Data of Selected Fluorescent Dyes

The following table summarizes the key spectral properties of representative julolidine-based dyes and commonly used alternative fluorophores in standard solvents to allow for a fair comparison.

Dye ClassSpecific DyeSolventλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)Stokes Shift (nm)
Julolidine-Based 9-(dicyanovinyl)julolidine (DCVJ)Ethanol~450~480Not widely reportedLow in low-viscosity solvents~30
Julolidine-CoumarinDichloromethane466661Not widely reported0.15195[1]
Julolidine-Pyrido[3,4-b]indole (ET-1)Toluene360380~20,0000.6020
Rhodamine Rhodamine BEthanol543[2]565[3]106,000[2]0.70[2]22
Rhodamine 6GEthanol530[4]555[5]116,000[4]0.95[4]25
Fluorescein Fluorescein isothiocyanate (FITC)PBS (pH 7.4)495[6]519[6]73,000[7]0.50[7]24
Cyanine Cy3PBS (pH 7.4)550[8]570[8]150,0000.04[9]20
Cy5PBS (pH 7.4)649[10]667[10]250,000[10]0.27[10]18

Experimental Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the characterization of the spectral properties of a fluorescent dye.

G Experimental Workflow for Fluorescent Dye Spectral Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_calc Data Analysis & Calculation Dye_Synthesis Dye Synthesis /Purification Stock_Solution Prepare Stock Solution (e.g., in DMSO) Dye_Synthesis->Stock_Solution Working_Solutions Prepare Dilute Working Solutions in Target Solvent Stock_Solution->Working_Solutions Measure_Absorbance Measure Absorbance Spectrum (UV-Vis Spectrophotometer) Working_Solutions->Measure_Absorbance Measure_Emission Measure Emission Spectrum (Fluorometer) Working_Solutions->Measure_Emission Determine_Lambda_Abs Determine λ_abs_max Measure_Absorbance->Determine_Lambda_Abs Calc_Molar_Extinction Calculate Molar Extinction Coefficient (ε) Measure_Absorbance->Calc_Molar_Extinction Calc_Quantum_Yield Calculate Quantum Yield (Φ_F) Measure_Absorbance->Calc_Quantum_Yield Determine_Lambda_Abs->Calc_Molar_Extinction Calc_Stokes_Shift Calculate Stokes Shift Determine_Lambda_Abs->Calc_Stokes_Shift Determine_Lambda_Em Determine λ_em_max Measure_Emission->Determine_Lambda_Em Measure_Emission->Calc_Quantum_Yield Determine_Lambda_Em->Calc_Stokes_Shift

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 9-Formyl-8-julolidinol, a compound recognized for its potential as a fluorescent probe and building block in organic synthesis. Adherence to these protocols is critical for minimizing health risks and environmental impact.

Hazard Profile of this compound

This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate care. The primary hazards associated with this chemical are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordGHS Pictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarningExclamation Mark
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningExclamation Mark
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningExclamation Mark

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed within a designated laboratory setting equipped for handling hazardous chemical waste.

Experimental Protocol: Waste Neutralization (if applicable and permitted)

Note: Neutralization should only be performed by trained personnel if your institution's safety protocols and local regulations permit it. In most cases, direct disposal through a certified hazardous waste contractor is the preferred method.

Objective: To neutralize the irritant properties of this compound before disposal.

Materials:

  • 9-Formyl-8-julidinol waste

  • Sodium bicarbonate (or other suitable weak base)

  • Water

  • pH indicator strips

  • Appropriate waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • In a well-ventilated fume hood, slowly add the 9-Formyl-8-julidinol waste to a large volume of water to create a dilute solution.

  • Gradually add sodium bicarbonate to the solution while stirring.

  • Monitor the pH of the solution using pH indicator strips.

  • Continue adding the weak base until the pH is within the neutral range (typically 6-8).

  • Once neutralized, the solution must still be disposed of as hazardous waste.

Operational Disposal Plan

This plan details the collection, storage, and disposal of this compound waste.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect any solid 9-Formyl-8-julidinol waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material that does not react with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

    • Do not mix with other incompatible waste streams. Aldehydes are reactive and should be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.

  • Liquid Waste:

    • If 9-Formyl-8-julidinol is in a solution, collect it in a designated liquid hazardous waste container.

    • Ensure the container is properly sealed to prevent the release of vapors.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

  • The storage area should be cool and dry, and away from direct sunlight and heat sources.

3. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of 9-Formyl-8-julidinol down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_waste Assess Waste Form (Solid or Liquid) start->assess_waste collect_solid Collect in Labeled Solid Waste Container assess_waste->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container assess_waste->collect_liquid Liquid segregate Segregate from Incompatible Chemicals (Oxidizers, Strong Acids/Bases) collect_solid->segregate collect_liquid->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Signaling Pathway for Safe Handling and Disposal

This diagram outlines the key safety considerations and procedural flow from handling the chemical to its final disposal, emphasizing the continuous feedback loop of safety assessment.

SafetyPathway cluster_handling Chemical Handling cluster_disposal Disposal Protocol cluster_final Final Disposition ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Handle in a Fume Hood ppe->fume_hood waste_collection Collect Waste in Designated Container fume_hood->waste_collection labeling Properly Label Waste Container waste_collection->labeling storage Secure Storage labeling->storage ehs_pickup EHS/Contractor Pickup storage->ehs_pickup documentation Maintain Disposal Records ehs_pickup->documentation

Essential Safety and Operational Guide for Handling 9-Formyl-8-julolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and operational procedures for the handling and disposal of 9-Formyl-8-julolidinol. Given its classification as a hazardous substance, adherence to these guidelines is paramount to ensure personnel safety and mitigate risks in the laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls

To minimize the risk of exposure, all handling of solid this compound should be conducted within a certified chemical fume hood.[3] The work area should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment Recommendations

Below is a summary of the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 5-mil thickness).Provides splash protection against a variety of chemicals.[5][6]
Note: Specific permeation breakthrough time data for 9-Formyl-8-julidinol is not available. Gloves should be inspected before use and changed immediately if contaminated.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][7]
Respiratory Protection For handling powders outside of a fume hood or in case of ventilation failure, a NIOSH-approved N95 or higher particulate respirator is recommended.[8][9]Protects against inhalation of the powder, which may cause respiratory irritation.[2]
Protective Clothing A fully buttoned laboratory coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for safety. The following step-by-step procedures should be followed.

Experimental Protocol: Safe Handling of 9-Formyl-8-julidinol Powder
  • Preparation :

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is within the fume hood.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a micro-spatula to handle the powder and minimize aerosolization.

    • Keep the container of 9-Formyl-8-julidinol closed when not in use.

  • Dissolution :

    • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

    • Once dissolved, the risk of aerosolization is significantly reduced, but appropriate PPE must still be worn.[4]

  • Post-Handling :

    • Decontaminate all surfaces and equipment with an appropriate solvent.

    • Carefully remove and dispose of the disposable bench paper into a designated waste container.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan
  • Solid Waste : All solid waste contaminated with 9-Formyl-8-julidinol, including gloves, weigh boats, and bench paper, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing 9-Formyl-8-julidinol should be collected in a designated, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 9-Formyl-8-julidinol.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh and Transfer Powder prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Formyl-8-julolidinol
Reactant of Route 2
Reactant of Route 2
9-Formyl-8-julolidinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。